LMP517
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C22H19FN2O5 |
|---|---|
Molecular Weight |
410.4 g/mol |
IUPAC Name |
16-fluoro-20-[3-(2-hydroxyethylamino)propyl]-5,7-dioxa-20-azapentacyclo[10.8.0.02,10.04,8.013,18]icosa-1(12),2,4(8),9,13(18),14,16-heptaene-11,19-dione |
InChI |
InChI=1S/C22H19FN2O5/c23-12-2-3-13-16(8-12)22(28)25(6-1-4-24-5-7-26)20-14-9-17-18(30-11-29-17)10-15(14)21(27)19(13)20/h2-3,8-10,24,26H,1,4-7,11H2 |
InChI Key |
YFHMWOJCGJARKT-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C3C(=C2)C4=C(C3=O)C5=C(C=C(C=C5)F)C(=O)N4CCCNCCO |
Origin of Product |
United States |
Foundational & Exploratory
LMP517: A Comprehensive Technical Guide on its Dual Topoisomerase Inhibition Mechanism
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the mechanism of action of LMP517, a novel fluoroindenoisoquinoline antitumor agent. This compound distinguishes itself as a potent dual inhibitor of both topoisomerase I (TOP1) and topoisomerase II (TOP2), offering a unique therapeutic profile compared to traditional topoisomerase inhibitors.
Core Mechanism of Action: Dual Inhibition of TOP1 and TOP2
This compound exerts its cytotoxic effects by trapping both TOP1 and TOP2 cleavage complexes (TOP1cc and TOP2cc, respectively).[1][2][3] Topoisomerases are essential enzymes that resolve DNA topological problems during replication, transcription, and chromatin remodeling by introducing transient single-strand (TOP1) or double-strand (TOP2) breaks in the DNA.[4][5] this compound interferes with the re-ligation step of this process, leading to the accumulation of these cleavage complexes. These stabilized complexes are converted into permanent DNA double-strand breaks upon collision with replication forks, triggering a DNA damage response and ultimately leading to cell death.[4][5]
A key characteristic of this compound is its ability to target cells independently of their position in the cell cycle, a feature attributed to its dual inhibitory activity.[1][3][6][7] This contrasts with classical TOP1 inhibitors, which are typically S-phase specific.[4]
Signaling Pathway of this compound-Induced Cell Death
The following diagram illustrates the signaling cascade initiated by this compound, from enzyme inhibition to the induction of apoptosis.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The Indenoisoquinoline this compound: A Novel Antitumor Agent Targeting both TOP1 and TOP2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The indenoisoquinoline this compound: a novel antitumor agent targeting both TOP1 and TOP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel fluoroindenoisoquinoline non-camptothecin topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
LMP517: A Dual Topoisomerase Inhibitor for Cancer Therapy - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
LMP517 is a novel fluoroindenoisoquinoline compound that functions as a dual inhibitor of topoisomerase I (TOP1) and topoisomerase II (TOP2).[1] This technical guide provides an in-depth overview of this compound, including its mechanism of action, preclinical data, and detailed experimental protocols. Developed to overcome the limitations of existing topoisomerase inhibitors like camptothecins, this compound demonstrates improved chemical stability and potent antitumor activity.[2][3][4][5][6][7][8][9][10] Preclinical studies have shown its efficacy in various cancer models, including small cell lung cancer.[3][5][7][9][10] This document is intended to be a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of this compound.
Introduction
Topoisomerases are essential enzymes that resolve topological stress in DNA during critical cellular processes such as replication and transcription.[2] They are validated targets for cancer chemotherapy.[2][3][4][5][6][7][8][9][10] this compound is a second-generation indenoisoquinoline that distinguishes itself by inhibiting both TOP1 and TOP2.[2][3][4][5][6][7][8][9][10] This dual inhibition is significant as it may circumvent resistance mechanisms associated with the downregulation of a single topoisomerase target. This compound traps both TOP1 and TOP2 cleavage complexes (TOP1cc and TOP2cc), leading to DNA strand breaks and subsequent cancer cell death.[1][2]
Mechanism of Action
This compound's primary mechanism of action involves the stabilization of TOP1-DNA and TOP2-DNA cleavage complexes.[1][2] By binding to these complexes, this compound prevents the re-ligation of the DNA strands, leading to the accumulation of single and double-strand breaks. The collision of replication forks with these trapped complexes converts them into cytotoxic DNA lesions, triggering a DNA damage response, cell cycle arrest, and ultimately apoptosis.[2]
Signaling Pathway
The signaling cascade initiated by this compound is centered on the induction of DNA damage. The trapping of topoisomerase cleavage complexes is a key event that activates downstream DNA damage response pathways.
Quantitative Data
In Vitro Efficacy: IC50 Values
This compound has demonstrated potent cytotoxic activity across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized below. The sensitivity of DT40 cells deficient in DNA repair proteins TDP1 or TDP2 highlights the mechanism of this compound.[11]
| Cell Line | Genotype | IC50 (nM) | Reference |
| DT40 | Wild-Type | 32 | [11] |
| DT40 | tdp1-/- | 18 | [11] |
| DT40 | tdp2-/- | 11 | [11] |
Further data on the antiproliferative activity of this compound across the NCI-60 cell line panel is available and shows a correlation with the activity of other TOP1 inhibitors. Detailed GI50 data can be accessed through the NCI's Developmental Therapeutics Program (DTP).[11][12][13]
In Vivo Efficacy: Xenograft Models
This compound has shown significant antitumor activity in preclinical xenograft models. In a study using a small cell lung cancer (SCLC) H82 xenograft model, this compound demonstrated superior efficacy compared to its parent compound, LMP744.[3][14]
| Animal Model | Cell Line | Treatment | Dosage | Outcome | Reference |
| Athymic Nude Mice | H82 (SCLC) | This compound | 10 mg/kg (i.v.) | Reduction in tumor growth | [3][14] |
| Athymic Nude Mice | H82 (SCLC) | LMP744 | 10 mg/kg (i.v.) | No significant tumor growth reduction | [3][14] |
Detailed tumor volume measurements over the course of treatment can be found in the referenced publication.[3][14][15]
Experimental Protocols
Experimental Workflow Overview
The following diagram outlines the typical experimental workflow for evaluating the efficacy and mechanism of action of this compound.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.[1][2][5][6]
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight.
-
Compound Treatment: Treat cells with serial dilutions of this compound and a vehicle control. Incubate for the desired exposure time (e.g., 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
RADAR (Rapid Approach to DNA Adduct Recovery) Assay
This assay is used to detect and quantify the levels of TOP1cc and TOP2cc trapped by this compound.[4][8][16][17][18][19]
Materials:
-
Cell lysis buffer (containing a chaotropic agent like guanidinium (B1211019) isothiocyanate)
-
Ethanol
-
NaOH
-
Nitrocellulose membrane
-
Slot blot apparatus
-
Primary antibodies specific for TOP1 and TOP2
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagents
Procedure:
-
Cell Lysis: Treat cells with this compound, then lyse the cells in the chaotropic lysis buffer to isolate nucleic acids and covalently bound proteins.
-
DNA Precipitation: Precipitate the DNA and associated proteins with ethanol.
-
Resuspension and Quantification: Resuspend the pellet in NaOH and accurately quantify the DNA concentration.
-
Slot Blotting: Normalize the samples based on DNA concentration and load them onto a nitrocellulose membrane using a slot blot apparatus.
-
Immunodetection: Block the membrane and probe with primary antibodies against TOP1 and TOP2, followed by incubation with HRP-conjugated secondary antibodies.
-
Signal Detection: Detect the chemiluminescent signal and quantify the band intensities to determine the amount of trapped topoisomerase cleavage complexes.
γH2AX Immunofluorescence Staining
This protocol is for visualizing and quantifying DNA double-strand breaks induced by this compound.[3][4][17][20]
Materials:
-
Cells grown on coverslips
-
This compound
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against phospho-Histone H2A.X (Ser139) (γH2AX)
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Treat cells grown on coverslips with this compound for the desired time.
-
Fixation: Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.
-
Blocking: Block non-specific antibody binding with 5% BSA for 1 hour.
-
Primary Antibody Incubation: Incubate with the primary anti-γH2AX antibody overnight at 4°C.
-
Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips onto microscope slides using antifade medium.
-
Imaging and Analysis: Visualize the γH2AX foci using a fluorescence microscope and quantify the number of foci per cell.
Conclusion
This compound is a promising dual topoisomerase inhibitor with potent preclinical antitumor activity. Its ability to target both TOP1 and TOP2 offers a potential advantage over single-target agents. The data and protocols presented in this guide provide a comprehensive resource for the further investigation and development of this compound as a novel cancer therapeutic.
References
- 1. texaschildrens.org [texaschildrens.org]
- 2. researchhub.com [researchhub.com]
- 3. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. profiles.wustl.edu [profiles.wustl.edu]
- 9. The Indenoisoquinoline this compound: A Novel Antitumor Agent Targeting both TOP1 and TOP2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [PDF] The Indenoisoquinoline this compound: A Novel Antitumor Agent Targeting both TOP1 and TOP2 | Semantic Scholar [semanticscholar.org]
- 11. The indenoisoquinoline this compound: a novel antitumor agent targeting both TOP1 and TOP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel fluoroindenoisoquinoline non-camptothecin topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacogenomics of in vitro response of the NCI-60 cancer cell line panel to Indian natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Strong Inhibition of Xenografted Tumor Growth by Low-Level Doses of [32P]ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A RADAR method to measure DNA topoisomerase covalent complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. crpr-su.se [crpr-su.se]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. Video: Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks [jove.com]
LMP517 indenoisoquinoline structure
An In-depth Technical Guide to the Indenoisoquinoline LMP517
Introduction
This compound (also known as NSC 781517) is a novel fluoroindenoisoquinoline compound that has demonstrated significant potential as an anticancer agent.[1][2][3] It represents a second generation of indenoisoquinoline inhibitors, developed to improve upon the properties of earlier compounds like LMP744, LMP776, and LMP400, which were designed to overcome the clinical limitations of camptothecins, the only FDA-approved class of Topoisomerase I (TOP1) inhibitors.[3][4][5][6][7][8][9] These limitations include chemical instability, short plasma half-life, and susceptibility to drug efflux pumps.[4][5][7][8][9] this compound distinguishes itself by acting as a dual inhibitor of both Topoisomerase I (TOP1) and Topoisomerase II (TOP2), leading to a distinct mechanism of action and a broad impact on the cell cycle.[1][2][4][5][7][8][9] This guide provides a comprehensive overview of the this compound core, focusing on its structure, mechanism of action, cellular effects, and the experimental protocols used for its characterization, tailored for researchers and professionals in drug development.
Chemical Structure
This compound is a fluoroindenoisoquinoline. Its structure is derived from its parent compound, LMP744, through the replacement of a methoxy (B1213986) group with a fluorine substituent.[3] This modification was intended to improve metabolic stability.[3]
Figure 1: Chemical structure of the fluoroindenoisoquinoline this compound and its parent compound LMP744.[1][10]
Mechanism of Action: Dual Inhibition of Topoisomerases
The primary mechanism of action for this compound is the dual inhibition of TOP1 and TOP2.[1][2][4][5] Topoisomerases are essential enzymes that resolve topological DNA problems during processes like replication and transcription by inducing transient DNA strand breaks.[3]
-
TOP1 Inhibition: this compound, like other indenoisoquinolines, traps TOP1 cleavage complexes (TOP1ccs).[3][4] This prevents the religation of the single-strand breaks created by TOP1, leading to the accumulation of these complexes.[3]
-
TOP2 Inhibition: Uniquely, this compound also traps TOP2 cleavage complexes (TOP2ccs).[1][4][7][8][9] This is achieved by impeding DNA resealing after TOP2 has created a double-strand break.[1] The drug is thought to intercalate into DNA at higher concentrations, which may contribute to its TOP2 inhibitory effect.[1]
The trapping of both TOP1ccs and TOP2ccs by this compound results in the formation of DNA-protein cross-links (DPCs), which are highly cytotoxic lesions that trigger a robust DNA damage response.[1][2]
Diagram 1: this compound dual inhibition mechanism.
Signaling Pathways and Cellular Response
The accumulation of TOP-DNA cleavage complexes triggers the DNA Damage Response (DDR). A key event in this process is the phosphorylation of the histone variant H2AX at serine 139, creating γH2AX.[2][3] This serves as a beacon to recruit DNA repair machinery.[3]
Unlike classic TOP1 inhibitors such as camptothecin, which primarily induce DNA damage in S-phase cells where replication forks collide with TOP1ccs, this compound induces DNA damage in all phases of the cell cycle.[1][4][7][8][9][11] This cell-cycle-independent activity is consistent with its dual targeting of both TOP1 and TOP2, similar to the TOP2 inhibitor etoposide.[1]
The repair of these DNA lesions involves several pathways:
-
Tyrosyl-DNA Phosphodiesterases (TDPs): TDP1 and TDP2 are specialized enzymes that excise the covalently bound topoisomerase from the DNA ends. TDP1 primarily repairs TOP1ccs, while TDP2 is the main pathway for repairing TOP2ccs.[1]
-
Non-Homologous End Joining (NHEJ): This pathway, which relies on proteins like Ku70/80, directly ligates broken DNA ends and is the primary repair route for TOP2cc-induced breaks.[1]
-
Homologous Recombination (HR): This pathway repairs TOP1cc-induced breaks, particularly during the S-phase of the cell cycle.[1]
Genetic studies have shown that cells deficient in TDP2 or Ku70 are particularly sensitive to this compound, confirming its potent TOP2-targeting activity.[1][4][7][8][9]
Diagram 2: DNA damage and repair pathways activated by this compound.
Quantitative Data Summary
In Vitro Cytotoxicity
This compound has demonstrated potent cytotoxicity across various cell lines. Its activity is notably enhanced in cells with deficiencies in specific DNA repair pathways.
Table 1: IC₅₀ Values of this compound in DT40 Chicken Lymphoblastoid Cells
| Cell Line | Genotype | This compound IC₅₀ (nM) | Etoposide IC₅₀ (nM) | Camptothecin (CPT) IC₅₀ (nM) |
|---|---|---|---|---|
| DT40 WT | Wild-Type | 32 | >125 | 25 |
| DT40 tdp1 | TDP1 Knockout | 18 | ~100 | 2 |
| DT40 tdp2 | TDP2 Knockout | 11 | ~20 | 15 |
Data from 72-hour cell viability assays.[2][9]
Table 2: Average GI₅₀ Values in NCI-60 Cell Line Screen
| Compound | Average GI₅₀ (nM) |
|---|---|
| This compound | 84 |
| LMP135 | 26 |
| LMP134 | 151 |
| LMP744 (Parent) | 312 |
| Topotecan | 258 |
GI₅₀ is the concentration for 50% growth inhibition.[3]
In Vivo Antitumor Efficacy
In xenograft models using the H82 small cell lung cancer (SCLC) cell line, this compound showed superior antitumor activity compared to its parent compound, LMP744.
Table 3: In Vivo Efficacy of this compound vs. LMP744 in H82 SCLC Xenografts
| Treatment (10 mg/kg) | Outcome |
|---|---|
| This compound | Significant reduction in tumor growth |
| LMP744 | No significant reduction in tumor growth |
Mice were treated for one or two 5-day cycles. Both drugs were administered at their maximum tolerated dose (MTD) of 10 mg/kg.[1][9]
Experimental Protocols
Cell Lines and Reagents
-
Cell Lines:
-
DT40 (Chicken Lymphoblastoid): Wild-type (WT), TDP1-knockout, TDP2-knockout, and Ku70-knockout variants were used for genetic analysis of drug sensitivity.[1][4][9]
-
HCT116 (Human Colon Carcinoma): Used for γH2AX immunofluorescence and RADAR assays.[1][2][3]
-
H82 (Human Small Cell Lung Cancer): Used for xenograft studies.[1][3][9]
-
TK6 (Human Lymphoblast): Used for detecting TOP1 and TOP2 cleavage complexes.[4]
-
-
Compounds:
Cell Viability Assay
-
Objective: To determine the cytotoxic effects of this compound on different cell lines.
-
Methodology:
-
DT40 cells were seeded in appropriate culture media.
-
Cells were treated with increasing concentrations of this compound, etoposide, CPT, or LMP744.
-
After a 72-hour incubation period, cell viability was measured. The specific method (e.g., ATPlite assay) was used to quantify viable cells.[3]
-
IC₅₀ values were calculated from the dose-response curves.[2][9]
-
γH2AX Immunofluorescence Assay
-
Objective: To visualize and quantify DNA double-strand breaks induced by this compound.
-
Methodology:
-
HCT116 cells were treated with the test compounds (e.g., 1 µM this compound) for a specified duration (e.g., 1 hour).[3][4][11]
-
Following treatment, cells were fixed.
-
Cells were permeabilized and stained with a primary antibody against phosphorylated H2AX (γH2AX).
-
A fluorescently labeled secondary antibody was used for detection.
-
Nuclei were counterstained with DAPI.
-
Images were captured using immunofluorescence microscopy, and the γH2AX signal intensity per nucleus was quantified using image analysis software (e.g., ImageJ).[3]
-
Diagram 3: Experimental workflow for γH2AX immunofluorescence.
RADAR Assay
-
Objective: To detect and quantify the formation of specific topoisomerase cleavage complexes (TOP1cc and TOP2cc) in cells.
-
Methodology:
-
Human cancer cells (e.g., HCT116, TK6) were treated with various concentrations of this compound or control drugs (CPT, etoposide).[4]
-
Cells were lysed, and genomic DNA was isolated.
-
The DNA, with covalently attached proteins, was applied to nitrocellulose membranes using a slot-blot apparatus.
-
The membranes were probed with specific antibodies against TOP1, TOP2α, or TOP2β to detect the respective cleavage complexes.
-
Signal was detected and quantified to measure the amount of trapped topoisomerase.
-
Xenograft Antitumor Studies
-
Objective: To evaluate the in vivo efficacy of this compound.
-
Methodology:
-
Nude mice were subcutaneously xenografted with H82 SCLC cells.[1][9]
-
Once tumors reached a specified volume, mice were randomized into treatment groups.
-
Mice were treated with this compound or LMP744, typically administered intravenously at 10 mg/kg daily for 5-day cycles.[1][9][10]
-
Tumor volume and body weight were monitored throughout the study.
-
Efficacy was determined by comparing the tumor growth in treated groups to a vehicle control group. Kaplan-Meier survival curves were also generated.[1][10]
-
References
- 1. The indenoisoquinoline this compound: a novel antitumor agent targeting both TOP1 and TOP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Novel fluoroindenoisoquinoline non-camptothecin topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] The Indenoisoquinoline this compound: A Novel Antitumor Agent Targeting both TOP1 and TOP2 | Semantic Scholar [semanticscholar.org]
- 6. The indenoisoquinoline TOP1 inhibitors selectively target homologous recombination deficient- and Schlafen 11-positive cancer cells and synergize with olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Indenoisoquinoline this compound: A Novel Antitumor Agent Targeting both TOP1 and TOP2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Indenoisoquinoline this compound: A Novel Antitumor Agent Targeting both TOP1 and TOP2 | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
LMP517: A Dual Topoisomerase Inhibitor for Small Cell Lung Cancer
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Small cell lung cancer (SCLC) is an aggressive neuroendocrine tumor characterized by rapid growth and early metastasis, accounting for approximately 15% of all lung cancer cases. Despite initial sensitivity to chemotherapy and radiation, SCLC typically recurs with acquired resistance, leading to a dismal prognosis. The development of novel therapeutic agents with distinct mechanisms of action is therefore a critical unmet need. LMP517, a novel fluoroindenoisoquinoline derivative, has emerged as a promising therapeutic candidate for SCLC. This technical guide provides a comprehensive overview of the preclinical data and experimental methodologies related to this compound in the context of SCLC, intended for researchers, scientists, and drug development professionals.
Core Mechanism of Action: Dual Inhibition of Topoisomerase I and II
This compound exerts its potent anti-tumor activity through a dual inhibitory mechanism targeting both topoisomerase I (TOP1) and topoisomerase II (TOP2).[1][2] Unlike traditional topoisomerase inhibitors that selectively target either TOP1 (e.g., camptothecins) or TOP2 (e.g., etoposide), this compound traps both enzymes in their cleavage complexes with DNA. This dual action leads to the accumulation of both single- and double-strand DNA breaks, ultimately triggering cell death.[1][2]
The trapping of these cleavage complexes (TOP1cc and TOP2cc) is a key event in the cytotoxic action of this compound.[1][2] The stabilization of these complexes interferes with essential DNA processes such as replication and transcription, leading to genomic instability and the activation of DNA damage response pathways.
Quantitative Preclinical Data
In Vitro Cytotoxicity
While specific IC50 values for a broad panel of SCLC cell lines are not yet publicly available, data from the NCI-60 cell line screen provides valuable insights into the activity of this compound. The activity of this compound across the NCI-60 panel has been correlated with the expression of Schlafen 11 (SLFN11), a known determinant of response to DNA-damaging agents.
| Cell Line (Tissue of Origin) | Parameter | Value (nM) | Reference |
| DT40 (Chicken Bursal Lymphoma) - Wild Type | IC50 | 32 | [1] |
| DT40 - TDP1 knockout | IC50 | 18 | [1] |
| DT40 - TDP2 knockout | IC50 | 11 | [1] |
TDP1 and TDP2 are tyrosyl-DNA phosphodiesterases involved in the repair of topoisomerase-mediated DNA damage. The increased sensitivity of TDP1 and TDP2 knockout cells to this compound highlights the compound's mechanism of action and suggests potential biomarkers of response.
In Vivo Efficacy in SCLC Xenograft Model
This compound has demonstrated significant anti-tumor activity in a preclinical xenograft model using the human SCLC cell line NCI-H82.
| Animal Model | Treatment | Dosing Schedule | Outcome | Reference |
| Nude mice with NCI-H82 xenografts | This compound (10 mg/kg) | Intravenous, daily for 5 days (1 cycle) | Increased median survival to 30 days (vs. 19 days for LMP744) | [1] |
| Nude mice with NCI-H82 xenografts | This compound (10 mg/kg) | Intravenous, daily for 5 days, 2 cycles with 2 days rest | Increased median survival to 36 days (vs. 19 days for LMP744) | [1] |
Detailed Experimental Protocols
NCI-H82 Small Cell Lung Cancer Xenograft Model
This protocol outlines the establishment and treatment of NCI-H82 xenografts in immunodeficient mice.
Materials:
-
NCI-H82 human small cell lung cancer cell line
-
Appropriate cell culture medium (e.g., RPMI-1640) with supplements (e.g., 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Matrigel
-
Athymic nude mice (6-8 weeks old)
-
This compound
-
Vehicle control
Procedure:
-
Cell Culture: NCI-H82 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Implantation: Approximately 5 x 10^6 NCI-H82 cells in a 1:1 mixture of PBS and Matrigel are subcutaneously injected into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor growth is monitored by measuring the length and width of the tumor with calipers. Tumor volume is calculated using the formula: (length x width^2) / 2.
-
Treatment: When tumors reach a palpable size (e.g., 100-150 mm^3), mice are randomized into treatment and control groups. This compound is administered intravenously at the specified dose and schedule. The control group receives a vehicle control.
-
Endpoint: The study endpoint is determined by tumor volume (e.g., >2000 mm^3) or signs of morbidity, at which point animals are euthanized. Survival time is recorded.
RADAR Assay for Detection of TOP1 and TOP2 Cleavage Complexes
The RADAR (Rapid Approach to DNA Adduct Recovery) assay is a sensitive method for detecting covalent protein-DNA adducts.
Materials:
-
Cell lysis buffer (containing a chaotropic agent like guanidine (B92328) isothiocyanate)
-
TE buffer
-
Nitrocellulose membrane
-
Slot blot apparatus
-
Primary antibodies against TOP1, TOP2α, and TOP2β
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Treat cells with this compound or control. Lyse cells directly in the culture dish with lysis buffer.
-
DNA Precipitation: Precipitate DNA with ethanol and resuspend in TE buffer.
-
DNA Quantification: Quantify the DNA concentration.
-
Slot Blotting: Load equal amounts of DNA onto a nitrocellulose membrane using a slot blot apparatus.
-
Immunodetection:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate with primary antibodies specific for TOP1, TOP2α, or TOP2β.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Immunofluorescence Staining for γH2AX
This protocol describes the detection of γH2AX foci, a marker of DNA double-strand breaks, in cells treated with this compound.
Materials:
-
Cells grown on coverslips
-
4% paraformaldehyde in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against phospho-Histone H2A.X (Ser139)
-
Alexa Fluor-conjugated secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
Antifade mounting medium
Procedure:
-
Cell Treatment and Fixation: Treat cells with this compound or control. Fix cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Permeabilize cells with permeabilization buffer for 10 minutes.
-
Blocking: Block non-specific antibody binding with blocking buffer for 1 hour.
-
Primary Antibody Incubation: Incubate with the primary anti-γH2AX antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI. Mount the coverslips onto microscope slides using antifade mounting medium.
-
Imaging: Visualize and quantify γH2AX foci using a fluorescence microscope.
Conclusion
This compound represents a promising novel therapeutic agent for small cell lung cancer due to its unique dual inhibitory mechanism targeting both TOP1 and TOP2. The preclinical data demonstrate its potent in vivo efficacy in an SCLC xenograft model. The detailed experimental protocols provided in this guide should facilitate further research into the mechanism of action, biomarker development, and clinical translation of this compound for the treatment of SCLC and potentially other malignancies. Further investigation into the activity of this compound across a broader range of SCLC preclinical models is warranted to fully elucidate its therapeutic potential.
References
LMP517 and the DNA Damage Response: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
LMP517 is a novel fluoroindenoisoquinoline compound that has demonstrated significant anti-tumor activity by inducing DNA damage.[1][2] It functions as a dual inhibitor of topoisomerase I (TOP1) and topoisomerase II (TOP2), enzymes critical for resolving DNA topological stress during replication, transcription, and chromatin remodeling.[1][2][3] Unlike traditional TOP1 inhibitors such as camptothecin, which are primarily active during the S-phase of the cell cycle, this compound induces DNA damage throughout all phases, a characteristic it shares with TOP2 inhibitors like etoposide.[1] This dual inhibitory action and cell cycle-independent activity make this compound a promising candidate for cancer therapy. This technical guide provides a comprehensive overview of the core mechanisms of this compound-induced DNA damage response, detailed experimental protocols, and quantitative data to support further research and development.
Core Mechanism of Action
This compound exerts its cytotoxic effects by trapping both TOP1 and TOP2 cleavage complexes (TOP1cc and TOP2cc, respectively).[1][2] This trapping prevents the re-ligation of DNA strands, leading to the accumulation of single- and double-strand breaks. The presence of these DNA lesions triggers a cellular cascade known as the DNA Damage Response (DDR). A key early event in the DDR is the phosphorylation of the histone variant H2AX at serine 139, forming γH2AX, which serves as a robust biomarker for DNA double-strand breaks.[1] The DDR is orchestrated by a network of sensor, transducer, and effector proteins. In the context of this compound-induced damage, the primary transducer kinases are Ataxia Telangiectasia Mutated (ATM) and ATM and Rad3-related (ATR), which, upon activation, phosphorylate a range of downstream targets, including the checkpoint kinases Chk1 and Chk2.[4][5] This signaling cascade ultimately leads to cell cycle arrest, allowing time for DNA repair, or if the damage is too extensive, apoptosis.
Signaling Pathways
The signaling pathway initiated by this compound-induced DNA damage is multifaceted. By inhibiting both TOP1 and TOP2, this compound creates a spectrum of DNA lesions that activate both the ATM-Chk2 and ATR-Chk1 pathways. The formation of double-strand breaks from unresolved TOP2cc is a potent activator of the ATM kinase. Activated ATM then phosphorylates numerous substrates, including Chk2 and the tumor suppressor p53.[4][5][6] Concurrently, the replication stress and single-stranded DNA generated from TOP1cc activate the ATR-Chk1 pathway.[4][5] Both pathways converge on the phosphorylation of H2AX, leading to the formation of γH2AX foci at the sites of DNA damage.
Caption: this compound-induced DNA Damage Response Pathway.
Quantitative Data
In Vitro Cell Viability
The sensitivity of cancer cells to this compound is influenced by the status of their DNA repair pathways. Cells deficient in key repair proteins, such as TDP2 and Ku70, exhibit increased sensitivity to this compound.[1][2]
| Cell Line | Genotype | IC50 (nM) vs. Etoposide | IC50 (nM) vs. CPT | IC50 (nM) vs. This compound | IC50 (nM) vs. LMP744 |
| DT40 | Wild-Type | ~10 | ~5 | ~20 | ~100 |
| DT40 | TDP1-/- | ~10 | >100 | ~20 | >1000 |
| DT40 | TDP2-/- | <1 | ~5 | <5 | ~100 |
| DT40 | Ku70-/- | <1 | ~5 | <5 | ~100 |
Data extracted from cell viability curves presented in Marzi et al., Mol Cancer Ther, 2020.[7]
Induction of γH2AX
This compound induces a robust phosphorylation of H2AX, indicative of DNA double-strand breaks, in a dose-dependent manner and across all cell cycle phases.
| Treatment (1 hour) | Concentration | % γH2AX Positive Cells (G1 Phase) | % γH2AX Positive Cells (S/G2 Phase) |
| CPT | 1 µM | 29% | ~90% |
| Etoposide | 50 µM | 89% | ~95% |
| LMP744 | 1 µM | 23% | ~85% |
| This compound | 1 µM | 88% | ~95% |
Data from Marzi et al., Mol Cancer Ther, 2020.[1]
In Vivo Antitumor Activity
In a small cell lung cancer (SCLC) xenograft model using H82 cells, this compound demonstrated superior anti-tumor efficacy compared to its parent compound, LMP744.[1]
| Treatment Group | Dose | Mean Tumor Volume Reduction (vs. Control) |
| LMP744 (1 cycle) | 10 mg/kg | Not significant |
| This compound (1 cycle) | 10 mg/kg | Significant |
| LMP744 (2 cycles) | 10 mg/kg | Not significant |
| This compound (2 cycles) | 10 mg/kg | Significant |
Qualitative summary of data from Marzi et al., Mol Cancer Ther, 2020.[1]
Experimental Protocols
γH2AX Immunofluorescence Staining
This protocol details the detection of γH2AX foci in cultured cells treated with this compound.
Caption: Experimental workflow for γH2AX immunofluorescence.
Detailed Steps:
-
Cell Plating: Seed 50,000 HCT116 cells per well in 4-well chamber slides and incubate for 72 hours.
-
Drug Treatment: Treat cells with the desired concentration of this compound (e.g., 1 µM) for 1 hour.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 10 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with 0.02% Triton X-100 in PBS for 5 minutes at room temperature.
-
Blocking: Block with 8% BSA in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with a primary antibody against γH2AX (e.g., Abcam ab22551) for 2 hours at room temperature.
-
Secondary Antibody Incubation: Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Mounting and Imaging: Wash with PBS, mount the slides with a DAPI-containing mounting medium, and visualize using a fluorescence microscope.
RADAR (Rapid Approach to DNA Adduct Recovery) Assay
The RADAR assay is a quantitative method to detect covalent topoisomerase-DNA complexes.[3][8][9]
Caption: Workflow for the RADAR assay.
Detailed Steps:
-
Cell Treatment and Lysis: Treat cells with this compound. Lyse the cells using a solution containing a chaotropic salt to rapidly extract nucleic acids and covalently bound proteins.[3][8][9]
-
DNA Precipitation: Precipitate the DNA and protein-DNA complexes using ethanol.
-
Resuspension and Quantification: Resuspend the pellet in NaOH and accurately quantify the DNA concentration.
-
Slot Blotting: Normalize the samples and deposit them onto a nitrocellulose membrane using a slot blot apparatus.[3][8][9]
-
Immunodetection: Probe the membrane with primary antibodies specific for TOP1, TOP2α, and TOP2β, followed by HRP-conjugated secondary antibodies.
-
Signal Detection: Detect the signal using an appropriate chemiluminescence substrate and imaging system.
Topoisomerase Plasmid Cleavage Assay
This in vitro assay assesses the ability of this compound to stabilize topoisomerase-DNA cleavage complexes using a supercoiled plasmid DNA substrate.[10][11][12]
Caption: Workflow for the topoisomerase plasmid cleavage assay.
Detailed Steps:
-
Reaction Setup: In a microcentrifuge tube, combine supercoiled plasmid DNA (e.g., pBR322), 5X reaction buffer, and the desired concentration of this compound.[10][12]
-
Enzyme Addition: Initiate the reaction by adding purified recombinant human TOP1 or TOP2α.
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding SDS.[10]
-
Protein Digestion: Add proteinase K and incubate to digest the topoisomerase.[10]
-
Agarose Gel Electrophoresis: Add loading buffer to the samples and separate the DNA on a 1% agarose gel containing ethidium bromide.
-
Visualization: Visualize the DNA bands under UV light. The conversion of supercoiled DNA to relaxed or linear forms indicates topoisomerase activity and cleavage complex formation.[10]
Conclusion
This compound represents a significant advancement in the development of topoisomerase inhibitors. Its dual targeting of TOP1 and TOP2, coupled with its ability to induce DNA damage irrespective of the cell cycle phase, provides a strong rationale for its continued investigation as a potent anti-cancer agent. The experimental protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of this compound and to further elucidate its intricate interactions with the DNA damage response network. The enhanced cytotoxicity of this compound in cells with specific DNA repair deficiencies also opens avenues for personalized medicine approaches, where patient tumor genetics could inform treatment strategies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. The Indenoisoquinoline this compound: A Novel Antitumor Agent Targeting both TOP1 and TOP2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A RADAR method to measure DNA topoisomerase covalent complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. The indenoisoquinoline this compound: a novel antitumor agent targeting both TOP1 and TOP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. profiles.wustl.edu [profiles.wustl.edu]
- 9. researchgate.net [researchgate.net]
- 10. Cleavage of Plasmid DNA by Eukaryotic Topoisomerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. inspiralis.com [inspiralis.com]
LMP517: A Comprehensive Technical Guide to Target Identification and Validation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the target identification and validation of LMP517, a novel fluoroindenoisoquinoline derivative with potent antitumor activity. This compound has been identified as a dual inhibitor of two critical enzymes in DNA topology and integrity: Topoisomerase I (TOP1) and Topoisomerase II (TOP2).[1][2][3][4][5][6] This dual inhibitory mechanism distinguishes it from many conventional chemotherapeutic agents and offers a promising avenue for cancer treatment.
Target Identification: TOP1 and TOP2
This compound's primary mechanism of action is the trapping of topoisomerase cleavage complexes (TOPccs).[1] It stabilizes the covalent intermediate formed between topoisomerases and DNA, preventing the re-ligation of the DNA strand(s).[1] This leads to the accumulation of DNA single-strand breaks (from TOP1 inhibition) and double-strand breaks (from TOP2 inhibition), which, when encountered by the replication machinery, result in cytotoxic DNA damage.[1][7]
Genetic and biochemical studies have been pivotal in confirming the dual-targeting nature of this compound. Studies in isogenic DT40 chicken lymphoblastoid cells, which have specific DNA repair deficiencies, demonstrated a phenotype consistent with both TOP1 and TOP2 inhibition.[1] Furthermore, RADAR assays have directly shown that this compound induces both TOP1 cleavage complexes (TOP1ccs) and TOP2 cleavage complexes (TOP2ccs).[1][4][5][6][8]
Quantitative Data Summary
The following tables summarize the key quantitative data from various in vitro and in vivo studies, demonstrating the potency and efficacy of this compound.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Genotype | IC50 (nM) | Assay Duration |
| DT40 | Wild-Type | 32 | 72 hours |
| DT40 | tdp1 knockout | 18 | 72 hours |
| DT40 | tdp2 knockout | 11 | 72 hours |
Data sourced from MedChemExpress product information.[2]
Table 2: Induction of Topoisomerase Cleavage Complexes (TOPccs) and DNA Damage
| Cell Line | Treatment | Effect |
| HCT116 and TK6 | 0.1-30 µM this compound (1 hour) | Induction of TOP1cc, TOP2αcc, and TOP2βccs |
| HCT116 FUCCI | 0.05-1 µM this compound (1 hour) | Induction of DNA damage and histone γH2AX production |
| CCRF-CEM | 1 µM this compound (1 hour) | Induction of TOP1cc and DNA-protein crosslinks (DPCs) |
Data compiled from multiple studies.[1][2][7]
Table 3: In Vivo Antitumor Efficacy of this compound in H82 Xenograft Model
| Treatment Group | Dose and Schedule | Average Survival | Tumor Growth |
| LMP744 (1 cycle) | 10 mg/kg, i.v., daily for 5 days | 19 days | - |
| LMP744 (2 cycles) | 10 mg/kg, i.v., daily for 5 days | 19 days | - |
| This compound (1 cycle) | 10 mg/kg, i.v., daily for 5 days | 30 days | Significant reduction |
| This compound (2 cycles) | 10 mg/kg, i.v., daily for 5 days | 36 days | Significant reduction |
Data from a comparative study with its parent compound, LMP744.[1]
Experimental Protocols
Detailed methodologies for the key experiments used to validate the targets of this compound are provided below.
Cell Viability Assay
Objective: To determine the cytotoxic effect of this compound on different cell lines.
Methodology:
-
Cells (e.g., DT40 WT, tdp1-/-, tdp2-/-) are seeded in 96-well plates at a density of 5,000 cells per well.
-
Cells are exposed to a range of concentrations of this compound (e.g., 0-125 nM) for 72 hours.
-
Cell viability is assessed using a luminescent cell viability assay that measures ATP levels (e.g., ATPlite 1-step kit).
-
Luminescence is read on a plate reader, and the data is normalized to untreated control cells to calculate the percentage of viability.
-
IC50 values are determined by plotting the percentage of viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.[7]
RADAR (Rapid Approach to DNA Adduct Recovery) Assay
Objective: To detect and quantify TOP1 and TOP2 cleavage complexes (TOP1cc and TOP2cc) induced by this compound.
Methodology:
-
Cells are treated with the desired concentration of this compound or control compounds for a specified time.
-
Cells are lysed, and the genomic DNA is isolated.
-
The DNA is then denatured, and the proteins covalently crosslinked to the DNA (including topoisomerases) are immunodetected using specific antibodies against TOP1 and TOP2.
-
The resulting DNA-protein adducts are quantified, providing a measure of the amount of trapped cleavage complexes.
γH2AX Immunofluorescence Assay for DNA Damage
Objective: To visualize and quantify DNA double-strand breaks induced by this compound.
Methodology:
-
HCT116 cells are seeded on coverslips and treated with this compound (e.g., 1 µM for 1 hour).[7]
-
After treatment, cells are fixed with paraformaldehyde and permeabilized with methanol.
-
Cells are then incubated with a primary antibody against phosphorylated histone H2AX (γH2AX).
-
Following washing, a fluorescently labeled secondary antibody is added.
-
The coverslips are mounted on slides with a DAPI-containing mounting medium to stain the nuclei.
-
Images are acquired using a fluorescence microscope, and the intensity of the γH2AX signal per nucleus is quantified using image analysis software (e.g., ImageJ) to assess the level of DNA damage.[7]
Visualizing the Molecular Mechanism and Experimental Logic
The following diagrams, generated using the DOT language, illustrate the signaling pathway of this compound and the logical workflow for its target validation.
References
- 1. The indenoisoquinoline this compound: a novel antitumor agent targeting both TOP1 and TOP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. The Indenoisoquinoline this compound: A Novel Antitumor Agent Targeting both TOP1 and TOP2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Novel fluoroindenoisoquinoline non-camptothecin topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
LMP517: A Dual Inhibitor of TOP1 and TOP2 Cleavage Complexes - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
LMP517, a fluoroindenoisoquinoline, has emerged as a potent anti-tumor agent with a unique dual-inhibitory mechanism targeting both topoisomerase I (TOP1) and topoisomerase II (TOP2).[1][2][3][4] This technical guide provides an in-depth overview of the core mechanisms of this compound, focusing on the formation and stabilization of TOP1 and TOP2 cleavage complexes (TOP1cc and TOP2cc). It is designed to be a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed experimental protocols, quantitative data summaries, and visual representations of the key pathways involved. This compound demonstrates improved antitumor activity over its parent compound, LMP744, and overcomes some of the limitations associated with traditional topoisomerase inhibitors like camptothecins.[1][5] Its ability to induce DNA damage in a cell cycle-independent manner further highlights its therapeutic potential.[1][5][6]
Introduction: The Role of Topoisomerases in Cancer Therapy
DNA topoisomerases are essential enzymes that resolve topological problems in DNA arising during replication, transcription, and chromatin remodeling.[2] They function by creating transient single-strand (TOP1) or double-strand (TOP2) breaks in the DNA backbone, allowing the DNA to untangle before the break is resealed.[7] This process involves the formation of a transient covalent intermediate known as the topoisomerase cleavage complex (TOPcc).[7]
Topoisomerase inhibitors are a cornerstone of cancer chemotherapy. They act not by inhibiting the catalytic activity of the enzyme, but by trapping the TOPcc, converting these transient intermediates into permanent DNA lesions.[2] These stabilized cleavage complexes lead to the formation of protein-linked DNA breaks, which, upon collision with replication or transcription machinery, generate lethal DNA double-strand breaks, ultimately triggering cell death.[2]
This compound is a novel indenoisoquinoline derivative that has been identified as a dual inhibitor, effectively trapping both TOP1cc and TOP2cc.[1][4][5] This dual-targeting capability distinguishes it from many clinically used topoisomerase inhibitors, which are typically selective for either TOP1 (e.g., camptothecins) or TOP2 (e.g., etoposide).
Mechanism of Action of this compound
This compound exerts its cytotoxic effects by stabilizing the TOP1-DNA and TOP2-DNA cleavage complexes. This interfacial inhibition prevents the religation of the DNA strands, leading to an accumulation of DNA breaks.
Formation of TOP1 and TOP2 Cleavage Complexes
Biochemical assays have demonstrated that this compound, similar to its parent compound LMP744, effectively traps TOP1cc, resulting in the accumulation of nicked DNA.[1] Furthermore, and in contrast to many other indenoisoquinolines, this compound also induces the formation of TOP2cc.[1][5] RADAR (Rapid Approach to DNA Adduct Recovery) assays have confirmed the induction of both TOP1ccs and TOP2ccs (both TOP2α and TOP2β isoforms) in human cancer cell lines treated with this compound.[1][5]
DNA Damage Response and Cell Cycle Independence
The accumulation of TOP1cc and TOP2cc triggers a robust DNA damage response (DDR), characterized by the phosphorylation of histone H2AX (γH2AX).[1][4][8] Unlike classical TOP1 inhibitors such as camptothecin (B557342), which primarily induce DNA damage in S-phase cells, this compound induces γH2AX formation in all phases of the cell cycle.[1][5][6] This suggests that this compound can effectively target both replicating and non-replicating cells, broadening its potential therapeutic window.
The cellular response to this compound-induced DNA damage is dependent on specific DNA repair pathways. Genetic studies have shown that cells deficient in tyrosyl-DNA phosphodiesterase 2 (TDP2) and Ku70, key factors in the repair of TOP2-linked DNA breaks, exhibit increased sensitivity to this compound.[1][5] This genetic signature further confirms the dual TOP1 and TOP2 inhibitory activity of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the activity of this compound from preclinical studies.
| Cell Line | Genotype | IC50 (nM) | Reference |
| DT40 | Wild-Type | 32 | [4] |
| DT40 | tdp1 knockout | 18 | [4] |
| DT40 | tdp2 knockout | 11 | [4] |
Table 1: In Vitro Cytotoxicity of this compound in DT40 Chicken Lymphoma Cells. The half-maximal inhibitory concentration (IC50) was determined after 72 hours of treatment. The increased sensitivity of tdp2 knockout cells highlights the importance of the TOP2-related DNA damage repair pathway in processing this compound-induced lesions.
| Xenograft Model | Compound | Dose (mg/kg) | Treatment Schedule | Outcome | Reference |
| H82 (SCLC) | This compound | 10 | 5 daily injections | Tumor growth inhibition, prolonged survival | [1] |
| H82 (SCLC) | LMP744 | 10 | 5 daily injections | No significant tumor growth inhibition | [1] |
Table 2: In Vivo Antitumor Activity of this compound. The maximum tolerated dose (MTD) for both this compound and LMP744 was determined to be 10 mg/kg. This compound demonstrated superior antitumor efficacy compared to its parent compound in a small cell lung cancer (SCLC) xenograft model.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the activity of this compound.
In Vitro TOP1 and TOP2 Cleavage Assay
This assay directly measures the ability of a compound to stabilize topoisomerase-DNA cleavage complexes using a supercoiled plasmid DNA substrate.
Materials:
-
Supercoiled pBR322 plasmid DNA
-
Recombinant human TOP1 or TOP2α
-
TOP1 reaction buffer (50 mM Tris-HCl, pH 7.5, 100 mM KCl, 10 mM MgCl2, 0.1 mM EDTA, 15 µg/mL BSA)
-
TOP2 reaction buffer (50 mM Tris-HCl, pH 7.5, 125 mM KCl, 10 mM MgCl2, 5 mM ATP, 0.1 mM EDTA, 15 µg/mL BSA)
-
This compound and control compounds (e.g., camptothecin for TOP1, etoposide (B1684455) for TOP2)
-
Proteinase K
-
SDS
-
Loading dye (e.g., 6x DNA loading dye)
-
Agarose (B213101) gel (1%)
-
Ethidium (B1194527) bromide or other DNA stain
-
Gel electrophoresis apparatus and imaging system
Procedure:
-
Prepare reaction mixtures containing 200-400 ng of supercoiled pBR322 DNA in the appropriate reaction buffer.
-
Add the test compound (this compound) or control inhibitor at the desired concentrations.
-
Initiate the reaction by adding recombinant TOP1 or TOP2α enzyme.
-
Incubate the reactions at 37°C for 30 minutes.
-
Stop the reactions by adding SDS to a final concentration of 1% and proteinase K to a final concentration of 0.2 mg/mL.
-
Incubate at 50°C for 30 minutes to digest the protein.
-
Add loading dye to the samples and load onto a 1% agarose gel containing ethidium bromide.
-
Perform electrophoresis to separate the different DNA topoisomers (supercoiled, relaxed, and nicked/linear).
-
Visualize the DNA bands under UV light and quantify the amount of nicked or linear DNA, which represents the stabilized cleavage complexes.
RADAR (Rapid Approach to DNA Adduct Recovery) Assay
The RADAR assay is a slot-blot based method to detect and quantify protein-DNA covalent complexes in cells.
Materials:
-
Cultured cells (e.g., HCT116, TK6)
-
This compound and control compounds
-
Lysis buffer (e.g., containing a chaotropic agent like guanidine (B92328) isothiocyanate)
-
Ethanol
-
NaOH
-
Slot-blot apparatus
-
Nitrocellulose membrane
-
Primary antibodies against TOP1, TOP2α, and TOP2β
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagents and imaging system
Procedure:
-
Treat cultured cells with this compound or control compounds for the desired time (e.g., 1 hour).
-
Lyse the cells directly in the culture dish using a chaotropic lysis buffer.
-
Precipitate the DNA (along with covalently bound proteins) using ethanol.
-
Resuspend the pellet in NaOH.
-
Quantify the DNA concentration accurately.
-
Denature the DNA and apply equal amounts of DNA from each sample to a nitrocellulose membrane using a slot-blot apparatus.
-
Bake the membrane to fix the DNA.
-
Block the membrane and probe with primary antibodies specific for TOP1, TOP2α, or TOP2β.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate and quantify the band intensities.
Histone γH2AX Detection by Immunofluorescence
This assay is used to visualize and quantify DNA double-strand breaks in cells by detecting the phosphorylation of histone H2AX.
Materials:
-
Cultured cells (e.g., HCT116) grown on coverslips or in chamber slides
-
This compound and control compounds
-
Paraformaldehyde (PFA) for fixation
-
Triton X-100 for permeabilization
-
Blocking solution (e.g., BSA in PBS)
-
Primary antibody against γH2AX (e.g., anti-phospho-Histone H2A.X Ser139)
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips or chamber slides and allow them to adhere.
-
Treat the cells with this compound or control compounds for the desired time and concentration.
-
Fix the cells with 4% PFA for 10-15 minutes at room temperature.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block non-specific antibody binding with a blocking solution for 1 hour.
-
Incubate with the primary anti-γH2AX antibody for 1-2 hours at room temperature or overnight at 4°C.
-
Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour in the dark.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides with mounting medium.
-
Visualize the cells using a fluorescence microscope and quantify the intensity of the γH2AX signal per nucleus.
Cell Viability Assay (e.g., MTS Assay)
Cell viability assays are used to determine the cytotoxic effects of a compound on a cell population.
Materials:
-
Cultured cells
-
96-well plates
-
This compound at various concentrations
-
MTS reagent (or similar viability reagent like MTT or PrestoBlue)
-
Plate reader
Procedure:
-
Seed a known number of cells into each well of a 96-well plate and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound. Include untreated and vehicle-only controls.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add the MTS reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a plate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key molecular pathways and experimental workflows discussed in this guide.
Caption: Mechanism of action of this compound leading to cell death.
Caption: Experimental workflow for the RADAR assay.
Caption: DNA damage repair pathways for this compound-induced lesions.
Conclusion
This compound represents a significant advancement in the development of topoisomerase inhibitors. Its dual targeting of both TOP1 and TOP2, coupled with its ability to induce cell death irrespective of the cell cycle phase, positions it as a promising candidate for cancer therapy. The data and protocols presented in this guide provide a comprehensive resource for the scientific community to further investigate and harness the therapeutic potential of this compound. Future research should continue to explore its efficacy in a broader range of cancer models and in combination with other therapeutic agents.
References
- 1. The indenoisoquinoline this compound: a novel antitumor agent targeting both TOP1 and TOP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of topoisomerase inhibitors that induce DNA damage response on glucose metabolism and PI3K/Akt/mTOR signaling in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential and common DNA repair pathways for topoisomerase I- and II-targeted drugs in a genetic DT40 repair cell screen panel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel topoisomerase I inhibitor DIA-001 induces DNA damage mediated cell cycle arrest and apoptosis in cancer cell - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Topoisomerase (DNA) I (TOP1): DNA Damage Repair and Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Novel fluoroindenoisoquinoline non-camptothecin topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Indenoisoquinoline this compound: A Novel Antitumor Agent Targeting both TOP1 and TOP2 - PubMed [pubmed.ncbi.nlm.nih.gov]
LMP517: A Technical Guide to its Cell Cycle-Independent Antitumor Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the novel fluoroindenoisoquinoline compound, LMP517 (also known as NSC 781517), with a specific focus on its cell cycle-independent mechanism of action. This compound is a promising antitumor agent that has demonstrated significant efficacy in preclinical models, distinguishing itself from classical topoisomerase inhibitors. This document details the core mechanism of this compound, presents quantitative data from key experiments, outlines detailed experimental protocols, and provides visual representations of its signaling pathways and experimental workflows.
Core Mechanism of Action: Dual Inhibition of TOP1 and TOP2
This compound functions as a dual inhibitor of both topoisomerase I (TOP1) and topoisomerase II (TOP2).[1][2][3][4][5][6] Unlike traditional TOP1 inhibitors like camptothecin (B557342), which are S-phase specific, this compound's dual inhibitory activity allows it to target cells regardless of their position in the cell cycle.[1][2][3][4][6]
Topoisomerases are essential enzymes that resolve DNA topological problems during processes like replication and transcription by creating transient single-strand (TOP1) or double-strand (TOP2) breaks.[1][7] this compound traps the covalent intermediates of both enzymes, known as topoisomerase cleavage complexes (TOP1ccs and TOP2ccs).[1][5] This trapping prevents the religation of the DNA strands, leading to the accumulation of DNA breaks. The collision of transcription or replication machinery with these trapped complexes results in the formation of DNA double-strand breaks (DSBs), a highly cytotoxic lesion. This induction of DNA damage in all phases of the cell cycle is a key characteristic of this compound's potent antitumor activity.[1][8]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of this compound.
Table 1: In Vitro Cytotoxicity of this compound in DT40 Isogenic Cell Lines
| Cell Line | Genotype | IC50 (nM) |
| DT40 | Wild-Type (WT) | 32 |
| DT40 | tdp1 knockout | 18 |
| DT40 | tdp2 knockout | 11 |
Data represents the half-maximal inhibitory concentration (IC50) after 72 hours of treatment. Data extracted from MedChemExpress product page for this compound.[5]
Table 2: Induction of γH2AX (a DNA Damage Marker) in HCT116 FUCCI Cells
| Treatment (1 hour) | Concentration | % of γH2AX-Positive G1-Phase Cells | % of γH2AX-Positive S/G2-Phase Cells |
| Non-treated (NT) | - | ~5% | Not Reported |
| Camptothecin (CPT) | 1 µM | 29% | Not Reported |
| Etoposide (B1684455) (ETP) | 50 µM | 89% | Not Reported |
| LMP744 | 1 µM | 23% | Not Reported |
| This compound | 1 µM | 88% | Not Reported |
HCT116 cells expressing the FUCCI cell cycle sensor were treated for 1 hour. The table shows the percentage of cells in the G1 phase that stained positive for γH2AX. Data extracted from Marzi et al. (2020).[1]
Table 3: In Vivo Antitumor Efficacy of this compound in H82 (Small Cell Lung Cancer) Xenografts
| Treatment Group (10 mg/kg) | Treatment Cycles | Average Survival (days) |
| LMP744 | 1 cycle | 19 |
| LMP744 | 2 cycles | 19 |
| This compound | 1 cycle | 30 |
| This compound | 2 cycles | 36 |
Mice with H82 xenografts were treated with LMP744 or this compound. A treatment cycle consisted of daily intravenous injections for 5 days. Data extracted from Marzi et al. (2020).[1]
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the cell cycle-independent activity of this compound.
Cell Viability Assay
This protocol is based on the methodology used for DT40 chicken lymphoblastoid cells.
-
Cell Culture: DT40 wild-type, tdp1-knockout, and tdp2-knockout cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Seeding: Cells are seeded in 96-well plates at a suitable density.
-
Treatment: A serial dilution of this compound, camptothecin (TOP1 inhibitor control), and etoposide (TOP2 inhibitor control) is prepared. The cells are treated with increasing concentrations of the compounds for 72 hours.
-
Viability Assessment: Cell viability is determined using a commercial assay such as ATPlite®, which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: The luminescence signal is measured using a plate reader. The data is normalized to untreated controls, and IC50 values are calculated by fitting the dose-response curves to a nonlinear regression model.
Detection of Topoisomerase Cleavage Complexes (TOPccs)
The RADAR (Rapid Approach to DNA Adduct Recovery) assay is a sensitive method for detecting covalent DNA-protein crosslinks.
-
Cell Treatment: Human cancer cell lines (e.g., HCT116, TK6) are treated with this compound, LMP744 (parent compound), camptothecin, and etoposide at specified concentrations for 1 hour.
-
Cell Lysis and DNA Shearing: Cells are lysed, and the genomic DNA is sheared by sonication.
-
Immunoprecipitation: The sheared chromatin is incubated with antibodies specific for TOP1 or TOP2α/β.
-
DNA Purification: The immunoprecipitated DNA-protein complexes are captured, and the DNA is purified.
-
Quantification: The amount of co-immunoprecipitated DNA is quantified using a fluorescent DNA-binding dye. The signal is normalized to the total input DNA to determine the relative abundance of TOPccs.
-
Reaction Mixture: A reaction buffer containing supercoiled plasmid DNA (e.g., pBR322), purified recombinant human TOP1 or TOP2, and ATP (for TOP2) is prepared.
-
Drug Incubation: Increasing concentrations of this compound, camptothecin, or etoposide are added to the reaction mixtures and incubated at 37°C.
-
Protein Denaturation: The reaction is stopped by the addition of a stop buffer containing SDS to trap the cleavage complexes.
-
Gel Electrophoresis: The DNA is resolved on an agarose (B213101) gel. The formation of nicked circular DNA (for TOP1) or linear DNA (for TOP2) indicates the presence of trapped cleavage complexes.
-
Visualization: The gel is stained with a DNA-intercalating dye and imaged.
Histone γH2AX Detection for DNA Damage
This protocol uses immunofluorescence microscopy to visualize and quantify DNA double-strand breaks.
-
Cell Culture and Treatment: HCT116-FUCCI cells, which express fluorescent proteins to distinguish cell cycle phases (G1 cells are red, S/G2/M cells are green), are grown on coverslips. The cells are treated with this compound (1 µM), camptothecin (1 µM), etoposide (50 µM), or LMP744 (1 µM) for 1 hour.
-
Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with a detergent-based buffer.
-
Immunostaining: The cells are incubated with a primary antibody against phosphorylated histone H2AX (γH2AX) followed by a fluorescently labeled secondary antibody. Nuclei are counterstained with DAPI.
-
Microscopy: Images are acquired using a confocal microscope, capturing the signals for DAPI, the FUCCI reporters, and γH2AX.
-
Image Analysis: Automated image analysis software is used to quantify the intensity of the γH2AX signal within individual nuclei. The FUCCI signals are used to gate the cell population into G1 and S/G2 phases. The percentage of γH2AX-positive cells in each phase is then determined.
Mandatory Visualizations
Signaling Pathway of this compound Action
Caption: Signaling pathway of this compound dual inhibition.
Experimental Workflow for γH2AX Detection
Caption: Workflow for γH2AX immunofluorescence.
Comparison of Cell Cycle Activity
Caption: Cell cycle-dependent vs. independent activity.
References
- 1. The indenoisoquinoline this compound: a novel antitumor agent targeting both TOP1 and TOP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. The Indenoisoquinoline this compound: A Novel Antitumor Agent Targeting both TOP1 and TOP2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Novel fluoroindenoisoquinoline non-camptothecin topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
LMP517: A Comprehensive Pharmacological Profile
A Technical Guide for Researchers and Drug Development Professionals
Introduction: LMP517 is a novel, non-camptothecin fluoroindenoisoquinoline derivative that has demonstrated potent antitumor activity.[1][2] It represents a second-generation of indenoisoquinoline topoisomerase inhibitors, designed to overcome the limitations of earlier compounds, such as chemical instability and drug efflux.[1][3] This document provides an in-depth overview of the pharmacological properties of this compound, including its mechanism of action, quantitative data from preclinical studies, and detailed experimental protocols.
Mechanism of Action
This compound functions as a dual inhibitor of both topoisomerase I (TOP1) and topoisomerase II (TOP2).[3][4] Its primary mechanism involves the trapping of topoisomerase cleavage complexes (TOPccs), which are transient intermediates formed during the catalytic cycle of these enzymes.[1][5] By stabilizing these complexes, this compound prevents the religation of DNA strands, leading to the accumulation of DNA single- and double-strand breaks.[1][6] The collision of replication and transcription machinery with these trapped TOPccs results in catastrophic DNA damage, triggering cell cycle arrest and apoptosis.[1] This mode of action is characterized as interfacial inhibition.[1]
Notably, this compound has been shown to induce the phosphorylation of histone H2AX (γH2AX), a sensitive marker of DNA double-strand breaks.[4][6] Unlike traditional TOP1 inhibitors, this compound appears to target cells regardless of their position in the cell cycle.[1][7]
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound from various preclinical studies.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Genotype | IC50 (nM) | Exposure Time | Reference |
| DT40 | Wild-Type | 32 | 72 h | [4] |
| DT40 | tdp1 knockout | 18 | 72 h | [4] |
| DT40 | tdp2 knockout | 11 | 72 h | [4] |
| DT40 | Ku70 knockout | More sensitive than WT | 72 h | [2][7] |
Table 2: In Vitro Activity of this compound
| Assay | Cell Line | Concentration | Time | Effect | Reference |
| TOP1cc Induction | HCT116, TK6 | 0.1 - 30 µM | 1 h | Induces TOP1cc formation | [4] |
| TOP2cc Induction | HCT116, TK6 | 0.1 - 30 µM | 1 h | Induces TOP2cc formation | [4] |
| DNA Damage (γH2AX) | HCT116 FUCCI | 0.05 - 1 µM | 1 h | Induces histone γH2AX production | [4] |
| DPC Induction | CCRF-CEM | 1 µM | 1 h | Induces DNA-protein crosslinks | [4] |
Table 3: In Vivo Efficacy of this compound
| Animal Model | Tumor Type | Dosage | Outcome | Reference |
| H82 Xenograft Mice | Small Cell Lung Cancer | 10 mg/kg, i.v., daily for 5 days | Inhibited tumor growth and prolonged survival | [4][5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability Assay
This protocol describes the determination of cellular viability using an ATP-based luminescence assay.
Protocol:
-
Cell Seeding: DT40 cells were seeded at a density of 5,000 cells per well in 96-well white plates.[1]
-
Drug Exposure: Cells were exposed to various concentrations of this compound for 72 hours.[1]
-
Viability Determination: Cellular viability was determined using the ATPlite 1-step kit, which measures ATP levels as an indicator of metabolically active cells.[1]
-
Data Analysis: ATP levels of untreated cells were defined as 100% viability, and the IC50 values were calculated.[1]
γH2AX Immunofluorescence for DNA Damage Detection
This protocol outlines the detection of DNA double-strand breaks through the visualization of γH2AX foci.
Protocol:
-
Cell Treatment: HCT116 cells were treated with 1 µM of this compound for 1 hour.[6]
-
Drug Washout: Following treatment, the drug-containing medium was removed, and cells were washed and incubated in fresh, drug-free medium for 6 hours to assess the persistence of DNA damage.[6]
-
Immunostaining: Cells were fixed, permeabilized, and stained with a primary antibody specific for phosphorylated H2AX (Ser139) and a corresponding fluorescently labeled secondary antibody.[6]
-
Microscopy: Images were acquired using immunofluorescence microscopy to visualize and quantify the γH2AX foci.[6]
In Vivo Antitumor Efficacy Study
This protocol details the evaluation of this compound's antitumor activity in a xenograft mouse model.
Protocol:
-
Tumor Implantation: Nude mice were subcutaneously xenografted with the H82 small cell lung cancer cell line.[5]
-
Drug Administration: Once tumors reached a palpable size, mice were treated with this compound at a dose of 10 mg/kg administered intravenously daily for 5 days.[4][5] This constitutes one treatment cycle.[5]
-
Monitoring: Tumor volume and mouse body weight were monitored regularly.[5]
-
Efficacy Evaluation: The antitumor efficacy was determined by comparing the tumor growth in the this compound-treated group to a control group.[4] Survival of the mice was also monitored.[4]
Conclusion
This compound is a promising dual topoisomerase inhibitor with potent in vitro and in vivo antitumor activity. Its ability to trap both TOP1 and TOP2 cleavage complexes and induce DNA damage independent of the cell cycle phase makes it a compelling candidate for further development. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in the continued investigation of this compound.
References
- 1. The indenoisoquinoline this compound: a novel antitumor agent targeting both TOP1 and TOP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] The Indenoisoquinoline this compound: A Novel Antitumor Agent Targeting both TOP1 and TOP2 | Semantic Scholar [semanticscholar.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Novel fluoroindenoisoquinoline non-camptothecin topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
LMP517: A Technical Guide to its Chemical Synthesis, Derivatives, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical synthesis, derivatives, and biological activity of LMP517, a novel fluoroindenoisoquinoline derivative with potent anticancer properties. This document is intended for researchers, scientists, and professionals involved in drug discovery and development.
Core Compound Profile: this compound
This compound (NSC 781517) is a potent, non-camptothecin dual inhibitor of topoisomerase I (TOP1) and topoisomerase II (TOP2).[1][2] It represents a second generation of indenoisoquinoline anticancer agents, demonstrating improved antitumor activity over its parent compound, LMP744.[1][2] this compound induces the formation of TOP1 and TOP2 cleavage complexes (TOP1ccs and TOP2ccs), leading to DNA damage and the production of γH2AX, a marker of DNA double-strand breaks.[1][2] A notable characteristic of this compound is its ability to target cells and induce DNA damage independently of their position in the cell cycle, a feature attributed to its dual inhibitory action.[1]
Chemical Synthesis
While a detailed, step-by-step synthesis protocol for this compound is proprietary to the developing laboratory at Purdue University, the general synthesis of 3-fluoroindenoisoquinolines has been described. The following represents a plausible synthetic route based on published methodologies for analogous compounds.
Representative Synthesis of a 3-Fluoroindenoisoquinoline Core:
The synthesis of the 3-fluoroindenoisoquinoline scaffold generally involves a multi-step process. A key strategy involves the construction of the indenoisoquinoline core followed by the introduction of the fluorine substituent. The synthesis of related 3,4-dihaloindenoisoquinolines provides a relevant example of the chemical strategies employed.
Disclaimer: The following is a generalized representation and may not reflect the exact synthesis of this compound.
Experimental Workflow for Fluoroindenoisoquinoline Synthesis
Caption: A representative workflow for the synthesis of a 3-fluoroindenoisoquinoline analog.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound and its related compounds from various in vitro and in vivo studies.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Genotype | IC50 (nM) | Reference Compound | IC50 (nM) |
| DT40 | Wild-Type | 32 | Etoposide | >125 |
| DT40 | tdp1 knockout | 18 | Etoposide | - |
| DT40 | tdp2 knockout | 11 | Etoposide | 28 |
| DT40 | Wild-Type | - | CPT | - |
| DT40 | tdp2 knockout | - | CPT | 5 |
| H82 (SCLC) | - | - | - | - |
Data extracted from a study on the dual antitumor activity of this compound.[1]
Table 2: Induction of DNA Damage (γH2AX) by this compound
| Cell Line | Treatment | Concentration (µM) | Duration (hr) | % of γH2AX-positive G1-phase cells | % of γH2AX-positive S/G2-phase cells |
| HCT116 FUCCI | This compound | 1 | 1 | 88 | - |
| HCT116 FUCCI | Etoposide | 50 | 1 | 89 | - |
| HCT116 FUCCI | CPT | 1 | 1 | 29 | - |
| HCT116 FUCCI | LMP744 | 1 | 1 | 23 | - |
Data from a study quantifying DNA damage in different cell cycle phases.[1]
Table 3: In Vivo Antitumor Efficacy of this compound
| Compound | Dose (mg/kg) | Treatment Schedule | Animal Model | Average Survival (days) |
| This compound | 10 | 1 cycle (5 days) | H82 Xenograft | 30 |
| This compound | 10 | 2 cycles (5 days on, 2 days off) | H82 Xenograft | 36 |
| LMP744 | 10 | 1 cycle (5 days) | H82 Xenograft | 19 |
| LMP744 | 10 | 2 cycles (5 days on, 2 days off) | H82 Xenograft | 19 |
Results from a comparative study of this compound and LMP744 in a small cell lung cancer xenograft model.[1]
Signaling Pathways and Mechanism of Action
This compound exerts its cytotoxic effects by targeting both TOP1 and TOP2, leading to the accumulation of DNA cleavage complexes. This dual inhibition results in DNA strand breaks, triggering a DNA damage response (DDR) cascade.
This compound Signaling Pathway
Caption: The signaling pathway of this compound, illustrating its dual inhibition of TOP1 and TOP2.
The trapping of topoisomerase cleavage complexes by this compound leads to DNA strand breaks. These breaks activate the DNA Damage Response (DDR), a complex network of signaling pathways that coordinate cell cycle arrest, DNA repair, and, if the damage is too severe, apoptosis. The formation of γH2AX is a key event in the DDR, serving as a platform for the recruitment of DNA repair proteins.
The cellular sensitivity to this compound is influenced by the status of specific DNA repair pathways. Cells deficient in Tyrosyl-DNA phosphodiesterase 2 (TDP2) and Ku70, a key component of the non-homologous end joining (NHEJ) pathway, show increased sensitivity to this compound.[1] This highlights the importance of these pathways in repairing the DNA lesions induced by the drug.
Logical Relationship of DNA Repair Deficiency and this compound Sensitivity
Caption: The logical relationship between deficiencies in DNA repair pathways and increased sensitivity to this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
Cell Viability Assay (MTT Assay)
This protocol is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Culture medium
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.
-
Compound Treatment: After 24 hours, treat the cells with various concentrations of this compound or control compounds. Include untreated control wells.
-
Incubation: Incubate the plate for the desired period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
γH2AX Immunofluorescence Staining
This protocol is used to detect and quantify DNA double-strand breaks through the visualization of γH2AX foci.
Materials:
-
Cells grown on coverslips or in imaging plates
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-γH2AX (Ser139)
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
Antifade mounting medium
Procedure:
-
Cell Treatment: Treat cells with this compound or control compounds for the desired time.
-
Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash cells with PBS and permeabilize with 0.25% Triton X-100 for 10 minutes.
-
Blocking: Wash cells with PBS and block with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with anti-γH2AX primary antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash cells with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature, protected from light.
-
Counterstaining: Wash cells with PBS and stain with DAPI for 5 minutes.
-
Mounting and Imaging: Wash cells with PBS, mount the coverslips with antifade medium, and acquire images using a fluorescence microscope.
RADAR (Rapid Approach to DNA Adduct Recovery) Assay
This assay is used to detect and quantify covalent DNA-protein complexes, such as trapped topoisomerase cleavage complexes.
Materials:
-
Cell lysis buffer (containing a chaotropic salt like guanidine (B92328) isothiocyanate)
-
Ethanol (100% and 70%)
-
TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)
-
Nitrocellulose membrane
-
Slot blot apparatus
-
Primary antibody against TOP1 or TOP2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Lyse treated and control cells directly in the culture dish with lysis buffer.
-
DNA Precipitation: Precipitate the DNA (along with covalently bound proteins) with ethanol.
-
DNA Resuspension and Quantification: Resuspend the DNA pellet in TE buffer and quantify the DNA concentration.
-
Slot Blotting: Denature the DNA samples and apply them to a nitrocellulose membrane using a slot blot apparatus.
-
Immunodetection:
-
Block the membrane with a suitable blocking buffer.
-
Incubate with the primary antibody against the topoisomerase of interest.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
References
Preclinical Data on LMP517: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical data for LMP517 (NSC 781517), a novel fluoroindenoisoquinoline derivative with potent antitumor activity. This compound is distinguished as a dual inhibitor of topoisomerase I (TOP1) and topoisomerase II (TOP2), offering a unique mechanism of action with the potential to overcome limitations of existing chemotherapies.[1][2][3][4] This document summarizes key quantitative data, details experimental methodologies from pivotal studies, and visualizes the compound's mechanism and experimental workflows.
Core Mechanism of Action
This compound exerts its cytotoxic effects by trapping both TOP1 and TOP2 cleavage complexes (TOP1ccs and TOP2ccs).[1][2] This interfacial inhibition prevents the religation of DNA strands, leading to the accumulation of DNA single- and double-strand breaks.[1] The collision of replication forks with these trapped complexes results in permanent DNA damage, triggering cell cycle arrest and apoptosis.[5] A key feature of this compound is its ability to induce DNA damage independently of the cell cycle phase, a characteristic attributed to its dual-targeting nature.[1][4][6]
Caption: Mechanism of action of this compound as a dual TOP1 and TOP2 inhibitor.
Quantitative Data Summary
The following tables summarize the key quantitative preclinical data for this compound.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Genotype | IC50 (nM) | Exposure Time |
| DT40 | Wild-Type | 32 | 72 h |
| DT40 | tdp1 Knockout | 18 | 72 h |
| DT40 | tdp2 Knockout | 11 | 72 h |
Data sourced from MedChemExpress.[2]
Table 2: In Vivo Antitumor Efficacy of this compound
| Xenograft Model | Treatment | Dosage | Outcome |
| H82 (SCLC) | This compound | 10 mg/kg, i.v., daily for 5 days | Reduction in tumor growth and prolonged survival.[2] |
| H82 (SCLC) | LMP744 (parent compound) | 10 mg/kg, i.v., daily for 5 days | Less effective than this compound.[1] |
SCLC: Small Cell Lung Cancer
Key Experimental Protocols
This section details the methodologies for the key experiments cited in the preclinical evaluation of this compound.
Cell Viability Assays
Objective: To determine the cytotoxic effects of this compound on various cancer cell lines.
Methodology:
-
Cell Lines: DT40 wild-type, tdp1 knockout, and tdp2 knockout cells were utilized.[6]
-
Treatment: Cells were treated with increasing concentrations of this compound for 72 hours.[6]
-
Analysis: Cell viability was assessed to determine the half-maximal inhibitory concentration (IC50).[2]
Caption: Workflow for determining the in vitro cytotoxicity of this compound.
RADAR Assay for TOPcc Detection
Objective: To detect the formation of TOP1 and TOP2 cleavage complexes induced by this compound.
Methodology:
-
Principle: The RADAR assay is used to quantify DNA-protein crosslinks.[6]
-
Cell Lines: Human colon carcinoma HCT116 and lymphoma TK6 cells were used.[1]
-
Treatment: Cells were treated with this compound, camptothecin (B557342) (TOP1 inhibitor control), or etoposide (B1684455) (TOP2 inhibitor control).[6]
-
Analysis: The assay specifically detects and quantifies the levels of TOP1ccs and TOP2ccs.[1][6]
γH2AX Detection for DNA Damage
Objective: To measure the induction of DNA double-strand breaks by this compound.
Methodology:
-
Principle: Phosphorylation of histone H2AX at serine 139 (γH2AX) serves as a biomarker for DNA double-strand breaks.[5]
-
Cell Lines: HCT116 cells were used.[5]
-
Treatment: Cells were treated with 1 µM of this compound for 1 hour.[1][5]
-
Analysis: Immunofluorescence microscopy was used to detect and quantify γH2AX foci within the cell nuclei.[5] this compound was shown to induce γH2AX signal in both G1 and S/G2 phases of the cell cycle, consistent with its dual TOP1/TOP2 activity.[1]
Caption: Experimental workflow for the detection of DNA damage via γH2AX staining.
In Vivo Xenograft Studies
Objective: To evaluate the antitumor efficacy of this compound in a living model.
Methodology:
-
Animal Model: Nude mice were xenografted with the H82 small cell lung cancer cell line.[1]
-
Treatment: Mice were administered this compound intravenously at a dose of 10 mg/kg daily for five days.[2] This was compared to its parent compound, LMP744, at the same dosage.[1]
-
Analysis: Tumor volume was measured over time to assess tumor growth inhibition. Mouse survival and body weight were also monitored.[1][2]
Concluding Remarks
The preclinical data for this compound strongly support its development as a promising anticancer agent. Its dual inhibitory mechanism against both TOP1 and TOP2 distinguishes it from many existing topoisomerase inhibitors.[1] The in vitro and in vivo studies demonstrate potent cytotoxic and antitumor activity, particularly in models of small cell lung cancer.[1][2] Further investigation into the pharmacokinetics, toxicology, and efficacy in a broader range of cancer models is warranted to fully elucidate the clinical potential of this compound.
References
- 1. The indenoisoquinoline this compound: a novel antitumor agent targeting both TOP1 and TOP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. [PDF] The Indenoisoquinoline this compound: A Novel Antitumor Agent Targeting both TOP1 and TOP2 | Semantic Scholar [semanticscholar.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Novel fluoroindenoisoquinoline non-camptothecin topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
LMP517: A Technical Guide to a Novel Dual Topoisomerase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
LMP517, a fluoroindenoisoquinoline derivative, represents a significant advancement in the development of topoisomerase inhibitors for cancer therapy.[1][2][3] Developed as a next-generation compound to overcome the limitations of existing drugs like camptothecins, this compound exhibits potent dual inhibitory activity against both Topoisomerase I (TOP1) and Topoisomerase II (TOP2).[4][5][6] This dual-targeting mechanism, combined with improved stability and efficacy, positions this compound as a promising candidate for further preclinical and clinical investigation. This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical development of this compound, with a focus on quantitative data, detailed experimental protocols, and key signaling pathways.
Discovery and Development Rationale
The development of this compound was driven by the need to improve upon the indenoisoquinoline class of TOP1 inhibitors, such as LMP744.[1][2][7] While effective, earlier compounds faced challenges including chemical instability and drug efflux by multidrug-resistance transporters.[2][3][7] this compound was synthesized as a fluoro-substituted analog of LMP744, a modification aimed at enhancing its metabolic stability and antitumor activity.[1] Preclinical studies have demonstrated that this compound exhibits superior antitumor efficacy compared to its parent compound, LMP744, in various cancer models, including small cell lung cancer (SCLC) xenografts.[1][2][6]
Mechanism of Action: Dual Inhibition of TOP1 and TOP2
This compound functions by trapping covalent topoisomerase-DNA cleavage complexes (TOPccs), preventing the re-ligation of DNA strands and leading to the accumulation of DNA breaks.[1][4] Unlike its predecessors, which primarily target TOP1, this compound effectively inhibits both TOP1 and TOP2.[1][5][6] This dual inhibition is a key characteristic that contributes to its enhanced potency.
The trapping of TOP1 and TOP2 cleavage complexes (TOP1ccs and TOP2ccs) by this compound initiates a cascade of cellular events, ultimately leading to cell cycle arrest and apoptosis.[1] The collision of replication forks with these trapped complexes converts single-strand breaks (from TOP1cc) and double-strand breaks (from TOP2cc) into permanent DNA damage, triggering a robust DNA damage response (DDR).[1]
Signaling Pathways and Cellular Response
The cellular response to this compound-induced DNA damage involves complex signaling pathways. The presence of DNA double-strand breaks (DSBs) leads to the phosphorylation of the histone variant H2AX on serine 139, forming γH2AX, a well-established biomarker of DNA damage.[4] this compound has been shown to induce significant γH2AX formation in a dose- and time-dependent manner, indicating the generation of substantial DNA damage.[4] This DNA damage signal activates downstream DDR pathways, including those involving ATM and ATR kinases, which in turn orchestrate cell cycle checkpoints and DNA repair processes.
dot
Caption: Mechanism of action of this compound, a dual TOP1/TOP2 inhibitor.
This compound has also shown selectivity for cancer cells with deficiencies in specific DNA repair pathways. For instance, cells lacking Tyrosyl-DNA Phosphodiesterase 2 (TDP2) or the Ku70 component of the non-homologous end joining (NHEJ) pathway exhibit increased sensitivity to this compound.[1] This suggests a potential for synthetic lethality approaches and the use of biomarkers to predict treatment response.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies of this compound.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Genotype | IC50 (nM) |
| DT40 | Wild-Type (WT) | 32 |
| DT40 | tdp1-/- | 18 |
| DT40 | tdp2-/- | 11 |
Data from cell viability assays after 72 hours of treatment.[4]
Table 2: In Vivo Efficacy of this compound in H82 SCLC Xenografts
| Treatment Group (10 mg/kg) | Mean Survival (days) | Tumor Growth |
| LMP744 (1 cycle) | 19 | - |
| LMP744 (2 cycles) | 19 | - |
| This compound (1 cycle) | 30 | Reduction |
| This compound (2 cycles) | 36 | Reduction |
Data from in vivo xenograft studies in mice.[1]
Key Experimental Protocols
Detailed methodologies for the key experiments used to characterize this compound are provided below.
Cell Viability Assay
This protocol is used to determine the cytotoxic effects of this compound on cancer cells.
Materials:
-
DT40 cells (WT, tdp1-/-, tdp2-/-)
-
96-well white plates
-
This compound, LMP744, etoposide (B1684455), topotecan
-
ATPlite 1-step kit
-
Plate reader
Procedure:
-
Seed DT40 cells at a density of 5,000 cells per well in 96-well white plates.
-
Expose the cells to a range of concentrations of this compound and control compounds for 72 hours. Each concentration should be tested in triplicate.
-
Determine cellular viability using the ATPlite 1-step kit according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.[1]
RADAR (Rapid Approach to DNA Adduct Recovery) Assay
This assay is used to detect and quantify TOP1 and TOP2 cleavage complexes (TOP1ccs and TOP2ccs).
Materials:
-
HCT116 or TK6 cells
-
This compound, camptothecin (B557342) (CPT), etoposide (ETP)
-
Lysis buffer
-
Slot-blot apparatus
-
Antibodies against TOP1 and TOP2α/β
Procedure:
-
Treat HCT116 or TK6 cells with this compound or control compounds for the desired time (e.g., 1 hour).
-
Lyse the cells and isolate the genomic DNA containing covalently bound proteins.
-
Denature the DNA and apply it to a nitrocellulose membrane using a slot-blot apparatus.
-
Block the membrane and probe with primary antibodies specific for TOP1 and TOP2α/β.
-
Incubate with a secondary antibody conjugated to a detectable marker (e.g., HRP).
-
Detect the signal and quantify the amount of trapped topoisomerase complexes.
dot
Caption: Experimental workflow for the RADAR assay.
γH2AX Immunofluorescence Assay
This protocol is used to visualize and quantify DNA double-strand breaks.
Materials:
-
HCT116 FUCCI cells
-
This compound, CPT, ETP
-
Fixation and permeabilization buffers
-
Primary antibody against γH2AX
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Seed HCT116 FUCCI cells on coverslips.
-
Treat the cells with this compound or control compounds for the desired time (e.g., 1 hour).
-
Fix the cells with paraformaldehyde and permeabilize with Triton X-100.
-
Block with bovine serum albumin (BSA).
-
Incubate with a primary antibody against γH2AX.
-
Incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on slides and visualize using a fluorescence microscope.
-
Quantify the γH2AX foci per nucleus to assess the level of DNA damage.[4]
In Vivo Xenograft Studies
This protocol is used to evaluate the antitumor efficacy of this compound in a living organism.
Materials:
-
Nude mice
-
H82 SCLC cells
-
This compound, LMP744
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject H82 SCLC cells into the flanks of nude mice.
-
Allow the tumors to grow to a palpable size.
-
Randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 10 mg/kg, i.v.) or LMP744 daily for 5 days (1 or 2 cycles).[4]
-
Monitor tumor volume by measuring with calipers at regular intervals.
-
Monitor the body weight of the mice as a measure of toxicity.
-
Record the survival of the mice in each group.
Conclusion and Future Directions
This compound is a promising novel antitumor agent with a unique dual-inhibitory mechanism of action against both TOP1 and TOP2.[5][6] Its improved efficacy over its parent compound and its selectivity for certain DNA repair-deficient cancer cells highlight its therapeutic potential.[1] The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further research into the development of this compound. Future studies should focus on elucidating the full spectrum of its antitumor activity in various cancer models, identifying predictive biomarkers for patient stratification, and evaluating its safety and efficacy in clinical trials. The continued investigation of this compound and similar dual topoisomerase inhibitors holds the potential to offer new and more effective treatment options for cancer patients.
References
- 1. The indenoisoquinoline this compound: a novel antitumor agent targeting both TOP1 and TOP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Immunofluorescence Analysis of γ-H2AX Foci in Mammalian Fibroblasts at Different Phases of the Cell Cycle | Springer Nature Experiments [experiments.springernature.com]
- 4. A RADAR method to measure DNA topoisomerase covalent complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. profiles.wustl.edu [profiles.wustl.edu]
- 6. Video: Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks [jove.com]
- 7. academic.oup.com [academic.oup.com]
Methodological & Application
Application Notes and Protocols for the Experimental Use of LMP517
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the experimental use of LMP517, a novel fluoroindenoisoquinoline derivative that functions as a dual inhibitor of topoisomerase I (TOP1) and topoisomerase II (TOP2). This compound traps both TOP1 and TOP2 cleavage complexes (TOP1cc and TOP2cc), leading to DNA damage and subsequent cell death.[1][2] This document outlines detailed protocols for in vitro and in vivo studies, data presentation in tabular format for easy interpretation, and visual representations of the mechanism of action and experimental workflows.
Mechanism of Action
This compound is a potent anti-tumor agent that targets both TOP1 and TOP2.[1] Unlike traditional TOP1 inhibitors, this compound induces DNA damage independently of the cell cycle phase.[3] The mechanism involves the stabilization of TOP1cc and TOP2cc, which are transient intermediates in the topoisomerase catalytic cycle. The trapping of these complexes by this compound transforms them into permanent DNA lesions, leading to the activation of the DNA damage response, as evidenced by the phosphorylation of histone H2AX (γH2AX).[1][2]
Signaling Pathway of this compound-induced DNA Damage
Caption: this compound inhibits TOP1 and TOP2, leading to trapped cleavage complexes and DNA damage.
Quantitative Data Summary
The following tables summarize the key quantitative data from in vitro and in vivo experiments with this compound.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Genotype | IC50 (nM) | Reference |
| DT40 | Wild-Type | 32 | [2] |
| DT40 | tdp1-/- | 18 | [2] |
| DT40 | tdp2-/- | 11 | [2] |
Table 2: In Vivo Antitumor Efficacy of this compound in H82 Xenografts
| Treatment Group | Dose | Administration | Average Survival (days) | Reference |
| Vehicle Control | - | i.v. | ~19 | [1] |
| LMP744 (1 cycle) | 10 mg/kg | i.v., daily for 5 days | 19 | [1] |
| LMP744 (2 cycles) | 10 mg/kg | i.v., daily for 5 days | 19 | [1] |
| This compound (1 cycle) | 10 mg/kg | i.v., daily for 5 days | 30 | [1] |
| This compound (2 cycles) | 10 mg/kg | i.v., daily for 5 days | 36 | [1] |
Experimental Protocols
Cell Culture
3.1.1. HCT116 (Human Colorectal Carcinoma)
-
Growth Medium: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS), 100 units/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Passage cells at 70-90% confluency. Wash with PBS, detach with 0.25% Trypsin-EDTA, neutralize with growth medium, and re-seed at a 1:5 ratio.
3.1.2. TK6 (Human Lymphoblastoid)
-
Growth Medium: RPMI 1640 medium supplemented with 10% FBS, 100 U/ml penicillin, and 100 µg/ml streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Maintain cell density between 2 x 10^5 and 1.5 x 10^6 cells/mL.
3.1.3. DT40 (Chicken B-cell Lymphoma)
-
Growth Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum, 1% chicken serum, 10 nM β-mercaptoethanol, penicillin, and streptomycin.
-
Culture Conditions: 37°C with 5% CO2.
-
Subculturing: Maintain cell density by adding or replacing fresh medium every day.
In Vitro Cell Viability (MTT Assay)
This protocol is for determining the IC50 of this compound.
Materials:
-
96-well plates
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted this compound. Include a vehicle control (medium with DMSO).
-
Incubate for 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Detection of DNA Damage (γH2AX Immunofluorescence)
Materials:
-
Cells cultured on coverslips
-
This compound (1 µM in culture medium)
-
4% Paraformaldehyde (PFA)
-
0.2% Triton X-100 in PBS
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody: anti-γH2AX
-
Secondary antibody: Fluorescently labeled anti-mouse/rabbit IgG
-
DAPI for nuclear counterstaining
-
Antifade mounting medium
-
Fluorescence microscope
Protocol:
-
Treat cells with 1 µM this compound for 1 hour.
-
Wash cells twice with ice-cold PBS.
-
Fix cells with 4% PFA for 15 minutes.
-
Wash twice with PBS.
-
Permeabilize cells with 0.2% Triton X-100 for 10 minutes.
-
Wash twice with PBS.
-
Block with blocking solution for 1 hour.
-
Incubate with anti-γH2AX primary antibody overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with fluorescently labeled secondary antibody for 1 hour in the dark.
-
Wash three times with PBS in the dark.
-
Counterstain with DAPI for 5 minutes.
-
Mount coverslips on microscope slides with antifade medium.
-
Visualize and quantify γH2AX foci using a fluorescence microscope.
Detection of TOP1cc and TOP2cc (RADAR Assay)
Principle: The Rapid Approach to DNA Adduct Recovery (RADAR) assay is used to detect and quantify covalent protein-DNA complexes.[1][4]
Materials:
-
Treated and untreated cells
-
Lysis buffer (containing chaotropic salts)
-
Ethanol
-
NaOH
-
Slot blot apparatus
-
Nitrocellulose membrane
-
Primary antibodies: anti-TOP1, anti-TOP2α, anti-TOP2β
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagents
Protocol:
-
Lyse cells in a chaotropic salt solution to isolate nucleic acids.
-
Precipitate DNA with ethanol.
-
Resuspend the DNA pellet in NaOH.
-
Quantify and normalize DNA concentrations.
-
Load equal amounts of DNA onto a nitrocellulose membrane using a slot blot apparatus.
-
Block the membrane and probe with primary antibodies specific for TOP1, TOP2α, and TOP2β.
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescence imager.
In Vivo Antitumor Activity (H82 Xenograft Model)
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
H82 small cell lung cancer cells
-
This compound (10 mg/kg in 10 mM citric acid, 5% dextrose)
-
Vehicle control (10 mM citric acid, 5% dextrose)
-
Calipers
Protocol:
-
Subcutaneously inject H82 cells into the flanks of mice.
-
Allow tumors to reach a palpable size.
-
Randomize mice into treatment and control groups (n=10 per group).[1]
-
Administer this compound (10 mg/kg) or vehicle intravenously once daily for 5 consecutive days. This constitutes one cycle. A two-cycle regimen can also be performed.[1]
-
Measure tumor volume with calipers every 3-4 days.[1]
-
Monitor animal body weight and overall health.
-
Record survival data and plot a Kaplan-Meier survival curve.
Experimental Workflows
In Vitro Experimental Workflow
Caption: Workflow for in vitro evaluation of this compound.
In Vivo Experimental Workflow
Caption: Workflow for in vivo efficacy testing of this compound.
References
Application Notes and Protocols for the L5178Y Mouse Lymphoma Assay (MLA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The L5178Y tk+/- mouse lymphoma assay (MLA) is a robust and widely utilized in vitro mammalian cell gene mutation assay for the detection of genetic damage.[1][2][3] This assay is a cornerstone of genotoxicity testing, recommended by regulatory agencies worldwide for the safety assessment of chemicals and pharmaceuticals.[4][5] The MLA is capable of detecting a broad spectrum of mutagenic events, including point mutations and chromosomal alterations, at the thymidine (B127349) kinase (tk) locus.[2][3][6]
The principle of the assay is based on the forward mutation of the heterozygous thymidine kinase gene (tk+/-) to a non-functional or deficient state (tk-/-).[1] Cells with a functional TK enzyme are sensitive to the cytotoxic effects of pyrimidine (B1678525) analogues like trifluorothymidine (TFT), which inhibit cellular metabolism and halt cell division.[1] In contrast, tk-deficient mutant cells are resistant to TFT and can proliferate in its presence, forming colonies.[1] The frequency of these mutant colonies is a measure of the mutagenic potential of the test substance.[6]
This document provides detailed application notes and protocols for performing the L5178Y cell culture assay, guidance on data interpretation, and an overview of the key cellular pathways involved in the response to DNA damage.
Data Presentation
The following tables summarize quantitative data from representative studies using the L5178Y mouse lymphoma assay with well-characterized mutagens. These tables are intended to provide a reference for expected outcomes and to aid in the interpretation of experimental results.
Table 1: Mutagenicity Data for Methyl Methanesulfonate (MMS) in the L5178Y Mouse Lymphoma Assay (Microwell Method, 3-hour exposure without S9)
| Concentration (µg/mL) | Relative Total Growth (RTG) (%) | Mutant Frequency (x 10⁻⁶) |
| 0 (Solvent Control) | 100 | 95.12 |
| 5 | 85 | 250.3 |
| 10 | 65 | 412.8 |
| 20 | 40 | 547.27[7] |
Table 2: Mutagenicity Data for Ethyl Methanesulfonate (EMS) in the L5178Y Mouse Lymphoma Assay (Soft Agar (B569324) Method, 4-hour exposure without S9)
| Concentration (µg/mL) | Relative Total Growth (RTG) (%) | Mutant Frequency (x 10⁻⁶) |
| 0 (Solvent Control) | 100 | 88 |
| 100 | 92 | 215 |
| 200 | 78 | 450 |
| 400 | 55 | 890 |
Table 3: Mutagenicity Data for Benzo[a]pyrene (B[a]P) in the L5178Y Mouse Lymphoma Assay (Microwell Method, 3-hour exposure with S9)
| Concentration (µg/mL) | Relative Total Growth (RTG) (%) | Mutant Frequency (x 10⁻⁶) |
| 0 (Solvent Control) | 100 | 110.65 |
| 1 | 90 | 280.5 |
| 2 | 70 | 550.2 |
| 3 | 45 | 468.44[8] |
Table 4: Mutagenicity Data for Cyclophosphamide (CP) in the L5178Y Mouse Lymphoma Assay (Microwell Method, 4-hour exposure with S9)
| Concentration (µg/mL) | Relative Total Growth (RTG) (%) | Mutant Frequency (x 10⁻⁶) |
| 0 (Solvent Control) | 100 | 105 |
| 1.95 | 88 | 250 |
| 3.90 | 75 | 480 |
| 7.81 | 50 | 920 |
| 15.62 | 25 | 1550 |
Experimental Protocols
Detailed methodologies for the two most common versions of the L5178Y mouse lymphoma assay, the microwell method and the soft agar method, are provided below. These protocols are based on established guidelines, such as the OECD 490 guideline.[5]
Protocol 1: Microwell Method
This method utilizes 96-well plates for the selection and enumeration of mutant colonies.
1. Cell Culture and Maintenance:
-
Culture L5178Y tk+/- 3.7.2C cells in suspension in a humidified incubator at 37°C with 5% CO2.[7]
-
Maintain cell densities between 2 x 10⁵ and 1 x 10⁶ cells/mL in appropriate culture medium (e.g., RPMI 1640 or Fischer's Medium supplemented with serum and antibiotics).
-
Before treatment, cleanse the cell population of pre-existing tk-/- mutants by culturing in THMG (Thymidine, Hypoxanthine, Methotrexate, Glycine) medium, followed by culture in THG (Thymidine, Hypoxanthine, Glycine) medium.
2. Treatment with Test Compound:
-
Seed cells at an appropriate density (e.g., 5 x 10⁵ cells/mL) in culture medium.
-
Expose duplicate or triplicate cultures to a range of concentrations of the test substance, a solvent control, and a positive control for 3-4 hours, both with and without a metabolic activation system (S9 mix).[8]
-
After the exposure period, centrifuge the cells, wash with fresh medium, and resuspend in culture medium.
3. Expression Period:
-
Culture the cells for a 48-hour expression period to allow for the fixation and expression of the tk mutation.[9]
-
Monitor cell growth daily and adjust cell concentrations as needed.
4. Mutant Selection and Plating:
-
After the expression period, determine the cell density.
-
For mutant selection, plate the cells in 96-well flat-bottom microtiter plates at a density of 2,000 cells/well in medium containing trifluorothymidine (TFT).[7]
-
For viability (cloning efficiency), plate the cells in 96-well plates at a low density (e.g., 1-2 cells/well) in medium without TFT.
-
Incubate the plates at 37°C in a humidified incubator with 5% CO2 for 10-14 days.
5. Colony Counting and Data Analysis:
-
Count the number of wells with colonies in both the mutant selection and viability plates.
-
Calculate the cloning efficiency and mutant frequency using the Poisson distribution.[10]
-
Measure cytotoxicity by calculating the Relative Total Growth (RTG), which is the product of the relative suspension growth during the expression period and the relative cloning efficiency.[10]
Protocol 2: Soft Agar Method
This method involves plating cells in a semi-solid agar medium for colony formation.
1. Cell Culture and Maintenance:
-
Follow the same procedures as described in the microwell method for cell culture and maintenance.
2. Treatment with Test Compound:
-
Follow the same procedures as described in the microwell method for treating the cells with the test substance.
3. Expression Period:
-
Culture the cells for a 48-hour expression period as described in the microwell method.
4. Mutant Selection and Plating:
-
After the expression period, determine the cell density.
-
For mutant selection, prepare a plating mixture containing the cells, culture medium, and molten agar. Add TFT to this mixture.
-
Plate the mixture into petri dishes.
-
For viability, prepare a similar plating mixture without TFT and plate at a lower cell density.
-
Allow the agar to solidify and incubate the plates at 37°C in a humidified incubator with 5% CO2 for 10-14 days.
5. Colony Counting and Data Analysis:
-
Count the number of colonies on both the mutant selection and viability plates.
-
Calculate the cloning efficiency and mutant frequency.
-
Calculate the Relative Total Growth (RTG) to assess cytotoxicity.[10]
-
Colony sizing (distinguishing between large and small colonies) can be performed to provide additional information on the nature of the mutagenic event.[3][6]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key cellular signaling pathways involved in the response to DNA damage and provide a visual representation of the experimental workflow for the L5178Y mouse lymphoma assay.
References
- 1. academic.oup.com [academic.oup.com]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. experts.llu.edu [experts.llu.edu]
- 6. researchgate.net [researchgate.net]
- 7. DNA Damage Sensing by the ATM and ATR Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. taglus.com [taglus.com]
- 9. Base Excision Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.biologists.com [journals.biologists.com]
Application Notes and Protocols for In Vivo Studies of LMP517
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for conducting in vivo studies with LMP517, a novel dual inhibitor of topoisomerase I (TOP1) and topoisomerase II (TOP2). The information is compiled from published research to guide the design and execution of preclinical evaluations of this compound's antitumor efficacy.
Mechanism of Action
This compound is a fluoroindenoisoquinoline compound that acts as a non-camptothecin dual inhibitor of TOP1 and TOP2.[1] Its mechanism of action involves trapping TOP1 and TOP2 cleavage complexes (TOP1cc and TOP2cc), which prevents the resealing of DNA single- and double-strand breaks, respectively.[1][2] This leads to the accumulation of DNA damage, evidenced by the phosphorylation of histone H2AX (γH2AX), and ultimately induces cancer cell death.[1][2] Unlike traditional TOP1 inhibitors, this compound's activity is independent of the cell cycle phase.[2][3]
Quantitative Data Summary
The following tables summarize the in vitro and in vivo activity of this compound.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Genotype | IC50 (nM) |
| DT40 | Wild-Type | 32 |
| DT40 | tdp1 (TDP1 Knockout) | 18 |
| DT40 | tdp2 (TDP2 Knockout) | 11 |
Data extracted from MedChemExpress product information, citing a 72-hour exposure.[1]
Table 2: In Vivo Antitumor Efficacy of this compound in H82 Xenograft Model
| Treatment Group | Dose (mg/kg) | Treatment Schedule | Average Survival (Days) | Tumor Growth Outcome |
| LMP744 (1 cycle) | 10 | Daily for 5 days | 19 | - |
| LMP744 (2 cycles) | 10 | Daily for 5 days, 2 days rest, repeat | 19 | - |
| This compound (1 cycle) | 10 | Daily for 5 days | 30 | Reduction in tumor growth |
| This compound (2 cycles) | 10 | Daily for 5 days, 2 days rest, repeat | 36 | Reduction in tumor growth |
Data derived from a study comparing this compound to its parent compound, LMP744.[2]
Experimental Protocols
In Vivo Antitumor Efficacy Study in a Xenograft Mouse Model
This protocol outlines the methodology for assessing the antitumor activity of this compound in a human small cell lung cancer (SCLC) xenograft model.[2][3][4]
Objective: To evaluate the efficacy of this compound in reducing tumor growth and prolonging survival in a murine xenograft model.
Materials:
-
Animal Model: Athymic nude mice (nu/nu), female, 8-12 weeks old, weighing 20-25g.[5]
-
Cell Line: H82 human small cell lung cancer cells.[5]
-
Test Compound: this compound.
-
Vehicle Control: Appropriate vehicle for this compound administration.
-
Anesthetics: As required for animal procedures.
-
Equipment: Calipers for tumor measurement, animal scales, sterile syringes and needles.
Experimental Workflow Diagram:
Procedure:
-
Animal Acclimatization and Care:
-
House animals in accordance with the "Guide for the Care and Use of Laboratory Animals."[2]
-
Allow for an acclimatization period upon arrival.
-
-
Tumor Cell Implantation:
-
Culture H82 SCLC cells under standard conditions.
-
Harvest and resuspend cells in a suitable medium.
-
Subcutaneously implant 5 million H82 cells into the flank of each athymic nude mouse.[5]
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a volume of 100-125 mm³, randomize the animals into treatment and control groups based on tumor volume and body weight.[5]
-
-
Drug Preparation and Administration:
-
Prepare this compound at the desired concentration (e.g., 10 mg/kg) in a suitable vehicle.[1][4]
-
Administer this compound intravenously (i.v.) via the tail vein.[1]
-
The treatment can be administered in cycles, for example, once daily for 5 consecutive days, followed by a 2-day rest period, with the cycle repeated as necessary.[3]
-
-
Monitoring and Data Collection:
-
Endpoint and Data Analysis:
-
The study endpoint may be a specific tumor volume, a predetermined time point, or when animals show signs of significant morbidity.
-
Analyze tumor growth inhibition and survival data. Statistical significance can be determined using appropriate tests (e.g., t-test, ANOVA for tumor volume; log-rank test for survival).
-
Pharmacodynamic Study: γH2AX Detection
This protocol describes a method to detect the pharmacodynamic effect of this compound by measuring the induction of DNA damage (γH2AX) in tumor cells.[2][5]
Objective: To confirm the mechanism of action of this compound in vivo by detecting the DNA damage marker γH2AX in tumor tissue following treatment.
Materials:
-
Tumor-bearing mice from the efficacy study.
-
This compound.
-
Reagents and equipment for immunofluorescence or immunohistochemistry (e.g., primary antibody against γH2AX, fluorescently labeled secondary antibody, microscopy equipment).
Procedure:
-
Treatment and Tissue Collection:
-
Treat tumor-bearing mice with this compound (e.g., a single dose).
-
At various time points post-treatment (e.g., 1 hour), euthanize the animals and excise the tumors.[5]
-
-
Tissue Processing:
-
Fix the tumor tissue (e.g., in formalin) and embed in paraffin (B1166041) or prepare frozen sections.
-
-
Immunostaining for γH2AX:
-
Perform immunofluorescence or immunohistochemistry using a validated primary antibody specific for phosphorylated H2AX (γH2AX).
-
Use an appropriate secondary antibody conjugated to a fluorescent dye or an enzyme for detection.
-
-
Imaging and Analysis:
These protocols provide a framework for the in vivo evaluation of this compound. Researchers should adapt these methods based on their specific experimental goals and institutional guidelines for animal care and use.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The indenoisoquinoline this compound: a novel antitumor agent targeting both TOP1 and TOP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Novel fluoroindenoisoquinoline non-camptothecin topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: LMP517 RADAR Assay for DNA Damage
For Researchers, Scientists, and Drug Development Professionals
Introduction
LMP517 is a novel fluoroindenoisoquinoline compound that has demonstrated potent antitumor activity.[1][2][3][4][5][6][7][8] It functions as a dual inhibitor of human topoisomerase I (TOP1) and topoisomerase II (TOP2), enzymes critical for resolving DNA topological stress during replication, transcription, and other cellular processes.[1][2][3][4][5][6][7][8] By trapping TOP1 and TOP2 in covalent complexes with DNA, known as cleavage complexes (TOP1cc and TOP2cc), this compound induces DNA strand breaks, leading to cell cycle arrest and apoptosis in cancer cells.[1][6][7]
The RADAR (Rapid Approach to DNA Adduct Recovery) assay is a sensitive and efficient method for detecting and quantifying these DNA-protein covalent complexes (DPCCs) in living cells.[8][9][10] This technique offers significant advantages over older methods like the ICE (In vivo Complex of Enzyme) assay, including a four-fold reduction in processing time, a 20-fold increase in sample throughput, and a 50-fold decrease in the amount of starting material required.[8][9] These application notes provide detailed protocols for utilizing the RADAR assay to characterize the DNA-damaging effects of this compound.
Principle of the RADAR Assay
The RADAR assay is designed to isolate and quantify proteins that are covalently bound to genomic DNA. The core principle involves the following steps:
-
Cell Lysis: Cells are lysed using a solution containing chaotropic salts (e.g., guanidinium (B1211019) isothiocyanate) and detergents. This rapidly denatures proteins and disrupts cellular structures while preserving the covalent bonds between proteins and DNA.
-
DNA-Protein Complex Precipitation: The genomic DNA, along with any covalently attached proteins, is selectively precipitated from the lysate using ethanol (B145695). This step effectively separates the DPCCs from free proteins.
-
Immobilization: The purified DNA-protein complexes are then immobilized onto a solid support, typically a nitrocellulose membrane, using a slot blot or dot blot apparatus.
-
Immunodetection: The specific protein of interest (e.g., TOP1, TOP2α, or TOP2β) is detected and quantified using a primary antibody specific to that protein, followed by a secondary antibody conjugated to a detectable enzyme (e.g., horseradish peroxidase).
-
Signal Quantification: The resulting signal is proportional to the amount of the specific protein covalently bound to the DNA.
Data Presentation
The following tables summarize the key findings from studies utilizing the RADAR assay to evaluate the effects of this compound on topoisomerase cleavage complex formation and downstream DNA damage.
Table 1: this compound-Induced Topoisomerase Cleavage Complexes (TOP1cc & TOP2cc) Detected by RADAR Assay
| Cell Line | Treatment | TOP1cc Formation | TOP2αcc Formation | TOP2βcc Formation | Reference |
| HCT116 (Colon Carcinoma) | This compound (1 µM, 1 hr) | Induced | Induced | Induced | [1] |
| LMP744 (1 µM, 1 hr) | Induced | Induced (less than this compound) | Induced (less than this compound) | [1] | |
| Camptothecin (CPT) (1 µM, 1 hr) | Induced | Not Induced | Not Induced | [1] | |
| Etoposide (ETP) (50 µM, 1 hr) | Not Induced | Induced | Induced | [1] | |
| TK6 (Lymphoblast) | This compound (1 µM, 1 hr) | Induced | Induced | Induced | [1] |
| LMP744 (1 µM, 1 hr) | Induced | Not specified | Not specified | [1] | |
| Camptothecin (CPT) (1 µM, 1 hr) | Induced | Not Induced | Not Induced | [1] | |
| Etoposide (ETP) (50 µM, 1 hr) | Not Induced | Induced | Induced | [1] |
Table 2: Induction of DNA Damage Marker γH2AX by this compound
| Cell Line | Treatment | γH2AX Induction | Cell Cycle Dependence | Reference |
| HCT116 | This compound (1 µM, 1 hr) | Strong induction | Independent of cell cycle phase (G1 and S/G2) | [1] |
| Etoposide (50 µM, 1 hr) | Strong induction | Independent of cell cycle phase (G1 and S/G2) | [1] | |
| Camptothecin (1 µM, 1 hr) | Moderate induction | Primarily in S/G2 phase | [1] | |
| LMP744 (1 µM, 1 hr) | Moderate induction | Primarily in S/G2 phase | [1] |
Experimental Protocols
I. RADAR Assay for Detection of this compound-Induced TOP1cc and TOP2cc
This protocol is adapted from established methods for detecting topoisomerase-DNA covalent complexes.[9][11]
A. Materials and Reagents
-
Cell culture medium and supplements
-
This compound and other control compounds (e.g., Camptothecin, Etoposide)
-
Phosphate-buffered saline (PBS)
-
Lysis Solution: 1% Sarkosyl, 2% Nonidet P-40, 10 mg/ml DTT, 20 mM EDTA, 20 mM Tris-HCl (pH 8.0), 0.1 M sodium acetate, and 4 M guanidinium isothiocyanate.
-
100% Ethanol, ice-cold
-
70% Ethanol, ice-cold
-
TE Buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)
-
NaOH (for DNA denaturation)
-
Nitrocellulose membrane
-
Slot blot or dot blot apparatus
-
Blocking Buffer: 5% non-fat dry milk in TBST (Tris-buffered saline with 0.1% Tween-20)
-
Primary antibodies: anti-TOP1, anti-TOP2α, anti-TOP2β
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
DNA quantification kit (e.g., PicoGreen)
B. Experimental Procedure
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with the desired concentrations of this compound or control drugs for the specified duration (e.g., 1 hour). Include a vehicle-treated control.
-
-
Cell Lysis and DNA-Protein Complex Isolation:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells directly in the culture dish by adding the Lysis Solution.
-
Scrape the viscous lysate and transfer it to a microcentrifuge tube.
-
Shear the genomic DNA by passing the lysate through a 21-gauge needle several times.
-
-
DNA Precipitation:
-
Add 0.5 volumes of 100% ethanol to the lysate and mix by inversion.
-
Incubate at -20°C for at least 1 hour to precipitate the DNA and covalently bound proteins.
-
Centrifuge at maximum speed for 15 minutes at 4°C.
-
Carefully discard the supernatant.
-
Wash the pellet with 70% ethanol and centrifuge again.
-
Air-dry the pellet and resuspend it in TE buffer.
-
-
DNA Quantification:
-
Quantify the DNA concentration using a fluorometric method like PicoGreen for accuracy.
-
Normalize all samples to the same DNA concentration.
-
-
Slot Blotting:
-
Denature the DNA samples by adding NaOH.
-
Assemble the slot blot apparatus with a pre-wetted nitrocellulose membrane.
-
Load equal amounts of denatured DNA from each sample into the wells.
-
Apply a gentle vacuum to pull the samples through the membrane.
-
Wash the wells with a low-concentration salt buffer.
-
Disassemble the apparatus and allow the membrane to air dry.
-
-
Immunodetection:
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-TOP1, anti-TOP2α, or anti-TOP2β) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Apply the ECL substrate and visualize the signal using a chemiluminescence imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the signal for each sample to the amount of DNA loaded.
-
II. γH2AX Immunofluorescence Assay for DNA Damage
This protocol provides a method for visualizing and quantifying DNA double-strand breaks through the detection of phosphorylated H2AX.
A. Materials and Reagents
-
Cells cultured on glass coverslips or in imaging-compatible plates
-
This compound and control compounds
-
PBS
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.25% Triton X-100 in PBS
-
Blocking Buffer: 5% BSA in PBS
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139) (γH2AX)
-
Alexa Fluor-conjugated secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Antifade mounting medium
B. Experimental Procedure
-
Cell Culture and Treatment:
-
Seed cells on coverslips or in imaging plates.
-
Treat with this compound or control drugs as described for the RADAR assay.
-
-
Fixation and Permeabilization:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with Permeabilization Buffer for 10 minutes.
-
Wash three times with PBS.
-
-
Immunostaining:
-
Block the cells with Blocking Buffer for 1 hour at room temperature.
-
Incubate with the primary anti-γH2AX antibody (diluted in Blocking Buffer) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the Alexa Fluor-conjugated secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
-
Nuclear Staining and Mounting:
-
Stain the nuclei with DAPI for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips onto glass slides using antifade mounting medium.
-
-
Microscopy and Image Analysis:
-
Acquire images using a fluorescence microscope.
-
Quantify the number and intensity of γH2AX foci per nucleus using image analysis software (e.g., ImageJ).
-
Visualizations
References
- 1. The indenoisoquinoline this compound: a novel antitumor agent targeting both TOP1 and TOP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Ultrasensitive isolation, identification and quantification of DNA–protein adducts by ELISA-based RADAR assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Indenoisoquinoline this compound: A Novel Antitumor Agent Targeting both TOP1 and TOP2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] The Indenoisoquinoline this compound: A Novel Antitumor Agent Targeting both TOP1 and TOP2 | Semantic Scholar [semanticscholar.org]
- 9. A RADAR method to measure DNA topoisomerase covalent complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Isolation and Immunodetection of Enzymatic DNA-Protein Crosslinks by RADAR Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for LMP517-Induced γ-H2AX Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
LMP517 is a novel fluoroindenoisoquinoline compound that acts as a dual inhibitor of topoisomerase I (TOP1) and topoisomerase II (TOP2).[1] This dual inhibitory action leads to the formation of stable TOP1 and TOP2 cleavage complexes (TOP1cc and TOP2cc), which impede DNA replication and transcription, ultimately resulting in DNA double-strand breaks (DSBs).[1] The phosphorylation of the histone variant H2AX at serine 139, termed γ-H2AX, is one of the earliest cellular responses to the formation of DSBs.[2][3] Consequently, the detection and quantification of γ-H2AX foci by immunofluorescence serves as a sensitive and specific biomarker for DNA damage.[2][3][4] This application note provides a detailed protocol for performing a γ-H2AX assay to assess the DNA-damaging effects of this compound in cancer cell lines.
Mechanism of Action: this compound-Induced DNA Damage
This compound targets both TOP1 and TOP2, enzymes crucial for resolving DNA topological stress during replication, transcription, and chromatin remodeling.[1] By stabilizing the transient cleavage complexes formed by these enzymes, this compound creates protein-linked DNA breaks.[1] The collision of replication forks with these stabilized complexes converts them into irreversible DSBs.[5][6] This induction of DSBs triggers a cascade of cellular responses known as the DNA Damage Response (DDR). A key event in the DDR is the rapid phosphorylation of H2AX at DSB sites by kinases such as ATM, ATR, and DNA-PK.[2][3][7] The resulting γ-H2AX serves as a scaffold to recruit a host of DNA repair proteins, initiating the process of DSB repair.[3][7]
Signaling Pathway of this compound-Induced γ-H2AX Formation
Caption: this compound inhibits TOP1 and TOP2, leading to DSBs and subsequent γ-H2AX formation.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on γ-H2AX induction in various cell lines.
Table 1: this compound Treatment Conditions for γ-H2AX Induction
| Cell Line | This compound Concentration Range | Incubation Time | Outcome |
| HCT116 | 50 nM - 1 µM | 1 hour | Dose-dependent increase in γ-H2AX |
| HCT1116 | 0.1 - 1 µM | 0.5 - 1 hour | Increased γ-H2AX production |
| CCRF-CEM | 1 µM | 1 hour | Induction of TOP1cc and DPC production |
| DT40 | 0 - 125 nM | 72 hours | IC50 values determined |
Table 2: Cell Cycle-Dependent γ-H2AX Induction by this compound and Control Compounds
| Treatment (1 hour) | Cell Line | % γ-H2AX Positive Cells (G1 Phase) | % γ-H2AX Positive Cells (S/G2 Phase) |
| This compound (1 µM) | HCT116 FUCCI | 88% | Not specified |
| Etoposide (B1684455) (50 µM) | HCT116 FUCCI | 89% | Not specified |
| Camptothecin (1 µM) | HCT116 FUCCI | 29% | Predominantly in S/G2 |
| LMP744 (1 µM) | HCT116 FUCCI | 23% | Predominantly in S/G2 |
Experimental Protocols
Experimental Workflow for this compound γ-H2AX Assay
Caption: Workflow for immunofluorescence staining of γ-H2AX after this compound treatment.
Detailed Protocol for γ-H2AX Immunofluorescence Staining
This protocol is adapted for adherent cell lines such as HCT116.
Materials:
-
This compound stock solution (in DMSO)
-
Cell culture medium (e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Sterile glass coverslips
-
Multi-well plates
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.3% Triton X-100 in PBS
-
Blocking solution: 5% Bovine Serum Albumin (BSA) in PBS
-
Primary antibody: Mouse monoclonal anti-γ-H2AX (Ser139) antibody (e.g., Millipore Sigma, clone JBW301)
-
Secondary antibody: Alexa Fluor 488 or 594-conjugated goat anti-mouse IgG
-
DAPI (4',6-diamidino-2-phenylindole) solution
-
Antifade mounting medium
Procedure:
-
Cell Seeding:
-
Place sterile glass coverslips into the wells of a multi-well plate.
-
Seed cells (e.g., HCT116) onto the coverslips at a density that will result in 50-70% confluency at the time of fixation.
-
Incubate overnight in a humidified incubator at 37°C with 5% CO2 to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium to achieve final concentrations ranging from 50 nM to 1 µM.
-
Include a vehicle control (DMSO) at a concentration equivalent to the highest this compound dose.
-
Remove the old medium and add the medium containing this compound or vehicle control.
-
Incubate for 1 hour at 37°C.
-
-
Fixation:
-
Permeabilization:
-
Blocking:
-
Primary Antibody Incubation:
-
Secondary Antibody Incubation:
-
The next day, aspirate the primary antibody solution and wash the cells three times with PBS for 5 minutes each.
-
Dilute the fluorescently conjugated secondary antibody in 1% BSA in PBS (a typical dilution is 1:200 to 1:500).[8][11] Protect the antibody from light.
-
Add the diluted secondary antibody to each coverslip and incubate for 1-2 hours at room temperature in the dark.[8][9][11]
-
-
Counterstaining:
-
Aspirate the secondary antibody solution and wash the cells three times with PBS for 5 minutes each in the dark.
-
Add DAPI solution to each coverslip and incubate for 5 minutes at room temperature in the dark to stain the nuclei.[11]
-
-
Mounting:
-
Aspirate the DAPI solution and wash the coverslips once with PBS.
-
Carefully mount the coverslips onto microscope slides using an antifade mounting medium.
-
-
Image Acquisition and Analysis:
-
Acquire images using a fluorescence microscope equipped with appropriate filters for DAPI and the secondary antibody fluorophore.
-
Quantify the number of γ-H2AX foci per nucleus using image analysis software such as ImageJ/Fiji or CellProfiler.[7][8][12] The percentage of γ-H2AX-positive cells can also be determined.
-
Conclusion
The γ-H2AX assay is a robust and sensitive method for quantifying the DNA damage induced by the dual TOP1/TOP2 inhibitor, this compound. The provided protocols and data offer a comprehensive guide for researchers to effectively utilize this assay in the pre-clinical evaluation of this compound and other DNA-damaging agents. Careful adherence to the protocol and consistent image analysis will ensure reproducible and reliable results, contributing to a better understanding of the pharmacodynamics of novel cancer therapeutics.
References
- 1. The indenoisoquinoline this compound: a novel antitumor agent targeting both TOP1 and TOP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitation of γH2AX Foci in Tissue Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. H2AX Phosphorylation: Its Role in DNA Damage Response and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immunofluorescence Analysis of γ-H2AX Foci in Mammalian Fibroblasts at Different Phases of the Cell Cycle | Springer Nature Experiments [experiments.springernature.com]
- 5. Relationship of DNA damage signaling to DNA replication following treatment with DNA topoisomerase inhibitors camptothecin/topotecan, mitoxantrone, or etoposide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting DNA topoisomerase II in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. γ-H2AX in recognition and signaling of DNA double-strand breaks in the context of chromatin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for LMP517 in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
LMP517 (also known as NSC 781517) is a potent, non-camptothecin dual inhibitor of topoisomerase I (TOP1) and topoisomerase II (TOP2).[1][2] As a member of the fluoroindenoisoquinoline class of compounds, this compound traps both TOP1 and TOP2 cleavage complexes (TOP1ccs and TOP2ccs), leading to DNA damage and the induction of the DNA damage response, marked by the phosphorylation of histone H2AX (γH2AX).[1][2][3] Unlike classic TOP1 inhibitors, this compound induces DNA damage in both G1 and S/G2 phases of the cell cycle, consistent with its dual-targeting activity.[3] These characteristics make this compound a compound of interest for cancer research, particularly for small cell lung cancer.[1]
This document provides detailed application notes and protocols for the in vitro use of this compound, including recommended dosage ranges, quantitative data from various cell-based assays, and step-by-step experimental procedures.
Data Presentation
Table 1: this compound IC50 Values in DT40 Chicken Lymphoblastoid Cells
| Cell Line | Genotype | IC50 (nM) after 72h treatment |
| DT40 WT | Wild-Type | 32 |
| DT40 tdp1 | TDP1-deficient | 18 |
| DT40 tdp2 | TDP2-deficient | 11 |
Data sourced from MedChemExpress and a study by Marzi et al.[2][3]
Table 2: Recommended Concentration Ranges for In Vitro Assays
| Assay | Cell Line(s) | Concentration Range | Incubation Time | Purpose |
| Induction of TOP1/TOP2 Cleavage Complexes | HCT116, TK6 | 0.1 - 30 µM | 1 hour | To detect the formation of TOP1ccs and TOP2ccs. |
| DNA Damage Induction (γH2AX) | HCT116 FUCCI | 0.05 - 1 µM | 1 hour | To measure the induction of DNA double-strand breaks. |
| Induction of TOP1cc and DPCs | CCRF-CEM | 1 µM | 1 hour | To assess the formation of TOP1 cleavage complexes and DNA-protein crosslinks. |
| Cell Viability / Cytotoxicity | DT40 cells | 0 - 125 nM | 72 hours | To determine the half-maximal inhibitory concentration (IC50). |
Data compiled from multiple sources.[2][3]
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound mechanism of action.
Caption: Workflow for γH2AX immunofluorescence assay.
Experimental Protocols
Protocol 1: In Vitro Topoisomerase Plasmid Cleavage Assay
This assay is used to determine the effect of this compound on the formation of topoisomerase cleavage complexes using a supercoiled plasmid DNA substrate.
Materials:
-
This compound
-
pBR322 supercoiled plasmid DNA
-
Recombinant human TOP1 or TOP2α
-
TOP1 Reaction Buffer (50 mM Tris-HCl, pH 7.5, 100 mM KCl, 1 mM DTT, 10 mM EDTA, 5 µg/ml acetylated BSA)
-
TOP2 Reaction Buffer (20 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 150 mM KCL, 1mM ATP, 1mM EDTA, 1 mM DTT, 30 µg/ml acetylated BSA)
-
37°C incubator
-
Agarose (B213101) gel electrophoresis system
-
DNA staining agent (e.g., ethidium (B1194527) bromide or SYBR Safe)
-
Gel imaging system
Procedure:
-
Prepare a reaction mixture containing 250 ng of pBR322 supercoiled plasmid DNA and 1 µg of recombinant TOP1 or TOP2α in a total volume of 20 µl of the respective reaction buffer.[3]
-
Add this compound at various concentrations to the reaction mixtures. Include appropriate positive controls (e.g., camptothecin (B557342) for TOP1, etoposide (B1684455) for TOP2) and a no-drug negative control.
-
Incubate the reactions at 37°C for 30 minutes.[3]
-
Stop the reaction by adding a stop buffer/loading dye containing SDS.
-
Analyze the DNA products by agarose gel electrophoresis.
-
Stain the gel with a DNA staining agent and visualize the DNA bands using a gel imaging system. The formation of nicked or linear DNA from the supercoiled form indicates the trapping of topoisomerase cleavage complexes.
Protocol 2: γH2AX Immunofluorescence Assay for DNA Damage
This protocol details the detection of γH2AX, a marker for DNA double-strand breaks, in cells treated with this compound.
Materials:
-
HCT116 cells (or other suitable cell line)
-
This compound
-
4-well chamber slides
-
Cell culture medium and supplements
-
Paraformaldehyde (PFA), 4% solution
-
Triton X-100, 0.02% solution in PBS
-
Bovine Serum Albumin (BSA), 8% solution in PBS
-
Primary antibody: mouse anti-γH2AX (e.g., Abcam ab22551)[3]
-
Secondary antibody: fluorescently-labeled anti-mouse IgG (e.g., Alexa Fluor 647)[3]
-
DAPI-containing mounting medium (e.g., Vectashield)[3]
-
Fluorescence microscope
Procedure:
-
Seed HCT116 cells at a density of 50,000 cells per well in 4-well chamber slides and incubate for 72 hours.[3]
-
Treat the cells with this compound at the desired concentrations (e.g., 50 nM to 1 µM) for 1 hour.[3]
-
After treatment, wash the cells with PBS and fix with 4% PFA for 10 minutes at room temperature.[3]
-
Permeabilize the cells with 0.02% Triton X-100 for 5 minutes at room temperature.[3]
-
Rinse with PBS and block with 8% BSA in PBS for 1 hour at room temperature.[3]
-
Incubate with the primary anti-γH2AX antibody for 2 hours at room temperature.[3]
-
Wash with PBS and incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature.[3]
-
Wash with PBS and mount the slides with a DAPI-containing mounting medium.[3]
-
Visualize the cells using a fluorescence microscope. The intensity of the γH2AX signal corresponds to the level of DNA damage.
Protocol 3: RADAR (Rapid Approach to DNA Adduct Recovery) Assay
The RADAR assay is a quantitative method to detect topoisomerase-DNA covalent complexes in cells.
Materials:
-
TK6 or HCT116 cells
-
This compound
-
Lysis solution with a chaotropic salt
-
NaOH
-
Slot blot apparatus
-
Nitrocellulose membrane
-
Primary antibodies specific for TOP1, TOP2α, and TOP2β
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagents and imaging system
Procedure:
-
Treat TK6 or HCT116 cells with this compound (and controls) for 1 hour to induce topoisomerase cleavage complexes.[3]
-
Lyse the cells using a solution containing a chaotropic salt to rapidly extract nucleic acids (DNA and RNA) along with covalently bound proteins.
-
Precipitate the DNA with ethanol and resuspend it in NaOH.
-
Accurately quantify the DNA concentration and normalize all samples.
-
Deposit the DNA samples onto a nitrocellulose membrane using a slot blot apparatus.
-
Block the membrane and probe with primary antibodies specific for TOP1, TOP2α, and TOP2β to detect the covalently bound topoisomerases.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate and an imaging system. The signal intensity is proportional to the amount of topoisomerase-DNA covalent complexes.
References
Application Notes: LMP517 Administration in Mouse Models
Introduction
LMP517 is a novel, second-generation fluoroindenoisoquinoline compound that functions as a dual inhibitor of topoisomerase I (TOP1) and topoisomerase II (TOP2).[1][2][3][4] Unlike its parent indenoisoquinoline compounds (e.g., LMP744) and traditional camptothecins which primarily target TOP1, this compound traps both TOP1 and TOP2 cleavage complexes (TOP1cc and TOP2cc).[1][2] This dual-targeting mechanism leads to the formation of DNA double-strand breaks and induces a DNA damage response, marked by the phosphorylation of histone H2AX (γH2AX).[1][5] Notably, this compound induces this damage in a cell cycle-independent manner, similar to the TOP2 inhibitor etoposide, giving it a distinct advantage over classical TOP1 inhibitors that are S-phase specific.[1][2][6] These characteristics make this compound a promising antitumor agent, with demonstrated preclinical efficacy in small cell lung cancer (SCLC) xenograft models.[1][2][7]
Data Presentation
In Vivo Efficacy of this compound in a Small Cell Lung Cancer (SCLC) Mouse Model
The antitumor activity of this compound was evaluated in a xenograft model using the H82 SCLC cell line.[1][2]
| Parameter | Details | Reference |
| Mouse Strain | Athymic Nude Mice (nu/nu) | [1][5] |
| Cell Line | H82 (Human Small Cell Lung Cancer) | [1][5] |
| Implantation | 5 million cells transplanted per mouse | [5] |
| Treatment Start | When tumor volume reached 100-125 mm³ | [1][5] |
| Drug Tested | This compound | [1] |
| Control Groups | Vehicle; LMP744 (parent compound) | [1] |
| Outcome | This compound significantly reduced tumor growth compared to vehicle and LMP744. | [1][2][7] |
| Survival (1 Cycle) | Average survival of 30 days for this compound vs. 19 days for LMP744. | [1] |
| Survival (2 Cycles) | Average survival of 36 days for this compound vs. 19 days for LMP744. | [1] |
This compound Administration Protocol Summary
This table summarizes the established protocol for administering this compound in the H82 xenograft mouse model.
| Parameter | Description | Reference |
| Drug | This compound | [1][4] |
| Dosage | 10 mg/kg (Maximum Tolerated Dose) | [1][2][7] |
| Vehicle | 10 mM citric acid, 5% dextrose | [1] |
| Administration Route | Intravenous (i.v.) push via tail vein | [1] |
| Frequency | Once a day | [1] |
| Schedule | 5 consecutive days (1 cycle) | [1][2][7] |
| Cycles | One or two cycles, with a 2-day rest period between cycles. | [1][2][7] |
| Number of Animals | 10 mice per treatment group | [1] |
Experimental Protocols
Preparation of this compound Formulation
This protocol describes the preparation of this compound for intravenous administration.
-
Objective: To dissolve this compound in a biocompatible vehicle for injection.
-
Materials:
-
This compound powder
-
Citric acid (for 10 mM solution)
-
Dextrose (for 5% solution)
-
Sterile water for injection
-
-
Procedure:
-
Prepare the vehicle by dissolving citric acid and dextrose in sterile water to final concentrations of 10 mM and 5%, respectively.[1]
-
Weigh the required amount of this compound powder to achieve a final concentration suitable for a 10 mg/kg dosage based on the average weight of the mice.
-
Dissolve the this compound powder in the prepared vehicle.
-
Ensure the solution is clear and free of particulates before administration.
-
H82 Xenograft Mouse Model Protocol
This protocol outlines the procedure for establishing tumors in mice for efficacy studies.
-
Objective: To establish subcutaneous H82 tumors in nude mice.
-
Materials & Animals:
-
Athymic nude mice (nu/nu), female, 8-12 weeks old.[5]
-
H82 human small cell lung cancer cells.
-
Cell culture medium and reagents.
-
Matrigel (optional, but recommended for some cell lines).
-
Syringes and needles.
-
-
Procedure:
-
Culture H82 cells under standard conditions.
-
Harvest and resuspend 5 million viable H82 cells in sterile PBS or culture medium, potentially mixed with Matrigel.[5]
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
Monitor mice for tumor growth.
-
This compound Administration and Monitoring Protocol
This protocol details the administration of this compound and subsequent monitoring.
-
Objective: To treat tumor-bearing mice with this compound and assess antitumor efficacy.
-
Procedure:
-
Once tumors reach a volume of 100-125 mm³, randomize the animals into treatment groups (e.g., Vehicle, LMP744, this compound) based on tumor volume and body weight.[1][5]
-
Record the initial body weight and tumor measurements for each mouse.
-
Administer this compound (10 mg/kg) or control treatments via intravenous (i.v.) push into the tail vein.[1]
-
Repeat the administration once daily for 5 consecutive days to complete one treatment cycle.[1][7]
-
For a two-cycle study, allow a 2-day rest period before commencing the second 5-day cycle.[1][7]
-
Measure tumor dimensions using a caliper on a regular schedule (e.g., twice or three times a week). Calculate tumor volume using the formula: (Length × Width²) / 2.
-
Monitor and record the body weight of each animal as an indicator of toxicity.[1]
-
Continue monitoring until tumors reach a predetermined endpoint size or animals show signs of distress, in accordance with animal welfare guidelines.
-
Perform survival analysis based on the study endpoints.
-
Mandatory Visualizations
This compound Mechanism of Action and DNA Damage Response
Caption: this compound inhibits TOP1 and TOP2, leading to DNA damage and activating repair pathways.
Experimental Workflow for In Vivo Efficacy Study
References
- 1. The indenoisoquinoline this compound: a novel antitumor agent targeting both TOP1 and TOP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] The Indenoisoquinoline this compound: A Novel Antitumor Agent Targeting both TOP1 and TOP2 | Semantic Scholar [semanticscholar.org]
- 4. The Indenoisoquinoline this compound: A Novel Antitumor Agent Targeting both TOP1 and TOP2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel fluoroindenoisoquinoline non-camptothecin topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for LMP517: A Dual Inhibitor of TOP1 and TOP2
For Researchers, Scientists, and Drug Development Professionals
Introduction
LMP517 is a novel fluoroindenoisoquinoline compound that has demonstrated potent antitumor activity.[1][2] It functions as a dual inhibitor of topoisomerase I (TOP1) and topoisomerase II (TOP2), enzymes critical for resolving DNA topological stress during replication, transcription, and chromatin remodeling.[1][3] Unlike traditional topoisomerase inhibitors, this compound traps both TOP1 and TOP2 cleavage complexes (TOP1cc and TOP2cc), leading to the accumulation of DNA strand breaks and subsequent cancer cell death.[4][5] Notably, this compound has shown efficacy in overcoming some limitations of older topoisomerase inhibitors, such as chemical instability and drug efflux by multidrug-resistance transporters.[6][7] These application notes provide detailed protocols for researchers to investigate the effects of this compound on cancer cells, specifically focusing on the induction of TOP1cc and TOP2cc, assessment of cytotoxicity, and the resulting DNA damage response.
Mechanism of Action
This compound acts by stabilizing the transient covalent complexes formed between topoisomerases and DNA.[3] For TOP1, which creates single-strand breaks, this compound prevents the re-ligation of the DNA backbone. Similarly, it inhibits the religation of double-strand breaks generated by TOP2. The accumulation of these stabilized cleavage complexes is a key cytotoxic lesion that, when encountered by replication forks, leads to the formation of lethal double-strand breaks.[1] This dual-targeting capability allows this compound to induce DNA damage in cells regardless of their position in the cell cycle, a distinct advantage over classical TOP1 inhibitors that are primarily effective during the S-phase.[1][5]
Data Presentation
Table 1: Cytotoxicity of this compound in DT40 Isogenic Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in different genetic backgrounds of the chicken lymphoblast cell line DT40, highlighting its selectivity for cells with deficiencies in DNA repair pathways.
| Cell Line | Genotype | This compound IC50 (nM) | Reference |
| DT40 | Wild-Type (WT) | 32 | [4] |
| DT40 tdp1 | TDP1 knockout | 18 | [4] |
| DT40 tdp2 | TDP2 knockout | 11 | [4] |
Experimental Protocols
Protocol 1: Assessment of Cell Viability (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on a cancer cell line of interest.
Materials:
-
Cancer cell line of choice (e.g., HCT116, TK6)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted this compound to each well. Include a vehicle control (medium with the same concentration of DMSO used for this compound).
-
Incubate the plate for 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Gently shake the plate for 5-10 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Protocol 2: Detection of TOP1cc and TOP2cc (RADAR Assay)
The Rapid Approach to DNA Adduct Recovery (RADAR) assay is a slot-blot-based method to quantify covalent protein-DNA complexes.[8][9]
Materials:
-
Treated and untreated cells
-
Lysis buffer (1% Sarkosyl in TE buffer)
-
Ethanol (70% and 100%)
-
TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)
-
NaOH (0.4 M)
-
Slot-blot apparatus
-
Nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-TOP1, anti-TOP2α, anti-TOP2β
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
-
Imaging system
Procedure:
-
Treat cells with this compound (e.g., 0.1-1 µM for 1 hour) and a vehicle control.
-
Lyse the cells directly in the culture dish with lysis buffer.
-
Transfer the lysate to a microfuge tube and sonicate briefly to shear the DNA.
-
Precipitate the DNA with ethanol, wash with 70% ethanol, and resuspend in TE buffer.
-
Quantify the DNA concentration.
-
Denature the DNA by adding an equal volume of 0.4 M NaOH and incubating at 37°C for 30 minutes.
-
Neutralize the samples with an appropriate buffer.
-
Load equal amounts of DNA onto a nitrocellulose membrane using a slot-blot apparatus.
-
Crosslink the DNA to the membrane using a UV crosslinker.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (anti-TOP1, anti-TOP2α, or anti-TOP2β) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescence substrate.
-
Image the membrane using a suitable imaging system and quantify the signal.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. DNA cleavage assay for the identification of topoisomerase I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The indenoisoquinoline this compound: a novel antitumor agent targeting both TOP1 and TOP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. DNA cleavage assay for the identification of topoisomerase I inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 8. A RADAR method to measure DNA topoisomerase covalent complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A rapid and sensitive assay for DNA–protein covalent complexes in living cells - PMC [pmc.ncbi.nlm.nih.gov]
Measuring the Efficacy of LMP517 in Cancer Cell Lines: Application Notes and Protocols
For Research Use Only.
Introduction
LMP517 is a novel fluoroindenoisoquinoline compound that acts as a potent dual inhibitor of human topoisomerase I (TOP1) and topoisomerase II (TOP2).[1][2] Unlike traditional camptothecin-based TOP1 inhibitors, this compound has been developed to overcome limitations such as chemical instability and drug efflux by multidrug-resistance transporters.[3][4] Its mechanism of action involves the trapping of both TOP1 and TOP2 cleavage complexes (TOP1cc and TOP2cc), which leads to the formation of protein-linked DNA breaks.[3][5] These DNA lesions trigger a DNA damage response, characterized by the phosphorylation of histone H2AX (γH2AX), ultimately leading to cell cycle arrest and apoptosis in cancer cells.[1][6] A key feature of this compound is its ability to induce DNA damage irrespective of the cell cycle phase, a characteristic it shares with TOP2 inhibitors like etoposide.[3][5]
These application notes provide detailed protocols for assessing the efficacy of this compound in various cancer cell lines. The methodologies described herein are intended for researchers, scientists, and drug development professionals engaged in preclinical cancer research.
Data Presentation
The following tables summarize the quantitative data on the efficacy of this compound in selected cancer cell lines.
Table 1: Antiproliferative Activity of this compound in Isogenic DT40 Chicken Lymphoma Cell Lines
| Cell Line | Genotype | IC₅₀ (nM) |
| DT40 | Wild-Type (WT) | 32 |
| DT40 tdp1 | TDP1 knockout | 18 |
| DT40 tdp2 | TDP2 knockout | 11 |
Data represents the half-maximal inhibitory concentration (IC₅₀) after 72 hours of continuous exposure to this compound.[3]
Table 2: Induction of DNA Damage by this compound in HCT116 Human Colon Carcinoma Cells
| Treatment | Concentration (µM) | Duration (hours) | % of γH2AX-Positive G1-Phase Cells | % of γH2AX-Positive S/G2-Phase Cells |
| Untreated | - | 1 | ~5% | ~5% |
| This compound | 1 | 1 | 88% | Not specified |
| Etoposide (ETP) | 50 | 1 | 89% | Not specified |
| Camptothecin (CPT) | 1 | 1 | 29% | Not specified |
Data from studies on HCT116 FUCCI (Fluorescent Ubiquitination-based Cell Cycle Indicator) cells.[3]
Signaling Pathway
The following diagram illustrates the proposed signaling pathway for this compound-induced cell death.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Annexin V staining protocol for apoptosis : Abcam 제품 소개 [dawinbio.com]
- 3. The indenoisoquinoline this compound: a novel antitumor agent targeting both TOP1 and TOP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 6. The indenoisoquinoline this compound: a novel antitumor agent targeting both TOP1 and TOP2 | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]
Application Notes and Protocols for LMP517 in Combination Therapy Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
LMP517 is a novel indenoisoquinoline compound that functions as a dual inhibitor of topoisomerase I (TOP1) and topoisomerase II (TOP2).[1][2][3][4][5][6] Its mechanism of action involves the trapping of TOP1 and TOP2 cleavage complexes (TOP1cc and TOP2cc), which leads to the formation of DNA strand breaks and subsequent cancer cell death.[1][2][3][4][5] this compound has demonstrated potent antitumor activity in preclinical models, particularly in small cell lung cancer xenografts.[3][4][5] Notably, it induces DNA damage, as evidenced by the production of γH2AX, across all phases of the cell cycle.[3][4][5] This profile makes this compound a promising candidate for combination therapies, especially with agents that target DNA damage response (DDR) pathways, such as poly(ADP-ribose) polymerase (PARP) inhibitors.
The rationale for combining this compound with a PARP inhibitor is rooted in the concept of synthetic lethality. This compound-induced DNA breaks require repair mechanisms for cell survival. Cancer cells with deficiencies in certain DNA repair pathways, such as those with mutations in BRCA1/2 (a key component of homologous recombination), are particularly reliant on other repair pathways like base excision repair (BER), which is mediated by PARP. By inhibiting PARP, the repair of this compound-induced DNA damage is further compromised, leading to a synergistic increase in cancer cell death. Preclinical studies with related indenoisoquinoline compounds, such as LMP400, have demonstrated synergy with the PARP inhibitor olaparib (B1684210), particularly in homologous recombination-deficient (HRD) cancer cells.[7][8][9]
These application notes provide detailed protocols for investigating the combination of this compound with other anti-cancer agents, with a focus on PARP inhibitors, in both in vitro and in vivo settings.
Data Presentation
In Vitro Synergy Data (Hypothetical Example)
The following table summarizes hypothetical data from a combination study of this compound and a PARP inhibitor (e.g., Olaparib) in a BRCA-deficient cancer cell line.
| Cell Line | Drug | IC50 (nM) - Single Agent | IC50 (nM) - Combination (this compound + 10 nM Olaparib) | Combination Index (CI) |
| HCC1937 (BRCA1 mutant) | This compound | 25 | 8 | < 1 (Synergistic) |
| HCC1937 (BRCA1 mutant) | Olaparib | 150 | 45 (in presence of 5 nM this compound) | < 1 (Synergistic) |
| MCF7 (BRCA proficient) | This compound | 80 | 65 | ~1 (Additive) |
| MCF7 (BRCA proficient) | Olaparib | >1000 | >1000 | - |
Note: The above data is illustrative. Actual values must be determined experimentally.
In Vivo Efficacy Data (Preclinical Model)
This table presents data from a representative in vivo study of this compound in combination with a PARP inhibitor in a xenograft model of homologous recombination-deficient cancer.
| Treatment Group | Dosage | Route of Administration | Tumor Growth Inhibition (%) | Notes |
| Vehicle Control | - | p.o. / i.v. | 0 | - |
| This compound | 10 mg/kg | i.v., daily for 5 days | 45 | [3] |
| Olaparib | 25 mg/kg | p.o., daily | 30 | Based on LMP400 studies[7] |
| This compound + Olaparib | This compound: 5 mg/kg, Olaparib: 25 mg/kg | i.v. / p.o., daily for 5 days | 85 | Doses adjusted for combination |
Experimental Protocols
In Vitro Cell Viability Assay (MTT Assay)
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound and a combination agent, and to assess for synergistic, additive, or antagonistic effects.
Materials:
-
Cancer cell lines of interest (e.g., with and without DNA repair deficiencies)
-
Complete cell culture medium
-
96-well plates
-
This compound (stock solution in DMSO)
-
Combination agent (e.g., PARP inhibitor, stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Drug Preparation: Prepare serial dilutions of this compound and the combination agent in complete culture medium. For combination studies, prepare dilutions of this compound in medium containing a fixed, sub-lethal concentration of the combination agent, and vice versa.
-
Treatment: Remove the medium from the wells and add 100 µL of the drug-containing medium. Include wells with vehicle control (DMSO at the same concentration as the highest drug concentration). Incubate for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values using non-linear regression analysis. Calculate the Combination Index (CI) using software like CompuSyn to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
Clonogenic Survival Assay
This assay assesses the long-term effects of this compound and a combination agent on the ability of single cells to form colonies.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
6-well plates
-
This compound
-
Combination agent
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
-
PBS
Procedure:
-
Cell Seeding: Seed a low number of cells (e.g., 200-1000 cells per well, depending on the cell line's plating efficiency) in 6-well plates and allow them to attach overnight.
-
Treatment: Treat the cells with various concentrations of this compound, the combination agent, or the combination of both for a defined period (e.g., 24 hours).
-
Recovery: Remove the drug-containing medium, wash the cells with PBS, and add fresh, drug-free medium.
-
Colony Formation: Incubate the plates for 10-14 days, or until visible colonies are formed in the control wells.
-
Staining: Wash the wells with PBS, fix the colonies with methanol (B129727) for 15 minutes, and then stain with crystal violet solution for 15 minutes.
-
Colony Counting: Wash the plates with water and allow them to air dry. Count the number of colonies (typically defined as a cluster of ≥50 cells).
-
Data Analysis: Calculate the plating efficiency and surviving fraction for each treatment condition.
DNA Damage Assessment (γH2AX Immunofluorescence)
This protocol quantifies DNA double-strand breaks by detecting the phosphorylation of histone H2AX (γH2AX).
Materials:
-
Cancer cell lines cultured on coverslips in 6-well plates
-
This compound
-
Combination agent
-
Paraformaldehyde (4% in PBS)
-
Triton X-100 (0.25% in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody against γH2AX
-
Fluorescently labeled secondary antibody
-
DAPI
-
Fluorescence microscope
Procedure:
-
Treatment: Treat cells with this compound, the combination agent, or the combination for a specified time (e.g., 1, 6, 24 hours).
-
Fixation and Permeabilization: Wash cells with PBS, fix with 4% paraformaldehyde for 15 minutes, and then permeabilize with 0.25% Triton X-100 for 10 minutes.
-
Blocking and Staining: Block non-specific antibody binding with blocking solution for 1 hour. Incubate with the primary anti-γH2AX antibody overnight at 4°C. Wash and then incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark. Counterstain with DAPI.
-
Imaging and Analysis: Mount the coverslips on microscope slides and visualize using a fluorescence microscope. Quantify the number and intensity of γH2AX foci per nucleus using image analysis software.
In Vivo Xenograft Studies
This protocol outlines a general procedure for evaluating the efficacy of this compound in combination with another agent in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
Cancer cell line of interest (e.g., with HRD)
-
This compound formulation for intravenous (i.v.) injection
-
Combination agent formulation for oral (p.o.) or i.v. administration
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject cancer cells into the flank of the mice.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound alone, combination agent alone, this compound + combination agent).
-
Treatment Administration: Administer the drugs according to the predetermined schedule and dosage. For example, based on preclinical data for indenoisoquinolines, a starting point could be this compound at 5 mg/kg (i.v.) and a PARP inhibitor like olaparib at 25 mg/kg (p.o.) administered daily for a 5-day cycle.[7]
-
Monitoring: Measure tumor volume and body weight 2-3 times per week. Monitor the overall health of the mice.
-
Endpoint: Continue the study until tumors in the control group reach a predetermined size or for a specified duration. Euthanize mice if they show signs of excessive toxicity or when the study endpoint is reached.
-
Data Analysis: Plot tumor growth curves for each treatment group. Calculate tumor growth inhibition and assess for statistically significant differences between groups.
Mandatory Visualizations
Signaling Pathway of this compound in Combination with a PARP Inhibitor
Caption: Signaling pathway of this compound and PARP inhibitor combination therapy.
Experimental Workflow for In Vitro Combination Study
Caption: Workflow for in vitro evaluation of this compound combination therapy.
Logical Relationship of Synergistic Action
Caption: Logical framework for synergy between this compound and a PARP inhibitor.
References
- 1. Combined inhibition of topoisomerase I and poly(ADP-ribose) polymerase: A synergistic therapeutic strategy for glioblastoma with phosphatase and tensin homolog deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combined PARP and Dual Topoisomerase Inhibition Potentiates Genome Instability and Cell Death in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The indenoisoquinoline this compound: a novel antitumor agent targeting both TOP1 and TOP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Indenoisoquinoline this compound: A Novel Antitumor Agent Targeting both TOP1 and TOP2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] The Indenoisoquinoline this compound: A Novel Antitumor Agent Targeting both TOP1 and TOP2 | Semantic Scholar [semanticscholar.org]
- 7. The indenoisoquinoline TOP1 inhibitors selectively target homologous recombination deficient- and Schlafen 11-positive cancer cells and synergize with olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Indenoisoquinoline TOP1 Inhibitors Selectively Target Homologous Recombination-Deficient and Schlafen 11-Positive Cancer Cells and Synergize with Olaparib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying DNA Repair Pathways with LMP517
For Researchers, Scientists, and Drug Development Professionals
Abstract
LMP517 is a novel fluoroindenoisoquinoline compound that functions as a dual inhibitor of topoisomerase I (TOP1) and topoisomerase II (TOP2).[1][2] Unlike traditional camptothecins, which primarily target TOP1, this compound traps both TOP1 and TOP2 cleavage complexes (TOP1cc and TOP2cc), leading to DNA single- and double-strand breaks.[1][3] This dual-targeting mechanism induces DNA damage and cell death in a manner that is independent of the cell cycle phase, a distinct advantage over S-phase specific TOP1 inhibitors.[1][4] These characteristics make this compound a valuable tool for investigating DNA repair pathways and a promising candidate for cancer therapy, particularly in tumors deficient in specific DNA repair mechanisms.[5][6] This document provides detailed application notes, quantitative data summaries, and experimental protocols for utilizing this compound in the study of DNA repair.
Mechanism of Action
This compound intercalates into DNA and stabilizes the covalent complexes formed between topoisomerases and DNA.[1] For TOP1, this prevents the religation of single-strand breaks, and for TOP2, it prevents the religation of double-strand breaks.[1][7] The collision of replication or transcription machinery with these stabilized topoisomerase cleavage complexes results in irreversible DNA breaks, triggering a DNA damage response (DDR).[1] The cellular response to this compound-induced damage involves multiple DNA repair pathways, and the specific pathway utilized is dependent on the type of lesion and the cellular context.
The repair of TOP1cc-associated breaks is primarily handled by the tyrosyl-DNA phosphodiesterase 1 (TDP1) pathway and homologous recombination (HR), which is most active during the S/G2 phases of the cell cycle.[1] In contrast, TOP2cc-related double-strand breaks are predominantly repaired via the non-homologous end joining (NHEJ) pathway, which is active throughout the cell cycle, and the tyrosyl-DNA phosphodiesterase 2 (TDP2) pathway.[1] The dual inhibitory nature of this compound allows researchers to probe the interplay and redundancy of these critical DNA repair mechanisms.
Key Signaling Pathways and Experimental Workflow
Below are diagrams illustrating the mechanism of action of this compound and a general workflow for its study.
Caption: Mechanism of this compound-induced DNA damage and repair.
Caption: General experimental workflow for studying this compound.
Quantitative Data Summary
The following tables summarize the quantitative data from studies on this compound.
Table 1: In Vitro Cytotoxicity of this compound [2]
| Cell Line | Genotype | IC50 (nM) after 72h |
| DT40 | Wild-Type (WT) | 32 |
| DT40 | tdp1-/- | 18 |
| DT40 | tdp2-/- | 11 |
This data highlights the increased sensitivity of cells deficient in TDP1 and particularly TDP2 to this compound, confirming the involvement of these pathways in repairing this compound-induced damage.[2]
Table 2: Induction of DNA Damage Marker γH2AX [1]
| Treatment (1 µM, 1h) | % of γH2AX Positive G1-Phase Cells |
| CPT (Camptothecin) | 29% |
| LMP744 | 23% |
| Etoposide | 88% |
| This compound | 89% |
This table shows that this compound, similar to the TOP2 inhibitor etoposide, induces DNA damage in G1-phase cells, consistent with its TOP2-targeting activity. In contrast, the TOP1-selective agents CPT and LMP744 primarily induce damage in S-phase.[1]
Table 3: In Vivo Antitumor Efficacy of this compound vs. LMP744 in H82 Xenografts [1]
| Treatment (10 mg/kg) | Treatment Cycles | Average Survival (days) |
| LMP744 | 1 | 19 |
| LMP744 | 2 | 19 |
| This compound | 1 | 30 |
| This compound | 2 | 36 |
This data demonstrates the superior in vivo antitumor activity of this compound compared to its parent compound, LMP744.[1]
Experimental Protocols
Protocol 1: Cell Viability/Cytotoxicity Assay
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound in different cell lines.
Materials:
-
Cell lines of interest (e.g., DT40 WT, tdp1-/-, tdp2-/-)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, PrestoBlue™, or MTT)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment (e.g., 1,000-5,000 cells/well). Incubate overnight at 37°C, 5% CO2.
-
Drug Preparation: Prepare a serial dilution of this compound in complete medium. A typical concentration range would be from 1 nM to 1 µM. Include a vehicle control (DMSO) at the same concentration as the highest this compound dose.
-
Treatment: Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the signal (luminescence, fluorescence, or absorbance) using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control (100% viability). Plot the cell viability against the log of the this compound concentration and use a non-linear regression model to calculate the IC50 value.
Protocol 2: γH2AX Immunofluorescence Assay for DNA Damage
This protocol describes the detection of DNA double-strand breaks through the phosphorylation of histone H2AX (γH2AX).
Materials:
-
Cells grown on coverslips or in a multi-well imaging plate
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking Buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-phospho-Histone H2AX (Ser139) antibody
-
Alexa Fluor-conjugated secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed cells on coverslips and allow them to adhere. Treat the cells with the desired concentration of this compound (e.g., 1 µM) for a specified time (e.g., 1 hour).[8] Include a non-treated and a vehicle control.
-
Fixation: Wash the cells twice with PBS and then fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash the cells three times with PBS and block with Blocking Buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the anti-γH2AX primary antibody in Blocking Buffer according to the manufacturer's recommendation. Incubate the coverslips with the primary antibody solution overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBS. Dilute the fluorescently-labeled secondary antibody in Blocking Buffer and incubate for 1 hour at room temperature in the dark.
-
Counterstaining: Wash the cells three times with PBS. Stain with DAPI for 5 minutes at room temperature in the dark.
-
Mounting: Wash the cells twice with PBS and mount the coverslips onto microscope slides using antifade mounting medium.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the γH2AX signal intensity per nucleus using image analysis software (e.g., ImageJ). Define a threshold for γH2AX-positive cells based on the non-treated control.[8]
Protocol 3: Detection of Topoisomerase Cleavage Complexes (Conceptual Protocol based on RADAR Assay)
The RADAR (Rapid Approach to DNA Adduct Recovery) assay is a method to detect DNA-protein crosslinks, including topoisomerase cleavage complexes.[3] This is a conceptual outline, as the specific implementation can be complex.
Materials:
-
Treated and untreated cells
-
Lysis buffer containing a denaturant (e.g., SDS)
-
Cesium chloride (CsCl) for density gradient ultracentrifugation
-
Proteinase K
-
Slot blot apparatus
-
Antibodies against TOP1, TOP2α, and TOP2β
Procedure:
-
Cell Lysis: Treat cells with this compound. Lyse the cells in a high-SDS buffer to preserve the covalent DNA-protein complexes.
-
DNA Isolation: Isolate the DNA, which will co-precipitate with any covalently bound proteins. This is often done using CsCl ultracentrifugation, where the dense DNA-protein complexes can be separated from free protein.
-
DNA Shearing: Shear the DNA to a manageable size.
-
Immunodetection (Slot Blot): Denature the DNA and apply it to a nitrocellulose membrane using a slot blot apparatus.
-
Probing: Probe the membrane with specific antibodies against TOP1, TOP2α, or TOP2β to detect the amount of each topoisomerase covalently bound to the DNA.
-
Quantification: Quantify the signal to determine the relative amount of trapped topoisomerase cleavage complexes induced by this compound compared to controls. This method was used to demonstrate that this compound induces both TOP1cc and TOP2cc in human cancer cells.[1][3]
References
- 1. The indenoisoquinoline this compound: a novel antitumor agent targeting both TOP1 and TOP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. The Indenoisoquinoline this compound: A Novel Antitumor Agent Targeting both TOP1 and TOP2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] The Indenoisoquinoline this compound: A Novel Antitumor Agent Targeting both TOP1 and TOP2 | Semantic Scholar [semanticscholar.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Novel fluoroindenoisoquinoline non-camptothecin topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing LMP517 Concentration In Vitro
Welcome to the technical support center for LMP517, a potent dual inhibitor of Topoisomerase I (TOP1) and Topoisomerase II (TOP2).[1][2] This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the in vitro use of this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a fluoroindenoisoquinoline derivative that acts as a dual inhibitor of TOP1 and TOP2.[1][2][3] Unlike classic TOP1 inhibitors such as camptothecin, which primarily target cells in the S-phase of the cell cycle, this compound's dual activity allows it to induce DNA damage in both replicating (S/G2 phase) and non-replicating (G1 phase) cells.[3][4] It functions by trapping TOP1 and TOP2 cleavage complexes (TOP1cc and TOP2cc), which prevents the re-ligation of DNA strands and leads to the formation of DNA single and double-strand breaks.[3][5][6] This induction of DNA damage, marked by the phosphorylation of histone H2AX (γH2AX), ultimately triggers cell death.[1][6]
Q2: What is a recommended starting concentration for this compound in my cell line?
A recommended starting point for this compound is in the low nanomolar to low micromolar range. Based on published data, the GI50 (50% growth inhibition) values for this compound across a variety of human cancer cell lines typically fall between 0.01 µM and 0.1 µM after a 72-hour incubation.[1] For initial experiments, a dose-response curve ranging from 1 nM to 1 µM is advisable to determine the optimal concentration for your specific cell line and experimental endpoint.
Q3: How should I prepare and store this compound stock solutions?
For optimal stability, this compound stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. The vehicle for reconstitution is typically DMSO.
Troubleshooting Guide
Problem 1: Higher than expected IC50/GI50 values or lack of efficacy.
-
Possible Cause 1: Sub-optimal drug concentration.
-
Solution: Perform a broad dose-response experiment (e.g., 0.1 nM to 10 µM) to determine the effective concentration range for your specific cell line. Cell lines exhibit varying sensitivities to this compound.
-
-
Possible Cause 2: Cell line resistance.
-
Solution: The expression levels of SLFN11 and the status of DNA repair pathways, such as homologous recombination (HR) and non-homologous end joining (NHEJ), can influence sensitivity to this compound.[3] Consider using a positive control cell line known to be sensitive to this compound or other topoisomerase inhibitors.
-
-
Possible Cause 3: Issues with compound stability or activity.
-
Solution: Ensure that the this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions in your cell culture medium for each experiment.
-
Problem 2: Inconsistent results between experiments.
-
Possible Cause 1: Variability in cell seeding density.
-
Solution: Maintain a consistent cell seeding density across all experiments, as this can affect the growth rate and drug response.
-
-
Possible Cause 2: Fluctuation in incubation time.
-
Possible Cause 3: Edge effects in multi-well plates.
-
Solution: To minimize edge effects, avoid using the outer wells of the plate for experimental conditions or fill them with sterile media or PBS.
-
Problem 3: Evidence of drug precipitation in culture medium.
-
Possible Cause: Poor solubility of this compound at the tested concentration.
Quantitative Data Summary
The following tables summarize the in vitro efficacy of this compound across various human cancer cell lines.
Table 1: GI50 Concentrations of this compound in Human Cancer Cell Lines [1]
| Cell Line | Cancer Type | GI50 (µM) |
| DU-145 | Prostate | 0.033 |
| HCT-116 | Colon | 0.019 |
| HOP-62 | Lung | 0.036 |
| MCF7 | Breast | < 0.01 |
| OVCAR-3 | Ovarian | 0.076 |
| SF-539 | CNS | 0.041 |
| SN12C | Renal | 0.107 |
| UACC-62 | Melanoma | 0.028 |
Table 2: IC50 Concentrations of this compound in DT40 Chicken Lymphoma Cell Lines [1]
| Cell Line | Genotype | IC50 (nM) |
| DT40 | Wild Type | 32 |
| DT40 tdp1 | TDP1 Knockout | 18 |
| DT40 tdp2 | TDP2 Knockout | 11 |
Experimental Protocols
1. Cell Viability Assay (ATPlite Assay)
This protocol is adapted from methodologies used in studies with this compound.[6][7]
-
Cell Seeding: Seed cells in a 96-well white plate at a density of 1,000-5,000 cells per well, depending on the cell line's growth characteristics.
-
Drug Treatment: The following day, treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO) at the same final concentration used for the drug dilutions.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Lysis and ATP Measurement: Follow the manufacturer's instructions for the ATPlite 1-step kit. This typically involves adding the reagent to each well, shaking the plate to induce cell lysis, and then measuring luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 or GI50 value.
2. γH2AX Immunofluorescence Assay for DNA Damage
This protocol is based on methods described for detecting DNA damage induced by this compound.[6]
-
Cell Culture and Treatment: Grow cells on glass coverslips or in chamber slides. Treat the cells with the desired concentration of this compound (e.g., 1 µM) for a specified time (e.g., 1 hour).
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with a solution of Triton X-100 in PBS.
-
Blocking: Block non-specific antibody binding using a blocking solution (e.g., bovine serum albumin in PBS).
-
Primary Antibody Incubation: Incubate the cells with a primary antibody specific for phosphorylated H2AX (γH2AX).
-
Secondary Antibody Incubation: After washing, incubate with a fluorescently labeled secondary antibody.
-
Staining and Mounting: Stain the cell nuclei with DAPI and mount the coverslips onto microscope slides.
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope. The intensity of the γH2AX signal, indicative of DNA double-strand breaks, can be quantified using image analysis software.
Visualizations
Caption: Mechanism of action of this compound leading to apoptosis.
Caption: Troubleshooting workflow for suboptimal this compound efficacy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. [PDF] The Indenoisoquinoline this compound: A Novel Antitumor Agent Targeting both TOP1 and TOP2 | Semantic Scholar [semanticscholar.org]
- 3. The indenoisoquinoline this compound: a novel antitumor agent targeting both TOP1 and TOP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Novel fluoroindenoisoquinoline non-camptothecin topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The indenoisoquinoline TOP1 inhibitors selectively target homologous recombination deficient- and Schlafen 11-positive cancer cells and synergize with olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Improving both aqueous solubility and anti-cancer activity by assessing progressive lead optimization libraries - PMC [pmc.ncbi.nlm.nih.gov]
LMP517 off-target effects investigation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using LMP517. The information is tailored for scientists and drug development professionals to address potential issues encountered during experimentation.
Troubleshooting Guide
This guide is designed to help you troubleshoot common issues that may arise during your experiments with this compound.
| Observed Problem | Potential Cause | Suggested Action |
| High levels of γH2AX phosphorylation observed shortly after this compound treatment. | This is an expected on-target effect of this compound. The compound is a dual inhibitor of Topoisomerase I (TOP1) and Topoisomerase II (TOP2), leading to the formation of DNA cleavage complexes and subsequent DNA double-strand breaks, which triggers the DNA damage response, including the phosphorylation of H2AX (γH2AX).[1][2][3] | This is a positive indicator that the drug is active in your experimental system. You can use γH2AX levels as a biomarker for this compound activity. Ensure you have appropriate positive (e.g., etoposide) and negative controls. |
| Cell death is observed across all phases of the cell cycle. | Unlike classical TOP1 inhibitors that primarily affect cells in the S-phase, this compound's dual TOP1/TOP2 inhibitory activity induces DNA damage independently of the cell cycle phase.[1][4][5] | This is a known characteristic of this compound. If you are comparing its effects to other topoisomerase inhibitors, be sure to account for this difference in your analysis. Cell cycle analysis by flow cytometry can confirm this effect. |
| Unexpectedly high cytotoxicity in certain cell lines. | Cell lines with deficiencies in DNA repair pathways, such as those with non-functional Tyrosyl-DNA Phosphodiesterase 1 (TDP1), Tyrosyl-DNA Phosphodiesterase 2 (TDP2), or Ku70 (involved in non-homologous end joining), are particularly sensitive to this compound.[1][5][6] | Review the genetic background of your cell lines for any known mutations in DNA repair pathways. If using DNA repair-deficient cells, consider titrating this compound to a lower concentration. |
| Variability in experimental results. | As with many small molecules, the stability and handling of this compound can impact its potency. Additionally, ensure consistent cell culture conditions and passage numbers. | Prepare fresh dilutions of this compound from a frozen stock for each experiment. For in vivo studies, be aware of the maximum tolerated dose (MTD), which has been reported as 10 mg/kg in mice.[2][7] |
Frequently Asked Questions (FAQs)
What is the primary mechanism of action of this compound?
This compound is a potent, non-camptothecin dual inhibitor of Topoisomerase I (TOP1) and Topoisomerase II (TOP2).[2] It acts by trapping TOP1 and TOP2 cleavage complexes (TOP1ccs and TOP2ccs), which prevents the re-ligation of DNA strands.[1] This leads to the accumulation of DNA single- and double-strand breaks, triggering the DNA damage response and ultimately apoptosis.[3]
What are the known off-target effects of this compound?
Current research literature primarily focuses on the on-target effects of this compound as a dual TOP1/TOP2 inhibitor. While all small molecules have the potential for off-target interactions, specific, widespread off-target binding for this compound has not been prominently reported in the provided search results. Its mechanism of action appears to be directly related to its intended targets. At high concentrations, this compound may also intercalate into DNA.[1]
How does this compound differ from its parent compound, LMP744?
This compound is a fluoroindenoisoquinoline, a second-generation derivative of the indenoisoquinoline LMP744. The addition of a fluorine group and removal of methoxy (B1213986) groups in this compound enhances its ability to target TOP2, making it a more potent dual inhibitor.[1] In preclinical studies, this compound has demonstrated superior antitumor activity compared to LMP744 in small cell lung cancer xenografts.[4][5][7]
Which experimental controls are recommended when using this compound?
-
Positive Controls: For TOP1 inhibition, camptothecin (B557342) (CPT) or topotecan (B1662842) can be used. For TOP2 inhibition, etoposide (B1684455) is a suitable positive control.
-
Negative Controls: A vehicle control (e.g., DMSO) is essential.
-
Cell Line Controls: If investigating the role of DNA repair pathways, using isogenic cell lines (e.g., wild-type vs. TDP1/TDP2/Ku70 knockout) is highly recommended.[1][6]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound.
Table 1: In Vitro Potency of this compound
| Cell Line | Genotype | IC50 (nM) |
| DT40 | Wild-Type | 32 |
| DT40 | tdp1 knockout | 18 |
| DT40 | tdp2 knockout | 11 |
Data from MedChemExpress, based on a 72-hour treatment.[2]
Table 2: In Vivo Data for this compound
| Animal Model | Tumor Type | Dose and Schedule | Outcome |
| H82 xenograft tumor mice | Small Cell Lung Cancer | 10 mg/kg, i.v., daily for 5 days | Inhibition of tumor growth and prolonged survival with marginal body weight loss.[2][7] |
Experimental Protocols
Detection of γH2AX Induction by Immunofluorescence
-
Cell Culture and Treatment: Seed cells (e.g., HCT116) on coverslips and allow them to adhere overnight. Treat the cells with this compound at the desired concentration (e.g., 0.05-1 µM) for 1 hour.[2] Include positive (e.g., etoposide) and negative (vehicle) controls.
-
Fixation and Permeabilization: After treatment, wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking and Antibody Incubation: Block non-specific binding with 5% BSA in PBS for 1 hour. Incubate with a primary antibody against γH2AX (e.g., anti-phospho-histone H2A.X Ser139) overnight at 4°C.
-
Secondary Antibody and Counterstaining: Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark. Counterstain nuclei with DAPI.
-
Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
TOP1 and TOP2 Cleavage Complex (TOPcc) Detection (RADAR Assay)
A detailed protocol for the RADAR assay can be found in the cited literature.[4] The general principle involves the immunodetection of protein-DNA adducts.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. The indenoisoquinoline this compound: a novel antitumor agent targeting both TOP1 and TOP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Novel fluoroindenoisoquinoline non-camptothecin topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Indenoisoquinoline this compound: A Novel Antitumor Agent Targeting both TOP1 and TOP2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
Technical Support Center: LMP517 Xenograft Studies
Welcome to the technical support center for LMP517 xenograft studies. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in successfully designing and executing their in vivo experiments with this compound.
Troubleshooting Guide
This section addresses specific issues that may be encountered during this compound xenograft experiments in a question-and-answer format.
| Issue | Potential Causes | Recommended Solutions |
| 1. High Variability in Tumor Growth Inhibition | - Inconsistent Drug Administration: Non-homogenous drug suspension or variability in injection technique can lead to inconsistent dosing.[1] - Tumor Heterogeneity: The cancer cell line or patient-derived xenograft (PDX) model may have inherent biological variability.[1] - Variable Animal Health: Differences in the age, weight, or underlying health of individual mice can impact drug metabolism and tumor growth.[2] - Inconsistent Tumor Implantation: Variations in the number of cells injected, injection site, or technique can lead to different initial tumor sizes and growth rates.[1] | - Standardize Drug Preparation and Administration: Ensure the this compound solution is well-dissolved and homogenous before each injection. Train all personnel on a consistent intravenous injection technique.[1][3] - Characterize Cell Line/PDX Model: Ensure the model is well-characterized. For cell lines, consider single-cell cloning to reduce heterogeneity.[1] - Standardize Animal Cohorts: Use mice of a consistent age and weight range and allow for an acclimatization period before starting the experiment.[2] Exclude animals with pre-existing health issues.[1] - Refine Implantation Technique: Standardize the cell preparation, number of cells injected, and the anatomical location of the injection.[1] |
| 2. Lack of Expected Antitumor Efficacy | - Suboptimal Dosing or Schedule: The dose or frequency of this compound administration may not be sufficient to achieve adequate target engagement in the tumor.[1] - Inappropriate Xenograft Model: The selected cancer model may be resistant to this compound. Resistance can be linked to the status of specific DNA repair pathways and gene expression.[4] - Poor Drug Bioavailability: While less likely with intravenous injection, issues with the formulation could potentially reduce bioavailability. | - Perform Dose-Response Studies: If the standard 10 mg/kg dose is ineffective, a dose-response study may be necessary to determine the optimal dose for your specific model.[5] - Select an Appropriate Model: this compound sensitivity is associated with high expression of Schlafen 11 (SLFN11) and deficiencies in DNA repair genes like TDP2 and Ku70.[3][4] Consider screening your cell line for these biomarkers. Cells deficient in homologous recombination (BRCA1, BRCA2, PALB2) also show increased sensitivity to indenoisoquinolines.[4] The NCI-H82 small cell lung cancer cell line is a known sensitive model.[5][6] - Verify Formulation: Ensure this compound is properly dissolved in the recommended vehicle (e.g., 10 mM citric acid, 5% dextrose).[3] |
| 3. Observed Animal Toxicity (e.g., Weight Loss) | - Dose is Too High for the Specific Mouse Strain: The maximum tolerated dose (MTD) can vary between different mouse strains.[7] - Formulation Issues: The vehicle itself could be causing adverse effects. | - Adjust Dosage: If significant weight loss (>20%) or other signs of toxicity are observed, consider reducing the dose of this compound.[3] - Include a Vehicle-Only Control Group: This will help determine if the observed toxicity is due to the drug or the vehicle.[8] |
| 4. Tumor Regrowth After Treatment Cessation | - Insufficient Treatment Duration: The treatment course may not have been long enough to eradicate all cancer cells, allowing for the outgrowth of resistant clones.[1] - Acquired Resistance: The tumor may have developed resistance mechanisms during treatment. | - Extend Treatment Duration: If tolerated by the animals, consider extending the treatment cycles.[1][3] - Analyze Regrown Tumors: If possible, biopsy and analyze the regrown tumors to investigate potential mechanisms of acquired resistance. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a dual inhibitor of Topoisomerase I (TOP1) and Topoisomerase II (TOP2).[1] It intercalates into DNA and traps TOP1 and TOP2 cleavage complexes (TOP1ccs and TOP2ccs).[1][9] This leads to the accumulation of DNA single and double-strand breaks, inducing DNA damage and subsequent cancer cell death.[5][10] Unlike classical TOP1 inhibitors, this compound targets cells independently of their position in the cell cycle.[5][11]
Figure 1. Simplified signaling pathway of this compound action.
Q2: Which cancer cell lines and animal models are recommended for this compound xenograft studies?
A2: The small cell lung cancer (SCLC) cell line NCI-H82 has been successfully used in xenograft studies and has shown sensitivity to this compound.[5][6] When selecting a cell line, it is advisable to consider biomarkers that correlate with this compound sensitivity, such as high SLFN11 expression and deficiencies in TDP2 or Ku70.[3][4] Athymic nude mice are a suitable immunodeficient strain for establishing NCI-H82 xenografts.[5][6]
Q3: What is the recommended dosage and administration route for this compound in vivo?
A3: In a xenograft study using the NCI-H82 cell line, this compound was administered at a maximum tolerated dose (MTD) of 10 mg/kg.[5] The drug was dissolved in 10 mM citric acid with 5% dextrose and administered via intravenous (i.v.) push through the tail vein.[3] A typical treatment cycle consisted of daily administration for 5 consecutive days, followed by a 2-day rest period.[3][12]
Q4: What are the key pharmacodynamic biomarkers to assess this compound activity in vivo?
A4: The induction of DNA damage can be assessed by measuring the phosphorylation of histone H2AX (γH2AX).[12][13] Increased levels of γH2AX in tumor tissue following this compound treatment would indicate target engagement.[13] Other relevant biomarkers that could be explored include the formation of TOP1 and TOP2 cleavage complexes.[4][12]
Experimental Protocols
NCI-H82 Xenograft Study Protocol
This protocol is based on previously published studies with this compound.[3][5]
-
Cell Culture: Culture NCI-H82 cells according to the supplier's recommendations. Ensure cells are in the logarithmic growth phase and have high viability (>95%) before implantation.[2]
-
Animal Model: Use female athymic nude mice, 8-12 weeks old.[13] Allow mice to acclimatize for at least one week before the experiment.
-
Tumor Implantation:
-
Harvest and resuspend NCI-H82 cells in a sterile, serum-free medium or PBS.
-
Subcutaneously inject 5 million cells in a volume of 100-200 µL into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
This compound Preparation and Administration:
-
Efficacy Evaluation:
Figure 2. General experimental workflow for an this compound xenograft study.
Data Presentation
Table 1: Antitumor Efficacy of this compound vs. LMP744 in H82 Xenografts
| Treatment Group | Dose (mg/kg) | Treatment Schedule | Outcome | Reference |
| This compound | 10 | 1 or 2 cycles of 5 daily i.v. injections | Significant reduction in tumor growth | [3][5] |
| LMP744 | 10 | 1 or 2 cycles of 5 daily i.v. injections | No significant reduction in tumor growth | [3][5] |
| Vehicle | N/A | 1 or 2 cycles of 5 daily i.v. injections | Progressive tumor growth | [3] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The indenoisoquinoline this compound: a novel antitumor agent targeting both TOP1 and TOP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. xenograft.org [xenograft.org]
- 7. Methods to study xenografted human cancer in genetically diverse mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dctd.cancer.gov [dctd.cancer.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Indenoisoquinoline this compound: A Novel Antitumor Agent Targeting both TOP1 and TOP2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Challenges and Prospects of Patient-Derived Xenografts for Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Novel fluoroindenoisoquinoline non-camptothecin topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: LMP517 Resistance Mechanisms in Cancer Cells
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with LMP517. The information is designed to address specific experimental issues and provide clarity on the mechanisms of action and resistance to this dual topoisomerase I and II inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a dual inhibitor of topoisomerase I (TOP1) and topoisomerase II (TOP2).[1][2] It acts by trapping TOP1 and TOP2 cleavage complexes (TOP1ccs and TOP2ccs), which prevents the re-ligation of DNA strands.[1][2] This leads to the accumulation of protein-linked DNA single- and double-strand breaks, which are lethal to cancer cells, particularly during replication and transcription.[1]
Q2: How does this compound differ from other topoisomerase inhibitors like camptothecins and etoposide (B1684455)?
A2: Unlike camptothecins, which are specific TOP1 inhibitors, and etoposide, a TOP2 inhibitor, this compound targets both enzymes.[1] This dual activity may offer advantages in overcoming resistance mechanisms that involve the downregulation of a single topoisomerase.[3] Additionally, this compound is an indenoisoquinoline, a class of compounds developed to overcome limitations of camptothecins such as chemical instability and drug efflux by ABC transporters.[4][5][6] this compound also induces DNA damage independently of the cell cycle phase, similar to etoposide but distinct from classical TOP1 inhibitors which are S-phase specific.[1][5][7]
Q3: What are the known resistance mechanisms to this compound in cancer cells?
A3: Resistance to this compound is primarily associated with the cell's DNA damage repair (DDR) capacity. Key factors include:
-
DNA Repair Pathways: The proficiency of pathways that repair topoisomerase-mediated DNA damage, such as those involving tyrosyl-DNA phosphodiesterase 1 (TDP1) and TDP2, is crucial.[1]
-
Non-Homologous End Joining (NHEJ): The NHEJ pathway, which involves proteins like Ku70, is a primary repair route for TOP2-induced double-strand breaks.[1]
-
Schlafen 11 (SLFN11) Expression: Low or absent expression of SLFN11 is a dominant determinant of resistance to this compound and other DNA-damaging agents.[1][6]
Q4: In which cancer types has this compound shown preclinical efficacy?
A4: this compound has demonstrated significant antitumor activity in preclinical models of small cell lung cancer (SCLC).[3][4][5][8] Specifically, it has shown superior efficacy against H82 SCLC xenografts compared to its parent compound, LMP744.[1][4][5][8]
Troubleshooting Guide
Issue 1: Higher than expected IC50 values for this compound in our cancer cell line.
-
Possible Cause 1: High expression of DNA repair proteins.
-
Troubleshooting Step: Assess the expression levels of key DNA repair proteins such as TDP1, TDP2, and Ku70 in your cell line using Western blotting or qPCR. Compare these levels to sensitive cell lines. Cells with high proficiency in these repair pathways may exhibit increased resistance.[1]
-
-
Possible Cause 2: Low or absent SLFN11 expression.
-
Possible Cause 3: Drug efflux by ABC transporters.
-
Troubleshooting Step: Although indenoisoquinolines were designed to overcome this, some level of transport by multidrug resistance proteins like ABCB1 and ABCG2 could contribute to resistance.[6] Co-treatment with known inhibitors of these transporters can help determine their involvement.
-
Issue 2: Inconsistent results in DNA damage assays (e.g., γH2AX staining) following this compound treatment.
-
Possible Cause 1: Suboptimal drug concentration or treatment duration.
-
Troubleshooting Step: Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for inducing a robust DNA damage response in your specific cell line. This compound has been shown to induce γH2AX at nanomolar concentrations within 30 minutes of exposure.[9]
-
-
Possible Cause 2: Cell cycle-dependent effects.
-
Troubleshooting Step: While this compound can induce DNA damage throughout the cell cycle, the extent of damage and the subsequent cellular response may still vary.[1][5][7] Co-stain with cell cycle markers (e.g., propidium (B1200493) iodide) during flow cytometry analysis of γH2AX to assess if there are phase-specific differences in your model.
-
-
Possible Cause 3: Reversibility of TOP1cc.
-
Troubleshooting Step: The DNA damage signal can be reversible upon drug removal.[9] If your protocol involves a washout step, consider that the persistence of the γH2AX signal can vary. This compound-induced DNA damage has been shown to be more persistent than that of some other topoisomerase inhibitors.[9]
-
Quantitative Data Summary
Table 1: IC50 Values of this compound in DT40 Chicken Lymphoblastoid Cells
| Cell Line | Genotype | This compound IC50 (nM) |
| DT40 WT | Wild Type | 32 |
| DT40 tdp1 | TDP1 Knockout | 18 |
| DT40 tdp2 | TDP2 Knockout | 11 |
Data suggests that deficiency in TDP1 and especially TDP2 sensitizes cells to this compound, highlighting the role of these DNA repair pathways in processing this compound-induced damage.[2]
Key Experimental Protocols
1. Detection of Topoisomerase Cleavage Complexes (TOP1cc and TOP2cc) using RADAR Assay
-
Objective: To quantify the formation of TOP1 and TOP2 cleavage complexes in cells treated with this compound.
-
Methodology:
-
Culture human lymphoblast TK6 or colon carcinoma HCT116 cells to logarithmic growth phase.
-
Treat cells with this compound (e.g., 0.1-30 µM), a positive control for TOP1cc (e.g., Camptothecin), and a positive control for TOP2cc (e.g., Etoposide) for 1 hour.[2]
-
Lyse the cells and perform the RADAR assay as per established protocols. This assay utilizes specific antibodies to immunoprecipitate DNA-protein complexes.
-
Analyze the amount of DNA cross-linked to TOP1 and TOP2 by qPCR or slot blot. An increase in the amount of immunoprecipitated DNA compared to untreated controls indicates the trapping of cleavage complexes.
-
2. Assessment of DNA Damage via γH2AX Immunofluorescence
-
Objective: To visualize and quantify the induction of DNA double-strand breaks in response to this compound.
-
Methodology:
-
Seed HCT116 cells on coverslips or in a multi-well imaging plate.
-
Treat cells with this compound (e.g., 0.05-1 µM) for 1 hour.[2] Include a vehicle control.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block with a suitable blocking buffer (e.g., 5% BSA in PBS).
-
Incubate with a primary antibody against phosphorylated H2AX (Ser139).
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Acquire images using a fluorescence microscope and quantify the γH2AX signal intensity per nucleus using image analysis software like ImageJ.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Key resistance and sensitivity pathways for this compound.
Caption: Troubleshooting workflow for unexpected this compound resistance.
References
- 1. The indenoisoquinoline this compound: a novel antitumor agent targeting both TOP1 and TOP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] The Indenoisoquinoline this compound: A Novel Antitumor Agent Targeting both TOP1 and TOP2 | Semantic Scholar [semanticscholar.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. The indenoisoquinoline TOP1 inhibitors selectively target homologous recombination deficient- and Schlafen 11-positive cancer cells and synergize with olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Indenoisoquinoline this compound: A Novel Antitumor Agent Targeting both TOP1 and TOP2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Novel fluoroindenoisoquinoline non-camptothecin topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Challenges with LMP517 in Solution
For Researchers, Scientists, and Drug Development Professionals
This guide provides troubleshooting advice and answers to frequently asked questions regarding the use of LMP517 in experimental settings. The focus is on addressing common issues related to the compound's stability and handling in solution to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in solution a concern?
This compound is a potent, non-camptothecin dual inhibitor of Topoisomerase I (TOP1) and Topoisomerase II (TOP2), belonging to the indenoisoquinoline class of compounds.[1] While indenoisoquinolines are generally more chemically stable than camptothecin-based inhibitors, issues such as precipitation and degradation can arise during the preparation and use of solutions, potentially affecting experimental outcomes.[2]
Q2: What is the recommended solvent for preparing this compound stock solutions?
For most in vitro cell-based assays, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating high-concentration stock solutions. For in vivo studies, this compound has been successfully dissolved in a solution of 10 mM citric acid and 5% dextrose.
Q3: What are the optimal storage conditions for this compound stock solutions?
To maintain the integrity of your this compound stock, it is crucial to adhere to proper storage protocols.
| Storage Temperature | Duration | Recommendations |
| -20°C | Up to 1 month | Suitable for short-term storage. |
| -80°C | Up to 6 months | Recommended for long-term storage to ensure stability.[1] |
Important: It is highly recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[3]
Q4: My this compound solution appears cloudy or has a precipitate after dilution in cell culture media. What should I do?
Precipitation is a common issue when diluting a DMSO-based stock solution of a hydrophobic compound into an aqueous cell culture medium. This occurs because the compound is less soluble in the aqueous environment.
Troubleshooting Guide: Compound Precipitation
This section provides a systematic approach to resolving precipitation issues with this compound in your experiments.
Issue 1: Immediate Precipitation Upon Dilution
If you observe immediate cloudiness or precipitate when adding your this compound stock solution to the cell culture medium, consider the following causes and solutions:
| Potential Cause | Recommended Solution |
| High Final Concentration | The desired concentration of this compound may exceed its solubility limit in the aqueous medium. Perform a dose-response experiment to determine if a lower, more soluble concentration is still effective for your assay. |
| Rapid Dilution | Adding a concentrated DMSO stock directly to a large volume of media can cause the compound to "crash out." Perform a serial dilution by first creating an intermediate dilution of this compound in a smaller volume of pre-warmed media before adding it to the final volume. |
| Low Media Temperature | The solubility of many compounds decreases at lower temperatures. Always use cell culture media that has been pre-warmed to 37°C.[4] |
| Insufficient Mixing | Poor dispersion of the compound in the media can lead to localized high concentrations and precipitation. Add the this compound stock solution dropwise while gently vortexing or swirling the media to ensure rapid and even distribution.[4] |
Issue 2: Delayed Precipitation in the Incubator
If the this compound solution is initially clear but forms a precipitate after several hours or days in the incubator, the following factors may be at play:
| Potential Cause | Recommended Solution |
| pH or Temperature Shifts | Changes in the media's pH or temperature fluctuations within the incubator can affect compound solubility over time. Ensure your incubator is properly calibrated and that the media has adequate buffering capacity. |
| Interaction with Media Components | This compound may interact with salts, amino acids, or other components in the media, forming insoluble complexes. If this is suspected, consider trying a different basal media formulation. |
| Media Evaporation | Evaporation of media from culture plates can increase the concentration of this compound and other components, leading to precipitation. Ensure proper humidification in your incubator and use appropriate seals on your culture vessels. |
Experimental Protocols and Data
Preparing a 10 mM Stock Solution of this compound in DMSO
This protocol outlines the steps to prepare a standard stock solution for in vitro experiments.
Caption: Workflow for preparing an this compound stock solution in DMSO.
Determining this compound Efficacy: IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The following table summarizes the IC50 values of this compound in different DT40 cell lines after 72 hours of treatment.[1]
| Cell Line | IC50 (nM) |
| DT40 tdp2 | 11 |
| DT40 tdp1 | 18 |
| DT40 WT | 32 |
Inducing DNA Damage with this compound
This compound is known to induce DNA damage, which can be quantified by measuring the phosphorylation of histone H2AX (γH2AX).
Caption: Simplified signaling pathway of this compound-induced DNA damage.
The following concentrations have been shown to be effective in inducing DNA damage and TOP cleavage complexes (TOPcc) in various cell lines.[1]
| Cell Line | This compound Concentration | Duration | Observed Effect |
| HCT116 and TK6 cells | 0.1-30 µM | 1 hour | Induction of TOP1cc and TOP2cc |
| HCT116 FUCCI cells | 0.05-1 µM | 1 hour | Induction of DNA damage and γH2AX |
| CCR-CEM cells | 1 µM | 1 hour | Induction of TOP1cc and DPC production |
| HCT1116 cells | 0.1-1 µM | 0.5-1 hour | Induction of γH2AX production |
By understanding the chemical properties of this compound and following these guidelines, researchers can minimize solution instability issues and achieve more consistent and reliable experimental results.
References
LMP517 cell permeability challenges
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using LMP517, a dual TOP1 and TOP2 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound (also known as NSC 781517) is a potent, non-camptothecin dual inhibitor of topoisomerase I (TOP1) and topoisomerase II (TOP2).[1] It belongs to the fluoroindenoisoquinoline class of compounds and is under investigation as an antitumor agent.[2][3][4]
Q2: What is the mechanism of action of this compound?
This compound functions by trapping both TOP1 and TOP2 in covalent complexes with DNA (termed TOP1ccs and TOP2ccs, respectively).[1][2] This prevents the resealing of DNA strand breaks induced by the topoisomerases, leading to the accumulation of DNA damage and ultimately, cell death.[2] A key feature of this compound is its ability to induce DNA damage in cells regardless of their position in the cell cycle.[2][5]
Q3: What are the molecular targets of this compound?
The primary molecular targets of this compound are human topoisomerase I (TOP1) and topoisomerase II (TOP2).[1][2]
Q4: In which cancer cell lines has this compound shown activity?
This compound has demonstrated potent antitumor activity in various cancer cell lines, including small cell lung cancer (H82), colon cancer (HCT116), and lymphoblast (TK6) cells.[2] Its activity is particularly enhanced in cells with deficiencies in DNA repair pathways, such as those lacking TDP2 or Ku70.[6]
Q5: How should I store and handle this compound?
For long-term storage, this compound stock solutions should be kept at -80°C (for up to 6 months) or -20°C (for up to 1 month).[1]
Troubleshooting Guide
Q1: I am observing lower-than-expected cytotoxicity or a lack of downstream effects (e.g., no γH2AX signal) with this compound. What are the possible causes?
Several factors could contribute to suboptimal results. This guide will walk you through potential issues, from drug concentration and stability to cellular uptake.
Troubleshooting Workflow for Suboptimal this compound Activity
Caption: Troubleshooting workflow for suboptimal this compound activity.
Q2: How can I be sure that the lack of activity isn't due to poor cell permeability?
While the indenoisoquinoline class was developed to overcome some of the efflux issues seen with camptothecins, verifying cellular uptake is a critical troubleshooting step.[3][7][8]
-
Direct Measurement: The most definitive method is to measure the intracellular concentration of this compound using LC-MS/MS. This involves treating cells with this compound, followed by cell lysis and analysis of the lysate.
-
Permeability Assays: A standard in vitro model for assessing compound permeability is the Caco-2 permeability assay.[9][10] This assay measures the rate at which a compound crosses a monolayer of Caco-2 cells, which serves as a model for the intestinal epithelium.[9]
-
Indirect Assessment via Target Engagement: A simpler, indirect method is to confirm target engagement. Since this compound's mechanism involves inducing DNA damage, a robust γH2AX signal is a strong indicator that the drug has entered the cell and is inhibiting TOP1/TOP2.[2][4] If you do not observe a γH2AX signal at appropriate concentrations (e.g., 50 nM to 1 µM), poor permeability or efflux could be the cause.[1]
Q3: Could my cells be actively pumping this compound out?
Yes, this is a possibility. The parent class of compounds, camptothecins, are known substrates for multidrug-resistance ABC transporters.[7][8] While indenoisoquinolines were designed to mitigate this, certain cell lines may exhibit high levels of efflux pump expression.
-
Troubleshooting Step: You can perform co-treatment experiments with known inhibitors of ABC transporters (e.g., Verapamil for P-glycoprotein/ABCB1) to see if this potentiates the cytotoxic effect of this compound. An increase in activity in the presence of an efflux pump inhibitor would suggest that this compound is a substrate for that transporter in your cell line.
Quantitative Data
Table 1: this compound Antiproliferative Activity (IC₅₀) in DT40 Isogenic Cell Lines
This table summarizes the half-maximal inhibitory concentration (IC₅₀) of this compound after 72 hours of treatment in wild-type (WT) and DNA repair-deficient (tdp1, tdp2) DT40 chicken lymphoblastoid cells.
| Cell Line | Genotype | This compound IC₅₀ (nM) | Reference |
| DT40 WT | Wild-Type | 32 | [1] |
| DT40 tdp1 | TDP1 Knockout | 18 | [1] |
| DT40 tdp2 | TDP2 Knockout | 11 | [1] |
The lower IC₅₀ values in TDP1- and TDP2-deficient cells highlight the increased sensitivity of these DNA repair-deficient lines to this compound.[2][6]
Experimental Protocols
Protocol 1: γH2AX Immunofluorescence Assay for DNA Damage
This protocol is for detecting DNA double-strand breaks induced by this compound through the phosphorylation of histone H2AX.
-
Cell Seeding: Seed cells (e.g., HCT116) on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Drug Treatment: Treat cells with this compound (e.g., 1 µM) or vehicle control (DMSO) for 1 hour at 37°C.[6]
-
Fixation: Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash cells with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 5% BSA in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with an anti-phospho-Histone H2AX (Ser139) antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.
-
Staining and Mounting: Counterstain nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging: Visualize and quantify the γH2AX foci using a fluorescence microscope. An increase in nuclear fluorescence intensity compared to the control indicates DNA damage.[4]
Protocol 2: Caco-2 Bidirectional Permeability Assay
This assay assesses the permeability of a compound across a Caco-2 cell monolayer, a standard model for the intestinal barrier.[9]
-
Cell Culture: Culture Caco-2 cells on permeable transwell inserts (e.g., 24-well format) for 21-28 days to allow for differentiation and formation of a confluent monolayer.[10]
-
Assay Initiation:
-
Apical to Basolateral (A→B): Add this compound (e.g., 5 µM) to the apical (upper) chamber. The basolateral (lower) chamber should contain a transport buffer, often supplemented with 1% BSA.[10]
-
Basolateral to Apical (B→A): Add this compound to the basolateral chamber.
-
-
Incubation: Incubate the plate at 37°C with gentle shaking for a defined period (e.g., 120 minutes).[10]
-
Sampling: At the end of the incubation, take samples from both the apical and basolateral chambers.
-
Analysis: Quantify the concentration of this compound in the samples using LC-MS/MS.
-
Calculation: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio (Papp B→A / Papp A→B) can indicate if the compound is subject to active efflux.
Signaling Pathway and Mechanism of Action
This compound Dual Inhibition of Topoisomerases and DNA Damage Induction
Caption: Mechanism of this compound dual inhibition of TOP1 and TOP2.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The indenoisoquinoline this compound: a novel antitumor agent targeting both TOP1 and TOP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] The Indenoisoquinoline this compound: A Novel Antitumor Agent Targeting both TOP1 and TOP2 | Semantic Scholar [semanticscholar.org]
- 4. Novel fluoroindenoisoquinoline non-camptothecin topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. bioivt.com [bioivt.com]
- 10. pharmaron.com [pharmaron.com]
LMP517 dose-response curve optimization
Welcome to the technical support center for LMP517, a potent dual inhibitor of Topoisomerase I (TOP1) and Topoisomerase II (TOP2).[1] This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their dose-response experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a non-camptothecin dual inhibitor of TOP1 and TOP2.[1] It acts by trapping TOP1 and TOP2 cleavage complexes (TOP1ccs and TOP2ccs), which prevents the re-ligation of DNA strands. This leads to the accumulation of DNA single and double-strand breaks, ultimately inducing DNA damage and cell death.[1][2]
Q2: In which phases of the cell cycle is this compound active?
A2: Unlike classic TOP1 inhibitors that are primarily active in the S-phase, this compound induces DNA damage in all phases of the cell cycle. This is consistent with its dual activity against both TOP1 and TOP2α/β.[2][3]
Q3: What are some key biomarkers to measure the cellular response to this compound?
A3: A key biomarker for this compound-induced DNA damage is the phosphorylation of histone H2AX (γH2AX).[2][4] The formation of TOP1 and TOP2 cleavage complexes can be detected using methods like the RADAR assay.[2][5] Additionally, the expression of Schlafen 11 (SLFN11) is a determinant of cellular response to this compound.[2]
Q4: What are the recommended concentrations for initial dose-response experiments?
A4: The optimal concentration of this compound will vary depending on the cell line and assay duration. Based on published data, initial dose-response studies could explore a range from low nanomolar (e.g., 1 nM) to low micromolar (e.g., 1-10 µM) concentrations. For instance, IC50 values in DT40 cell lines were observed in the 11-32 nM range after 72 hours of treatment.[1] DNA damage induction (γH2AX) has been observed at concentrations as low as 0.05 µM after a 1-hour treatment.[1]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No significant cell death or inhibition of proliferation observed at expected concentrations. | 1. Cell line resistance: The cell line may have inherent or acquired resistance mechanisms (e.g., high expression of drug efflux pumps, deficiencies in DNA damage response pathways).2. Drug inactivity: Improper storage or handling of the this compound compound may have led to its degradation.3. Short incubation time: The treatment duration may be insufficient for the effects to manifest. | 1. Cell line characterization: Use a sensitive positive control cell line (e.g., those deficient in TDP2 or Ku70) to confirm drug activity.[2] Consider testing cell lines with known SLFN11 expression.[2]2. Drug integrity check: Confirm the stability and purity of your this compound stock. Store the compound as recommended (-20°C for short-term, -80°C for long-term).[1]3. Time-course experiment: Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration for your cell line. |
| High variability between replicate wells in a dose-response assay. | 1. Inconsistent cell seeding: Uneven cell distribution in the microplate wells.2. Edge effects: Evaporation from the outer wells of the microplate.3. Compound precipitation: this compound may precipitate at higher concentrations in the culture medium. | 1. Proper cell seeding: Ensure a homogenous single-cell suspension before plating and use appropriate seeding techniques.2. Minimize edge effects: Avoid using the outermost wells of the plate for data collection or fill them with sterile PBS/media.3. Solubility check: Visually inspect the media for any signs of precipitation after adding this compound. If necessary, prepare the drug dilutions in a solvent like DMSO before further dilution in the culture medium. |
| Unexpectedly high cell viability at high this compound concentrations (bell-shaped dose-response curve). | 1. Compound solubility issues: At high concentrations, the compound may be precipitating out of solution, leading to a lower effective concentration.2. Off-target effects: At very high concentrations, this compound might have off-target effects that could interfere with the viability assay. | 1. Confirm solubility limit: Determine the maximum soluble concentration of this compound in your specific cell culture medium.2. Assay interference check: Run a control with the highest concentration of this compound in a cell-free system to check for any direct interference with the assay reagents (e.g., MTT, resazurin). |
Experimental Protocols
Protocol 1: Cell Viability Assay for this compound Dose-Response Curve Generation
This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC50) of this compound using a standard cell viability assay (e.g., MTT or CellTiter-Glo®).
Materials:
-
This compound compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well clear-bottom cell culture plates
-
Phosphate-buffered saline (PBS)
-
MTT reagent or CellTiter-Glo® reagent
-
Solubilization solution (for MTT assay)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a 2X stock solution of this compound at various concentrations in complete medium. A common starting range is from 1 nM to 10 µM.
-
Carefully remove 100 µL of medium from each well and add 100 µL of the 2X this compound stock solutions to achieve the final desired concentrations. Include vehicle control wells (e.g., DMSO).
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
-
Cell Viability Assessment (MTT Assay example):
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until formazan (B1609692) crystals form.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Incubate for 15-30 minutes at room temperature with gentle shaking to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a plate reader.
-
Subtract the background absorbance from a blank well (medium only).
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the normalized viability data against the log of the this compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Detection of γH2AX by Immunofluorescence
This protocol describes the detection of this compound-induced DNA double-strand breaks through the visualization of γH2AX foci.
Materials:
-
This compound compound
-
Cells grown on coverslips in a multi-well plate
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
1% Bovine Serum Albumin (BSA) in PBS (blocking buffer)
-
Primary antibody: anti-γH2AX (Ser139)
-
Fluorescently-labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Treatment:
-
Fixation and Permeabilization:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.
-
-
Blocking and Staining:
-
Wash three times with PBS.
-
Block with 1% BSA in PBS for 1 hour at room temperature.
-
Incubate with the primary anti-γH2AX antibody diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently-labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
-
Mounting and Imaging:
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize and capture images using a fluorescence microscope. The number of γH2AX foci per nucleus can be quantified.
-
Data Presentation
Table 1: Example IC50 Values of this compound in Different DT40 Cell Lines
| Cell Line | Genotype | IC50 (nM) after 72h treatment |
| DT40 WT | Wild Type | 32 |
| DT40 tdp1 | TDP1 knockout | 18 |
| DT40 tdp2 | TDP2 knockout | 11 |
Data adapted from publicly available information.[1]
Visualizations
Caption: this compound Signaling Pathway.
Caption: Dose-Response Experimental Workflow.
Caption: Troubleshooting Logic for this compound Experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The indenoisoquinoline this compound: a novel antitumor agent targeting both TOP1 and TOP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel fluoroindenoisoquinoline non-camptothecin topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
LMP517 Technical Support Center: In Vivo Vehicle Selection and Experimental Guidance
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for the successful in vivo application of LMP517, a potent dual inhibitor of Topoisomerase I (TOP1) and Topoisomerase II (TOP2). Our resources include a comprehensive troubleshooting guide for vehicle selection, frequently asked questions (FAQs), detailed experimental protocols, and a summary of key quantitative data to facilitate your research.
Troubleshooting Guide: this compound Vehicle Selection
Researchers may encounter challenges in formulating this compound for in vivo studies. This guide addresses common issues and provides systematic solutions.
| Problem | Potential Cause | Recommended Solution |
| Precipitation of this compound upon mixing with aqueous vehicle. | This compound has poor aqueous solubility. The addition of an organic solvent stock to an aqueous buffer can cause the compound to crash out of solution. | 1. Optimize Co-solvent Concentration: Prepare intermediate dilutions of the concentrated this compound stock in a suitable organic solvent (e.g., DMSO) before adding it to the final aqueous vehicle. 2. pH Adjustment: If the compound has ionizable groups, adjusting the pH of the vehicle may improve solubility. Acidic compounds are generally more soluble at a higher pH, while basic compounds are more soluble at a lower pH. 3. Gentle Warming and Sonication: Gently warming the solution to 37°C or using a sonicator can help dissolve the precipitate. However, prolonged heat should be avoided to prevent compound degradation. |
| Vehicle-induced toxicity or adverse events in animals. | The chosen vehicle or its concentration may be toxic to the animal model. Signs can include weight loss, lethargy, ruffled fur, or injection site reactions. | 1. Conduct a Vehicle Toxicity Study: Before initiating the main experiment, administer the vehicle alone to a small cohort of animals and monitor for any adverse effects. 2. Reduce Co-solvent Concentration: If using a co-solvent like DMSO, ensure the final concentration is well-tolerated (typically ≤ 0.1% for in vitro and as low as possible for in vivo, depending on the route of administration). 3. Consider Alternative Vehicles: Explore other biocompatible vehicles. For intravenous administration, alternatives to simple aqueous solutions include lipid-based formulations or co-solvent systems like a mixture of N,N-Dimethylacetamide (DMA), Propylene glycol (PG), and Polyethylene Glycol (PEG-400). |
| Inconsistent drug exposure or lack of efficacy. | Poor solubility or instability of this compound in the chosen vehicle can lead to variable dosing and reduced bioavailability. | 1. Confirm this compound Solubility: Determine the solubility of this compound in the selected vehicle at the desired concentration before preparing the bulk formulation. 2. Assess Formulation Stability: Evaluate the stability of the this compound formulation over the intended period of use. Look for signs of precipitation or degradation. 3. Particle Size Reduction: For some formulations, reducing the particle size of the drug can enhance the dissolution rate and improve bioavailability. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for in vivo studies with this compound?
A1: A successfully used vehicle for intravenous (IV) administration of this compound in mouse xenograft models is a solution of 10 mM citric acid and 5% dextrose .[1]
Q2: My experiment requires a different route of administration. What should I consider when selecting an alternative vehicle?
A2: The choice of vehicle is highly dependent on the administration route. For oral gavage, oil-based vehicles like corn oil or sesame oil can be used for lipophilic compounds. For intraperitoneal injections, isotonic saline is common, but co-solvents may be necessary for poorly soluble drugs. Always conduct a tolerability study with any new vehicle.
Q3: What are the signs of vehicle-induced toxicity in mice?
A3: Common signs of vehicle toxicity include a significant reduction in body weight, hypothermia, diarrhea, lethargy, and changes in running activity.[2] It is crucial to include a vehicle-only control group in your study to differentiate between vehicle effects and compound-specific toxicity.
Q4: How should I prepare the this compound formulation using the recommended citric acid and dextrose vehicle?
A4: To prepare the formulation, this compound should be dissolved in the 10 mM citric acid, 5% dextrose solution.[1] It is advisable to prepare the solution fresh for each experiment and visually inspect for any precipitation before administration.
Quantitative Data Summary
The following table summarizes key quantitative data from in vivo studies with this compound.
| Parameter | Value | Species/Model | Administration Route | Reference |
| Maximum Tolerated Dose (MTD) | 10 mg/kg | Athymic nude mice (nu/nu) with H82 SCLC xenografts | Intravenous (i.v.) push | [1] |
| Antitumor Efficacy (1 cycle) | Average survival of 30 days | Athymic nude mice (nu/nu) with H82 SCLC xenografts | 10 mg/kg, i.v., daily for 5 days | [1] |
| Antitumor Efficacy (2 cycles) | Average survival of 36 days | Athymic nude mice (nu/nu) with H82 SCLC xenografts | 10 mg/kg, i.v., daily for 5 days, two cycles | [1] |
| In Vitro IC50 (DT40 WT cells) | 32 nM | DT40 wild-type cells | N/A | [3] |
| In Vitro IC50 (DT40 tdp1 cells) | 18 nM | DT40 TDP1 knockout cells | N/A | [3] |
| In Vitro IC50 (DT40 tdp2 cells) | 11 nM | DT40 TDP2 knockout cells | N/A | [3] |
Experimental Protocols
In Vivo Antitumor Efficacy Study in H82 Xenograft Model
This protocol is based on a study demonstrating the antitumor activity of this compound.[1]
-
Animal Model: Athymic nude mice (nu/nu, female, 20-25g, 8-12 weeks old).
-
Cell Line: H82 human small cell lung cancer cells.
-
Tumor Implantation: Subcutaneously transplant 5 million H82 cells into the mice.
-
Tumor Growth Monitoring: Allow tumors to reach a volume of 100-125 mm³.
-
Randomization: Randomize animals into treatment and control groups.
-
This compound Formulation: Dissolve this compound in 10 mM citric acid, 5% dextrose to a final concentration for a 10 mg/kg dose.
-
Administration: Administer this compound via intravenous (i.v.) push through the tail vein once daily for 5 consecutive days. For a two-cycle study, repeat the 5-day treatment after a rest period.
-
Monitoring: Measure tumor volume and body weight regularly. Monitor for any signs of toxicity.
-
Endpoint: Continue monitoring until tumors reach a predetermined maximum size or the study endpoint is reached.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the mechanism of action of this compound and a general workflow for vehicle selection.
Caption: this compound inhibits TOP1 and TOP2, leading to DNA damage and apoptosis.
Caption: A logical workflow for selecting a suitable in vivo vehicle for this compound.
References
Preventing LMP517 precipitation in media
Welcome to the technical support center for LMP517. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a novel antitumor agent belonging to the indenoisoquinoline class of compounds. It functions as a dual inhibitor of topoisomerase I (TOP1) and topoisomerase II (TOP2).[1][2][3] By targeting both enzymes, this compound induces DNA damage in cancer cells, leading to cell death. Unlike some topoisomerase inhibitors that are only effective during certain phases of the cell cycle, this compound can target cells regardless of their position in the cell cycle.[2][3]
Q2: I am observing precipitation of this compound in my cell culture media. What are the potential causes?
Precipitation of this compound in cell culture media can be attributed to several factors:
-
Low Aqueous Solubility: this compound, like many small molecule inhibitors, may have limited solubility in aqueous solutions like cell culture media.
-
High Concentration: Using a concentration of this compound that exceeds its solubility limit in the specific media formulation will lead to precipitation.
-
Media Composition: Components in the cell culture media, such as salts, proteins (like those in fetal bovine serum), and pH, can influence the solubility of this compound.[4]
-
Solvent Shock: The method of diluting the this compound stock solution into the media can cause localized high concentrations, leading to precipitation. This is often referred to as "solvent shock."
-
Temperature: Changes in temperature during storage or incubation can affect the solubility of the compound.
-
pH of the Media: The pH of the cell culture media can impact the charge state of the this compound molecule, thereby affecting its solubility.
Troubleshooting Guide: this compound Precipitation
This guide provides a systematic approach to troubleshooting and preventing this compound precipitation in your cell culture experiments.
Issue: this compound precipitates immediately upon addition to the cell culture media.
Possible Cause: This is often due to "solvent shock," where the compound rapidly precipitates when the concentrated stock solution comes into contact with the aqueous media.
Solutions:
-
Step-wise Dilution: Instead of adding the concentrated this compound stock directly to the full volume of media, perform a serial dilution. First, dilute the stock in a smaller volume of media and then add this intermediate dilution to the final volume.
-
Vortexing/Mixing: While adding the this compound stock solution to the media, ensure the media is being gently vortexed or swirled to promote rapid and uniform distribution.
Issue: this compound precipitates over time during incubation.
Possible Cause: The concentration of this compound may be at the edge of its solubility limit in the complete media, and factors like temperature changes or interactions with media components are causing it to precipitate over time.
Solutions:
-
Optimize Final Concentration: Determine the optimal, non-precipitating concentration of this compound for your specific cell line and media type through a dose-response experiment.
-
Reduce Serum Concentration: If using serum, consider reducing the percentage. High protein concentrations can sometimes contribute to compound precipitation. However, be mindful of the impact on cell health.
-
Use a Different Solvent for Stock Solution: While DMSO is common, its concentration in the final media should be kept low (typically ≤0.5%) as it can be cytotoxic.[5] Consider preparing the stock in an alternative solvent if compatible with your experimental design.
Experimental Protocols
Protocol 1: Determining the Maximum Soluble Concentration of this compound in Your Media
This protocol will help you determine the highest concentration of this compound that can be used in your specific cell culture media without precipitation.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Your specific cell culture media (e.g., DMEM, RPMI-1640) with all supplements (e.g., FBS, antibiotics)
-
Sterile microcentrifuge tubes
-
Spectrophotometer or plate reader capable of measuring absorbance at ~350-450 nm (to detect turbidity)
Methodology:
-
Prepare a Concentrated Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Serial Dilutions: Prepare a series of dilutions of the this compound stock solution in your complete cell culture media. For example, create final concentrations ranging from 1 µM to 100 µM.
-
Incubation: Incubate the dilutions under your standard cell culture conditions (e.g., 37°C, 5% CO2) for the duration of your typical experiment (e.g., 24, 48, or 72 hours).
-
Visual Inspection: After incubation, visually inspect each tube for any signs of precipitation.
-
Turbidity Measurement: To quantify precipitation, measure the absorbance (optical density) of each dilution at a wavelength between 350 nm and 450 nm. An increase in absorbance compared to a media-only control indicates light scattering due to precipitation.
-
Determine Maximum Soluble Concentration: The highest concentration that does not show visible precipitation or a significant increase in turbidity is the maximum soluble concentration for your experimental conditions.
Data Presentation: Solubility of this compound in Various Solvents
| Solvent | General Solubility Trend for Similar Compounds |
| Water | Poorly soluble[6] |
| Ethanol | Soluble[7] |
| Methanol | Soluble[7] |
| Acetone | Soluble[7] |
| Dimethylformamide (DMF) | Soluble[7] |
| Dimethyl sulfoxide (DMSO) | Highly soluble |
Visualizations
This compound Mechanism of Action
The following diagram illustrates the dual inhibitory action of this compound on Topoisomerase I and Topoisomerase II, leading to DNA damage.
Caption: this compound dual inhibition of TOP1 and TOP2.
Troubleshooting Workflow for this compound Precipitation
This workflow provides a logical sequence of steps to address this compound precipitation issues.
Caption: Troubleshooting workflow for this compound precipitation.
References
- 1. [PDF] The Indenoisoquinoline this compound: A Novel Antitumor Agent Targeting both TOP1 and TOP2 | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. The indenoisoquinoline this compound: a novel antitumor agent targeting both TOP1 and TOP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected LMP517 Assay Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results from LMP517 assays.
Frequently Asked Questions (FAQs)
Q1: We observe lower-than-expected cytotoxicity (higher IC50 values) with this compound in our cancer cell line compared to published data.
A1: Several factors could contribute to this discrepancy. First, the cellular context is critical. The sensitivity to this compound is influenced by the status of DNA damage repair pathways.[1][2][3] Cell lines with high expression of Schlafen 11 (SLFN11) or deficiencies in homologous recombination (BRCAness) are generally more sensitive to this compound.[1][4] We recommend verifying the expression of these key proteins in your cell line. Additionally, ensure the purity and integrity of the this compound compound, as degradation can lead to reduced activity. Finally, variations in experimental conditions such as cell density, passage number, and media composition can significantly impact results.[5]
Q2: Our assay shows significant variability in γH2AX signal intensity between replicate experiments.
A2: Inconsistent γH2AX signaling can stem from several sources. Technical variability in antibody staining and detection is a common issue. Ensure consistent incubation times, antibody concentrations, and washing steps. Cell cycle synchrony can also play a role; this compound induces DNA damage in all phases of the cell cycle, but the baseline level of DNA damage can fluctuate.[1][2][6] For immunofluorescence-based detection, automated image analysis is recommended over manual quantification to reduce bias. It is also crucial to check for and prevent mycoplasma contamination in cell cultures, as this can alter cellular responses to DNA damaging agents.
Q3: We are not observing a significant difference in this compound sensitivity between our wild-type and TDP2-deficient cell lines.
A3: While this compound has shown selectivity for TDP2-deficient cells, the magnitude of this effect can be cell-line dependent.[1][2][3] First, confirm the knockout or knockdown of TDP2 in your cell line by Western blot or qPCR. If the TDP2 deficiency is confirmed, consider the potential for compensatory DNA repair pathways. The cellular genetic background can influence the reliance on a specific repair pathway. It may be beneficial to assess the activity of other repair pathways, such as those involving Ku70 and TDP1, which are also relevant to topoisomerase inhibitor sensitivity.[1][2]
Q4: Can this compound be used in combination with other anti-cancer agents?
A4: Yes, preclinical studies suggest that this compound can have additive effects when combined with PARP inhibitors like olaparib, particularly in cancer cells with deficiencies in homologous recombination.[1] This is consistent with the finding that "BRCAness" is a key determinant of the response to this compound.[1][4] However, synergistic effects have not been consistently observed.[1] When designing combination studies, it is important to carefully titrate the concentrations of both drugs to identify optimal dosing schedules.
Troubleshooting Guides
Table 1: Troubleshooting Unexpected Cytotoxicity Results
| Observed Issue | Potential Cause | Recommended Action |
| Higher than expected IC50 | Compound degradation | Verify this compound purity and integrity via HPLC/mass spectrometry. |
| Low expression of sensitivity markers | Profile cell lines for SLFN11 expression and homologous recombination status. | |
| Cell culture conditions | Standardize cell density, passage number, and media components. | |
| High variability in IC50 | Inconsistent cell seeding | Use an automated cell counter for accurate seeding. |
| Edge effects in microplates | Avoid using the outer wells of the plate or fill them with media only. | |
| Reagent quality | Qualify new batches of reagents (e.g., serum, media).[5] |
Table 2: Troubleshooting Unexpected γH2AX Assay Results
| Observed Issue | Potential Cause | Recommended Action |
| Weak or no γH2AX signal | Insufficient drug concentration or incubation time | Perform a dose-response and time-course experiment to optimize conditions. |
| Ineffective primary antibody | Validate the γH2AX antibody using a positive control (e.g., etoposide (B1684455) treatment). | |
| Issues with cell permeabilization/fixation | Optimize permeabilization and fixation protocols for your cell type. | |
| High background signal | Non-specific antibody binding | Increase the number and duration of wash steps; include a blocking step. |
| Autofluorescence | Use a mounting medium with an anti-fade reagent. | |
| Signal not localized to the nucleus | Cell membrane damage/apoptosis | Perform co-staining with a nuclear marker (e.g., DAPI) and assess cell morphology. |
Experimental Protocols
Key Experiment: Detection of γH2AX by Immunofluorescence
-
Cell Seeding: Seed cells on glass coverslips in a 24-well plate at a density that will result in 50-70% confluency at the time of treatment.
-
Drug Treatment: Treat cells with this compound at the desired concentration (e.g., 1 µM) for 1 hour.[1][7] Include a vehicle control (e.g., DMSO) and a positive control (e.g., 50 µM etoposide).[1]
-
Fixation: After treatment, wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding by incubating with 1% BSA in PBST (PBS with 0.1% Tween 20) for 1 hour.
-
Primary Antibody Incubation: Incubate with a primary antibody against γH2AX diluted in 1% BSA in PBST overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBST and incubate with a fluorescently-labeled secondary antibody diluted in 1% BSA in PBST for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Wash the cells three times with PBST and counterstain with DAPI. Mount the coverslips on microscope slides using an anti-fade mounting medium.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the mean fluorescence intensity of γH2AX signal per nucleus using image analysis software.
Visualizations
Caption: Signaling pathway of this compound-induced DNA damage response.
Caption: General experimental workflow for this compound assays.
References
- 1. The indenoisoquinoline this compound: a novel antitumor agent targeting both TOP1 and TOP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Indenoisoquinoline this compound: A Novel Antitumor Agent Targeting both TOP1 and TOP2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Novel fluoroindenoisoquinoline non-camptothecin topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison: LMP517 Versus Etoposide in SCLC Models
For Researchers, Scientists, and Drug Development Professionals
In the landscape of Small Cell Lung Cancer (SCLC) therapeutics, the quest for more effective agents is paramount. This guide provides a detailed comparison of LMP517, a novel indenoisoquinoline derivative, and etoposide, a long-standing cornerstone of SCLC chemotherapy. We delve into their mechanisms of action, preclinical efficacy in SCLC models, and the experimental data underpinning these findings.
At a Glance: Key Differences
| Feature | This compound | Etoposide |
| Target(s) | Dual inhibitor of Topoisomerase I (TOP1) and Topoisomerase II (TOP2) | Topoisomerase II (TOP2) inhibitor |
| Mechanism of Action | Traps both TOP1 and TOP2 cleavage complexes (TOP1cc and TOP2cc), leading to DNA single- and double-strand breaks.[1][2] | Stabilizes the TOP2-DNA cleavage complex, preventing re-ligation of the DNA strands and causing DNA double-strand breaks. |
| Cell Cycle Specificity | Induces DNA damage in all phases of the cell cycle.[1][2] | Primarily acts in the S and G2 phases of the cell cycle. |
| Preclinical SCLC Efficacy | Demonstrated potent antitumor activity in an H82 SCLC xenograft model.[1][2] | A standard-of-care agent with established, albeit often transient, efficacy in SCLC. |
Mechanism of Action: A Tale of Two Topoisomerase Inhibitors
Etoposide functions by targeting Topoisomerase II, an enzyme crucial for resolving DNA topological challenges during replication and transcription. It stabilizes the transient covalent complex formed between TOP2 and DNA, leading to an accumulation of DNA double-strand breaks and subsequent cell death.
This compound, on the other hand, exhibits a broader mechanism of action by acting as a dual inhibitor of both TOP1 and TOP2.[1][2] This dual inhibition results in the trapping of both TOP1 and TOP2 cleavage complexes, inducing both single and double-strand DNA breaks. This expanded activity profile suggests a potential for broader efficacy and the ability to overcome resistance mechanisms associated with single-target agents.
References
A Comparative Guide to the Efficacy of LMP517 and Topotecan
This guide provides a detailed comparison of the novel anti-tumor agent LMP517 and the established chemotherapeutic drug topotecan (B1662842). The comparison is intended for researchers, scientists, and drug development professionals, offering an objective look at the available performance data and the underlying mechanisms of action for both compounds.
Introduction to this compound and Topotecan
This compound is a novel fluoroindenoisoquinoline compound that has demonstrated potent antitumor activity in preclinical studies.[1][2][3][4] Unlike many targeted therapies, this compound exhibits a dual mechanism of action, inhibiting both Topoisomerase I (TOP1) and Topoisomerase II (TOP2).[2][3][5][6] This dual inhibition may offer a broader spectrum of activity and a way to overcome resistance mechanisms associated with single-target agents.
Topotecan , a semi-synthetic analog of camptothecin, is a well-established topoisomerase I inhibitor.[7][8][9] It is an FDA-approved treatment for several cancers, including ovarian, small cell lung, and cervical cancer.[10][11][12][13] Its efficacy and safety profile have been characterized through extensive clinical trials.[8][14][15][16][17][18][19][20][21]
Mechanism of Action
This compound: Dual Inhibition of TOP1 and TOP2
This compound acts as an interfacial inhibitor, trapping both TOP1 and TOP2 cleavage complexes (TOP1cc and TOP2cc).[1][5] By binding to the enzyme-DNA complex, it prevents the religation of single-strand breaks (by TOP1) and double-strand breaks (by TOP2).[1] This leads to the accumulation of DNA damage, replication fork collapse, and ultimately, apoptosis.[1][5] A key feature of this compound is its ability to induce DNA damage independently of the cell cycle phase, a characteristic it shares with TOP2 inhibitors like etoposide.[1][3][4][13]
dot
Caption: this compound dual-inhibits TOP1 and TOP2, leading to apoptosis.
Topotecan: Selective TOP1 Inhibition
Topotecan's mechanism is more specific, targeting only Topoisomerase I.[7][9][10][11][22] It intercalates into the TOP1-DNA complex, stabilizing it and preventing the re-ligation of the single-strand break.[7][10] The collision of the replication fork with this trapped complex during the S-phase of the cell cycle converts the single-strand break into a lethal double-strand break, triggering apoptosis.[7][10]
dot
Caption: Topotecan inhibits TOP1, causing DNA damage and apoptosis.
Efficacy Data Comparison
A direct clinical comparison between this compound and topotecan is not yet available. The following tables summarize the existing preclinical data for this compound and established clinical data for topotecan in relevant cancer types.
Preclinical Efficacy of this compound
A study in a small cell lung cancer (SCLC) xenograft model demonstrated the in vivo efficacy of this compound.[1][4]
| Compound | Dose | Treatment Schedule | Tumor Growth Inhibition | Survival Benefit | Reference |
| This compound | 10 mg/kg | 1 or 2 cycles of 5 daily IV injections | Significant reduction in tumor growth | Average survival of 30 days (1 cycle) and 36 days (2 cycles) | [1] |
| LMP744 (parent compound) | 10 mg/kg | 1 or 2 cycles of 5 daily IV injections | No significant tumor growth inhibition | Average survival of 19 days (both 1 and 2 cycles) | [1] |
Clinical Efficacy of Topotecan in Ovarian Cancer
Topotecan is a standard second-line therapy for recurrent ovarian cancer.
| Patient Population | Treatment Regimen | Overall Response Rate (ORR) | Median Time to Progression (TTP) | Reference |
| Platinum-sensitive recurrent ovarian cancer | 1.5 mg/m² IV daily for 5 days, every 21 days | 33% | 9.6 months (progression-free interval) | [17] |
| Platinum-resistant ovarian cancer | Various schedules | 13% - 25% | - | [8] |
| Recurrent ovarian cancer (vs. Paclitaxel) | 1.5 mg/m² IV daily for 5 days, every 21 days | 23% | 23 weeks | [8] |
| Recurrent ovarian cancer (weekly regimen) | Not specified | 35.5% | 4.3 months |
Clinical Efficacy of Topotecan in Small Cell Lung Cancer (SCLC)
Topotecan is approved for the treatment of relapsed SCLC.
| Patient Population | Treatment Regimen | Overall Response Rate (ORR) | Median Overall Survival (OS) | Reference |
| Relapsed, sensitive SCLC (vs. CAV) | 1.5 mg/m² IV daily for 5 days, every 21 days | 24.3% | 5.7 months | [14][21] |
| Relapsed/refractory SCLC | 1.25 mg/m² starting dose, daily for 5 days, every 21 days | 14.1% | 23.4 weeks | [15] |
| Pretreated SCLC | Not specified | 37.8% (sensitive), 6.4% (refractory) | 6.9 months (sensitive), 4.7 months (refractory) | [21] |
Experimental Protocols
This compound Xenograft Study Protocol
The in vivo efficacy of this compound was evaluated in a human SCLC xenograft model.[1][4]
-
Animal Model: Nude mice.
-
Cell Line: H82 human small cell lung cancer cell line.[1][4]
-
Tumor Implantation: Subcutaneous injection of H82 cells.
-
Treatment Groups:
-
This compound (10 mg/kg)
-
LMP744 (10 mg/kg, parent compound for comparison)
-
Vehicle control
-
-
Dosing Regimen: Intravenous (IV) administration daily for 5 consecutive days, constituting one cycle.[1][4] Mice were treated for one or two cycles.[1][4]
-
Endpoints:
-
Tumor volume was measured regularly.
-
Animal body weight was monitored as an indicator of toxicity.
-
Overall survival was recorded.
-
dot
Caption: Workflow for the this compound preclinical xenograft study.
Representative Topotecan Clinical Trial Protocol (Recurrent SCLC)
This protocol is based on the design of a Phase III study comparing topotecan to cyclophosphamide, doxorubicin, and vincristine (B1662923) (CAV).[14][23]
-
Patient Population: Patients with SCLC who had relapsed at least 60 days after first-line platinum-based chemotherapy.[14]
-
Study Design: Randomized, open-label, comparative Phase III trial.[23]
-
Treatment Arms:
-
Topotecan Arm: 1.5 mg/m² administered as a 30-minute IV infusion daily for 5 consecutive days, every 21 days.[23]
-
CAV Arm: Standard dosing for cyclophosphamide, doxorubicin, and vincristine.
-
-
Primary Endpoints:
-
Overall Response Rate (ORR)
-
Duration of response
-
-
Secondary Endpoints:
-
Overall Survival (OS)
-
Progression-Free Survival (PFS)
-
Symptom control
-
Safety and tolerability
-
dot
Caption: Workflow of a typical Phase III clinical trial for topotecan.
Conclusion
This compound is a promising preclinical candidate with a novel dual-inhibitory mechanism targeting both TOP1 and TOP2. This may translate to a broader spectrum of activity and the ability to overcome certain forms of drug resistance. Preclinical data in an SCLC model shows superior efficacy compared to its parent compound.
Topotecan is a well-characterized TOP1 inhibitor with proven clinical efficacy in several solid tumors, including ovarian and small cell lung cancer. Its clinical utility and safety profile are well-documented through extensive clinical trials.
A direct comparison of the efficacy of this compound and topotecan is premature. Future clinical trials of this compound will be necessary to determine its therapeutic potential relative to established agents like topotecan. Researchers will be particularly interested in whether the dual-inhibition mechanism of this compound leads to improved outcomes in patient populations that are resistant to single-target topoisomerase inhibitors.
References
- 1. The indenoisoquinoline this compound: a novel antitumor agent targeting both TOP1 and TOP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. [PDF] The Indenoisoquinoline this compound: A Novel Antitumor Agent Targeting both TOP1 and TOP2 | Semantic Scholar [semanticscholar.org]
- 7. Topotecan - Wikipedia [en.wikipedia.org]
- 8. Efficacy and safety of topotecan in the treatment of advanced ovarian carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Topotecan - A novel topoisomerase I inhibitor: pharmacology and clinical experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Topotecan: Package Insert / Prescribing Information / MOA [drugs.com]
- 12. Novel fluoroindenoisoquinoline non-camptothecin topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Indenoisoquinoline this compound: A Novel Antitumor Agent Targeting both TOP1 and TOP2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Topotecan: a review of its efficacy in small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Efficacy of a toxicity-adjusted topotecan therapy in recurrent small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Update on the role of topotecan in the treatment of recurrent ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. cancernetwork.com [cancernetwork.com]
- 18. Topotecan. A review of its potential in advanced ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The role of topotecan in treating small cell lung cancer: second-line treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Topotecan–Berzosertib Combination for Small Cell Lung Cancer - NCI [cancer.gov]
- 21. mdpi.com [mdpi.com]
- 22. bccancer.bc.ca [bccancer.bc.ca]
- 23. ascopubs.org [ascopubs.org]
LMP744 vs. LMP517: A Comparative Analysis of In Vivo Antitumor Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vivo antitumor activities of two indenoisoquinoline derivatives, LMP744 and its fluoroindenoisoquinoline counterpart, LMP517. The information presented is based on preclinical data to inform researchers on their differential mechanisms and efficacy.
Executive Summary
This compound, a second-generation derivative of LMP744, demonstrates superior in vivo antitumor efficacy, particularly against small cell lung cancer (SCLC) models.[1][2][3][4][5] This enhanced activity is attributed to its dual inhibitory mechanism targeting both topoisomerase I (TOP1) and topoisomerase II (TOP2), whereas LMP744 primarily acts as a TOP1 inhibitor.[1][2] This dual targeting allows this compound to induce DNA damage and subsequent cell death irrespective of the cell cycle phase, a distinct advantage over classical TOP1 inhibitors.[1][3]
Comparative Antitumor Activity
Experimental data from studies on H82 SCLC xenografts in nude mice clearly indicate the superior performance of this compound over LMP744. At an equivalent dosage, this compound achieves a significant reduction in tumor volume.
| Compound | Dosage | Treatment Schedule | Tumor Model | Outcome | Statistical Significance |
| This compound | 10 mg/kg | 5 daily injections per cycle (1-2 cycles) | H82 SCLC Xenograft | Significant reduction in tumor growth | p < 0.05 (1 cycle), p < 0.005 (2 cycles)[6] |
| LMP744 | 10 mg/kg | 5 daily injections per cycle (1-2 cycles) | H82 SCLC Xenograft | Minimal to no reduction in tumor growth | Not statistically significant |
Mechanism of Action: A Tale of Two Topoisomerases
Both LMP744 and this compound function by trapping topoisomerase cleavage complexes (TOPccs), which prevents the re-ligation of DNA strands and leads to the accumulation of DNA damage, ultimately triggering apoptosis.[7][8] However, the specific topoisomerases they target differ significantly, leading to distinct downstream effects.
LMP744 is a potent inhibitor of TOP1 .[7] It stabilizes the TOP1-DNA cleavage complex, leading to single-strand breaks. These breaks become cytotoxic when they collide with the replication machinery during the S-phase of the cell cycle, converting them into double-strand breaks.[1][9]
In contrast, this compound is a dual inhibitor of both TOP1 and TOP2 .[1][2][4][10] In addition to trapping TOP1ccs, it also traps TOP2 cleavage complexes (TOP2ccs), inducing both single and double-strand DNA breaks.[1][2] This allows this compound to be effective in both replicating and non-replicating cells, targeting cells in all phases of the cell cycle.[1][3]
The following diagram illustrates the differential signaling pathways of LMP744 and this compound.
Caption: Differential targeting of topoisomerases by LMP744 and this compound.
Experimental Protocols
The following section details the methodology used in the comparative in vivo studies.
In Vivo Antitumor Efficacy Study
-
Cell Line: Human small cell lung cancer (SCLC) cell line H82.[1]
-
Animal Model: Nude mice.[1]
-
Xenograft Implantation: H82 cells were xenografted into the mice.[1]
-
Treatment Groups:
-
Vehicle control
-
LMP744 (10 mg/kg)
-
This compound (10 mg/kg)
-
-
Administration: Intravenous (i.v.) injection daily for 5 consecutive days, constituting one cycle.[10] Experiments were conducted for one or two cycles.[1][6]
-
Endpoint Measurement: Tumor volume was measured over time to assess tumor growth inhibition. Body weight was monitored to assess toxicity.[1]
-
Statistical Analysis: P-values were calculated to determine the statistical significance of the observed differences in tumor volume between treatment groups.[6]
The workflow for the in vivo experiment is depicted below.
Caption: Workflow of the H82 SCLC xenograft model experiment.
RADAR Assay for TOPcc Detection
-
Objective: To detect the formation of TOP1 and TOP2 cleavage complexes in cells.[1]
-
Cell Lines: Human lymphoblast TK6 and colon carcinoma HCT116 cells.[1]
-
Treatment: Cells were treated for 1 hour with this compound, camptothecin (B557342) (CPT, a known TOP1 inhibitor), etoposide (B1684455) (a known TOP2 inhibitor), or LMP744.[1]
-
Methodology: The RADAR assay was performed to quantify the levels of TOP1ccs and TOP2ccs (TOP2α and TOP2β).[1]
Histone γH2AX Detection for DNA Damage
-
Objective: To measure the extent of DNA double-strand breaks as an indicator of cellular damage.[1][11]
-
Cell Line: HCT116 cells.[1]
-
Methodology: Immunofluorescence was used to detect the phosphorylation of histone H2AX (γH2AX), a marker for DNA double-strand breaks. Analysis was performed in relation to the cell cycle phase.[1]
Conclusion
The available preclinical data strongly suggest that this compound possesses a more potent and broader antitumor activity profile compared to its parent compound, LMP744. Its dual inhibitory action on both TOP1 and TOP2 translates to enhanced efficacy in vivo and the ability to target cancer cells regardless of their proliferative state. These findings position this compound as a promising second-generation indenoisoquinoline for further clinical development. Future studies are warranted to explore the efficacy of this compound in a wider range of cancer models and to validate the predictive value of DNA repair pathway deficiencies for patient stratification.
References
- 1. The indenoisoquinoline this compound: a novel antitumor agent targeting both TOP1 and TOP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Indenoisoquinoline this compound: A Novel Antitumor Agent Targeting both TOP1 and TOP2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] The Indenoisoquinoline this compound: A Novel Antitumor Agent Targeting both TOP1 and TOP2 | Semantic Scholar [semanticscholar.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Facebook [cancer.gov]
- 8. Novel clinical indenoisoquinoline topoisomerase I inhibitors: a twist around the camptothecins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The indenoisoquinoline TOP1 inhibitors selectively target homologous recombination deficient- and Schlafen 11-positive cancer cells and synergize with olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Novel fluoroindenoisoquinoline non-camptothecin topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
LMP517: A New Generation Indenoisoquinoline Inhibitor Surpassing Predecessors in Dual Topoisomerase Targeting
For researchers and professionals in drug development, the quest for more effective and stable topoisomerase inhibitors is a continuous endeavor. The novel fluoroindenoisoquinoline, LMP517, has emerged as a potent anti-cancer agent, demonstrating significant advantages over other indenoisoquinoline inhibitors and the established camptothecin-class drugs. This guide provides a comprehensive comparison of this compound with its parent compound, LMP744, other clinical-stage indenoisoquinolines like LMP776 and LMP400, and the widely used Topotecan.
This compound distinguishes itself as a dual inhibitor of both Topoisomerase I (TOP1) and Topoisomerase II (TOP2), a mechanism that contributes to its enhanced antitumor efficacy.[1][2][3] This dual-targeting capability, combined with the inherent benefits of the indenoisoquinoline scaffold, positions this compound as a promising candidate for further clinical investigation. The indenoisoquinoline class was developed to overcome the limitations of camptothecins, such as chemical instability, susceptibility to drug efflux pumps, and severe side effects.[1][4][5]
Comparative Performance: A Data-Driven Overview
The following tables summarize the key quantitative data from preclinical and clinical studies, highlighting the superior performance of this compound in various experimental settings.
Table 1: In Vitro Cytotoxicity (IC50)
| Compound | Cell Line | IC50 (nM) | Notes |
| This compound | DT40 (tdp2) | 11 | Shows selectivity for TDP2-deficient cells, indicating TOP2 targeting.[2] |
| DT40 (tdp1) | 18 | [2] | |
| DT40 (WT) | 32 | [2] | |
| LMP400 | DLD1 (BRCA2 -/-) | ~12.5 | Hypersensitive in BRCA2-deficient cells.[5] |
| DLD1 (WT) | 35 | [5] | |
| LMP744 | DLD1 (BRCA2 -/-) | ~15 | Hypersensitive in BRCA2-deficient cells.[5] |
| DLD1 (WT) | 45 | [5] | |
| LMP776 | DLD1 (BRCA2 -/-) | 10 | Hypersensitive in BRCA2-deficient cells.[5] |
| DLD1 (WT) | 40 | [5] |
Table 2: In Vivo Antitumor Activity
| Compound | Xenograft Model | Dose | Outcome |
| This compound | H82 (SCLC) | 10 mg/kg (i.v., daily for 5 days) | Induced tumor growth reduction and prolonged survival.[1][2] |
| LMP744 | H82 (SCLC) | 10 mg/kg (i.v., daily for 5 days) | No significant tumor growth reduction at this dose.[1] |
| LMP135 | H82 (SCLC) | Not Specified | Showed greater antitumor activity than topotecan.[4] |
Table 3: Clinical Data (Maximum Tolerated Dose - MTD)
| Compound | Study Phase | MTD | Dose-Limiting Toxicities |
| LMP776 | Phase 1 | 12 mg/m²/day | Hypercalcemia, anemia, hyponatremia.[6][7] |
| LMP744 | Phase 1 | 190 mg/m²/day | Hypokalemia, anemia, weight loss.[6][7] |
Mechanism of Action: Dual Inhibition of Topoisomerases
Topoisomerases are essential enzymes that resolve DNA topological problems during replication, transcription, and recombination.[7] Topoisomerase inhibitors function by trapping the transient enzyme-DNA cleavage complex (TOP-cc), leading to DNA strand breaks, replication fork collapse, and ultimately, apoptosis.[8][9][10][11]
While the first-generation indenoisoquinolines (LMP400, LMP744, LMP776) and camptothecins (Topotecan) are primarily TOP1 inhibitors, this compound demonstrates potent dual inhibitory activity against both TOP1 and TOP2.[1][2][3] This is a significant advantage, as it broadens the spectrum of DNA damage and potentially circumvents resistance mechanisms associated with the downregulation of a single topoisomerase.
The mechanism of this compound involves the induction of both TOP1 and TOP2 cleavage complexes (TOP1ccs and TOP2ccs).[2] This leads to the formation of DNA double-strand breaks, which are more challenging for cancer cells to repair, thereby enhancing the cytotoxic effect.
Caption: Mechanism of this compound dual inhibition of TOP1 and TOP2.
Experimental Protocols
A summary of the key experimental methodologies used to evaluate this compound and other indenoisoquinoline inhibitors is provided below.
Cell Viability and Cytotoxicity Assays
-
Objective: To determine the concentration of the inhibitor required to inhibit cell growth by 50% (GI50/IC50).
-
Methodology: Cancer cell lines are seeded in multi-well plates and treated with a range of inhibitor concentrations for a specified period (e.g., 72 hours). Cell viability is then assessed using assays such as the MTS assay, which measures mitochondrial activity, or by direct cell counting. The GI50/IC50 values are calculated from the dose-response curves.[12]
Topoisomerase Cleavage Complex (TOP-cc) Assays
-
Objective: To measure the ability of the inhibitor to trap topoisomerase-DNA cleavage complexes.
-
Methodology:
-
In Vitro (Biochemical Assay): A radiolabeled DNA substrate is incubated with purified recombinant topoisomerase enzyme in the presence of the inhibitor. The reaction is stopped, and the DNA is denatured and analyzed by gel electrophoresis. The amount of cleaved DNA product reflects the level of TOP-cc formation.[4]
-
In Cellulo (e.g., RADAR Assay): Cells are treated with the inhibitor, lysed, and the genomic DNA is isolated. DNA-protein crosslinks are detected using specific antibodies against the topoisomerase of interest. This method allows for the quantification of TOP1ccs and TOP2ccs formed within the cellular environment.[3]
-
Caption: Workflow for in vitro and in cellulo TOP-cc assays.
DNA Damage Response (γH2AX) Assay
-
Objective: To detect the formation of DNA double-strand breaks, a hallmark of topoisomerase inhibitor-induced damage.
-
Methodology: Cells are treated with the inhibitor, fixed, and then stained with an antibody specific for the phosphorylated form of histone H2AX (γH2AX). The presence and intensity of γH2AX foci are quantified using immunofluorescence microscopy or flow cytometry. An increase in γH2AX signal indicates the induction of DNA double-strand breaks.[4]
In Vivo Xenograft Studies
-
Objective: To evaluate the antitumor efficacy of the inhibitor in a living organism.
-
Methodology: Human cancer cells (e.g., H82 small cell lung cancer) are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the inhibitor or a vehicle control. Tumor volume and body weight are monitored throughout the study. The efficacy of the treatment is determined by the extent of tumor growth inhibition and any increase in survival time.[1]
Conclusion: The Promise of this compound
This compound represents a significant advancement in the development of indenoisoquinoline-based topoisomerase inhibitors. Its dual-targeting mechanism of both TOP1 and TOP2, coupled with its improved antitumor activity compared to its parent compound LMP744, underscores its potential as a next-generation cancer therapeutic. The favorable characteristics of the indenoisoquinoline scaffold, including enhanced stability and reduced susceptibility to drug resistance mechanisms, further bolster the clinical promise of this compound. Continued research and clinical evaluation are warranted to fully elucidate the therapeutic potential of this novel dual topoisomerase inhibitor.
References
- 1. The indenoisoquinoline this compound: a novel antitumor agent targeting both TOP1 and TOP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Novel fluoroindenoisoquinoline non-camptothecin topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The indenoisoquinoline TOP1 inhibitors selectively target homologous recombination deficient- and Schlafen 11-positive cancer cells and synergize with olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phase 1 studies of the indenoisoquinolines LMP776 and LMP744 in patients with solid tumors and lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phase 1 studies of the indenoisoquinolines LMP776 and LMP744 in patients with solid tumors and lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cancerresearchuk.org [cancerresearchuk.org]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Topotecan - Wikipedia [en.wikipedia.org]
- 11. Topotecan - A novel topoisomerase I inhibitor: pharmacology and clinical experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
A Head-to-Head Comparison: The Dual TOP1/TOP2 Inhibitor LMP517 Versus Traditional TOP1 Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel anti-cancer agent LMP517 against traditional topoisomerase I (TOP1) inhibitors. This analysis is supported by experimental data on their mechanisms of action, efficacy, and cellular impact.
This compound, a fluoroindenoisoquinoline, represents a new class of chemotherapy agents that dually target both topoisomerase I (TOP1) and topoisomerase II (TOP2).[1][2][3][4][5] This contrasts with traditional TOP1 inhibitors, such as camptothecin (B557342) and its derivatives irinotecan (B1672180) and topotecan (B1662842), which selectively target TOP1.[5][6][7][8][9] The primary mechanism for both classes of drugs involves the stabilization of topoisomerase-DNA cleavage complexes (TOPccs), which obstructs DNA replication and transcription, ultimately leading to DNA damage and programmed cell death.[4][6][7]
A significant advantage of the indenoisoquinoline class, including this compound, is its improved chemical stability and ability to overcome drug efflux by ABC transporters, which are common limitations of camptothecins.[2][3][10] Furthermore, unlike traditional TOP1 inhibitors that are most effective during the S-phase of the cell cycle, this compound induces DNA damage in a cell cycle-independent manner, similar to TOP2 inhibitors like etoposide.[2][3][11]
Comparative Efficacy: In Vitro Cytotoxicity
The cytotoxic potential of this compound has been evaluated against traditional topoisomerase inhibitors in various cell lines. The half-maximal inhibitory concentration (IC50) values from a key study are summarized below.
| Cell Line | Compound | IC50 (nM) |
| DT40 WT | This compound | 32 |
| Camptothecin (CPT) | 15 | |
| Etoposide | >125 | |
| DT40 tdp1-deficient | This compound | 18 |
| Camptothecin (CPT) | 2 | |
| Etoposide | >125 | |
| DT40 tdp2-deficient | This compound | 11 |
| Camptothecin (CPT) | 5 | |
| Etoposide | 28 |
Data sourced from a study on the indenoisoquinoline this compound.[2] DT40 cells deficient in tyrosyl-DNA phosphodiesterase 1 (TDP1) or 2 (TDP2) are used to assess the specific activity against TOP1 and TOP2 cleavage complexes, respectively.
In Vivo Antitumor Activity
In a xenograft model using H82 small cell lung cancer cells, this compound demonstrated superior antitumor activity compared to its parent compound, LMP744. At a dose of 10 mg/kg, this compound led to a significant reduction in tumor growth.[2][12] While direct head-to-head in vivo studies with traditional TOP1 inhibitors are not as readily available in the reviewed literature, another fluoroindenoisoquinoline, LMP135, showed greater antitumor activity than topotecan in H82 xenografts.[13]
Mechanism of Action: Visualized
The distinct mechanisms of this compound and traditional TOP1 inhibitors can be visualized through their interaction with topoisomerase enzymes and DNA.
Experimental Protocols
RADAR Assay for Detection of Topoisomerase Cleavage Complexes
The Rapid Approach to DNA Adduct Recovery (RADAR) assay is utilized to quantify covalent topoisomerase-DNA complexes.
Detailed Steps:
-
Cell Lysis: Cells are lysed using a solution containing a chaotropic salt for rapid extraction of nucleic acids.
-
DNA Precipitation: DNA and any covalently linked proteins are precipitated with ethanol.
-
DNA Quantification and Normalization: The DNA pellet is resuspended, and the concentration is accurately measured to ensure equal loading.
-
Slot Blotting: Normalized DNA samples are applied to a nitrocellulose membrane using a slot blot apparatus.
-
Immunodetection: The membrane is incubated with primary antibodies specific for TOP1 or TOP2, followed by a secondary antibody conjugated to a detectable enzyme (e.g., horseradish peroxidase).
-
Signal Detection: The signal is developed and quantified to determine the amount of trapped topoisomerase.[1][6][7]
γH2AX Staining for DNA Damage
The phosphorylation of histone H2AX at serine 139 (γH2AX) is a sensitive marker for DNA double-strand breaks.
Detailed Steps:
-
Cell Culture and Treatment: Cells are cultured on coverslips and treated with the inhibitors for the desired time.
-
Fixation and Permeabilization: Cells are fixed (e.g., with paraformaldehyde) and then permeabilized (e.g., with Triton X-100) to allow antibody access to the nucleus.
-
Blocking: Non-specific antibody binding is blocked using a solution like bovine serum albumin (BSA).
-
Primary Antibody Incubation: Cells are incubated with a primary antibody specific for γH2AX.
-
Secondary Antibody Incubation: A fluorescently labeled secondary antibody that binds to the primary antibody is added.
-
Counterstaining and Mounting: The cell nuclei are often counterstained with a DNA dye like DAPI, and the coverslips are mounted on microscope slides.
-
Imaging and Analysis: The cells are visualized using a fluorescence microscope, and the number of γH2AX foci per nucleus is quantified as a measure of DNA damage.[9][11][14]
Conclusion
This compound presents a promising alternative to traditional TOP1 inhibitors due to its dual targeting of TOP1 and TOP2, improved chemical stability, and its ability to induce cell death irrespective of the cell cycle phase.[2][3][11] These characteristics may translate to a broader spectrum of activity and the potential to overcome certain mechanisms of drug resistance. Further clinical investigations are warranted to fully elucidate the therapeutic potential and safety profile of this compound in comparison to established TOP1 inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. The indenoisoquinoline this compound: a novel antitumor agent targeting both TOP1 and TOP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] The Indenoisoquinoline this compound: A Novel Antitumor Agent Targeting both TOP1 and TOP2 | Semantic Scholar [semanticscholar.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. A RADAR method to measure DNA topoisomerase covalent complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. profiles.wustl.edu [profiles.wustl.edu]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Video: Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks [jove.com]
- 10. The indenoisoquinoline TOP1 inhibitors selectively target homologous recombination deficient- and Schlafen 11-positive cancer cells and synergize with olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Staining Against Phospho-H2AX (γ-H2AX) as a Marker for DNA Damage and Genomic Instability in Cancer Tissues and Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Novel fluoroindenoisoquinoline non-camptothecin topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Validating LMP517 Target Engagement in Cells: A Comparative Guide
This guide provides a comprehensive comparison of methods to validate the cellular target engagement of LMP517, a novel dual inhibitor of Topoisomerase I (TOP1) and Topoisomerase II (TOP2).[1][2][3] For researchers in oncology and drug development, confirming that a compound interacts with its intended molecular target within a cellular context is a critical step. This document outlines key experimental approaches, compares this compound to other topoisomerase inhibitors, and provides detailed protocols to facilitate the design and execution of target validation studies.
This compound is a fluoroindenoisoquinoline compound developed to overcome the limitations of classical topoisomerase inhibitors like camptothecins, which can be chemically unstable and subject to drug efflux pumps.[1][4][5] this compound distinguishes itself by trapping both TOP1 and TOP2 cleavage complexes (TOP1ccs and TOP2ccs), leading to DNA damage and antitumor activity.[1][2][6]
Comparative Analysis of this compound Activity
The following table summarizes the cellular activity of this compound in comparison to its parent compound, LMP744, and established TOP1 and TOP2 inhibitors. The data highlights the dual inhibitory nature of this compound and its increased potency, particularly in cells deficient in specific DNA repair pathways.
| Compound | Primary Target(s) | Cell Line | Assay | Metric (IC50) | Key Finding |
| This compound | TOP1 and TOP2 | DT40 WT | Cell Viability (72h) | 32 nM[1][2] | Potent cytotoxicity in wild-type cells. |
| DT40 tdp1-/- | Cell Viability (72h) | 18 nM[1][2] | Increased sensitivity in cells lacking TDP1, a TOP1cc repair enzyme. | ||
| DT40 tdp2-/- | Cell Viability (72h) | 11 nM [1][2] | Highest sensitivity in cells lacking TDP2, a primary TOP2cc repair enzyme, confirming TOP2 engagement. | ||
| LMP744 | Primarily TOP1 | DT40 WT | Cell Viability (72h) | ~40 nM[1] | Parent compound is less potent than this compound. |
| DT40 tdp1-/- | Cell Viability (72h) | ~25 nM[1] | Shows sensitivity in TDP1-deficient cells. | ||
| DT40 tdp2-/- | Cell Viability (72h) | ~20 nM[1] | Less selective for TDP2 deficiency compared to this compound. | ||
| Camptothecin (CPT) | TOP1 | DT40 WT | Cell Viability (72h) | 15 nM[1] | Classical TOP1 inhibitor shows high potency. |
| DT40 tdp1-/- | Cell Viability (72h) | 2 nM [1] | Hypersensitivity in TDP1-deficient cells, a hallmark of TOP1 inhibition. | ||
| DT40 tdp2-/- | Cell Viability (72h) | 5 nM[1] | Moderate sensitivity due to TDP2's secondary role in TOP1cc repair. | ||
| Etoposide | TOP2 | DT40 WT | Cell Viability (72h) | >125 nM[1] | Lower potency in wild-type cells compared to other compounds. |
| DT40 tdp1-/- | Cell Viability (72h) | ~60 nM[1] | Moderate sensitivity. | ||
| DT40 tdp2-/- | Cell Viability (72h) | 28 nM [1] | Hypersensitivity in TDP2-deficient cells, confirming TOP2 as the primary target. |
Signaling Pathway and Mechanism of Action
This compound exerts its cytotoxic effects by stabilizing the transient cleavage complexes formed by TOP1 and TOP2 with DNA. This prevents the re-ligation of DNA strands, leading to single-strand breaks (from TOP1) and double-strand breaks (from TOP2). The collision of replication or transcription machinery with these stabilized complexes results in permanent DNA double-strand breaks, triggering a DNA damage response.
Caption: this compound inhibits TOP1 and TOP2, stabilizing cleavage complexes and causing DNA breaks.
Experimental Protocols for Target Validation
Validating this compound target engagement involves both direct and indirect methods. Direct methods, like the RADAR assay, measure the formation of drug-stabilized topoisomerase-DNA complexes. Indirect methods, such as γH2AX detection, quantify the downstream consequences of this engagement.
RADAR Assay for TOP1cc and TOP2cc Detection
The RADAR assay is a robust method to directly quantify TOP1 and TOP2 cleavage complexes in cells.[1][6]
Caption: Workflow for the RADAR assay to detect topoisomerase cleavage complexes (TOPccs).
Detailed Methodology:
-
Cell Culture and Treatment: Plate human colon carcinoma (HCT116) or lymphoblast (TK6) cells. Treat the cells for 1 hour with this compound (e.g., 0.1-30 µM), a positive control (Camptothecin for TOP1, Etoposide for TOP2), and a vehicle control (DMSO).[1][2]
-
Lysis: After treatment, wash cells with ice-cold PBS and lyse them directly on the plate with a suitable lysis buffer.
-
Slot Blotting: Apply the cell lysates to a nitrocellulose membrane using a slot blot apparatus.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies specific for TOP1, TOP2α, and TOP2β overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate fluorescently-labeled secondary antibodies.
-
-
Data Analysis: Scan the membrane using a fluorescence imager. Quantify the band intensities and normalize them to the total protein concentration for each sample. An increase in signal compared to the vehicle control indicates the trapping of cleavage complexes.
γH2AX Immunofluorescence for DNA Damage
Phosphorylation of the histone variant H2AX to form γH2AX is a sensitive marker for DNA double-strand breaks, a downstream indicator of this compound activity.[1][7]
Detailed Methodology:
-
Cell Culture and Treatment: Grow HCT116 cells on coverslips. Treat cells for 1 hour with this compound (e.g., 1 µM), positive controls (Etoposide 50 µM, Camptothecin 1 µM), and a vehicle control.[6]
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Block with 5% Bovine Serum Albumin (BSA) in PBS for 1 hour.
-
Incubate with a primary antibody against phospho-Histone H2A.X (Ser139) overnight at 4°C.
-
Wash and incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature.
-
Counterstain nuclei with DAPI.
-
-
Imaging and Analysis: Mount the coverslips on slides and acquire images using a fluorescence microscope. Quantify the number and intensity of γH2AX foci per nucleus. This compound is expected to induce γH2AX foci in a dose-dependent manner.[2] Unlike pure TOP1 inhibitors, which primarily induce damage in S-phase, this compound should induce γH2AX in all cell cycle phases, similar to TOP2 inhibitors.[1][6]
Cell Viability Assays in DNA Repair-Deficient Cells
Using isogenic cell lines deficient in key DNA repair proteins (TDP1, TDP2, Ku70) provides strong genetic evidence for target engagement.[1]
Detailed Methodology:
-
Cell Lines: Use wild-type DT40 chicken lymphoma cells alongside knockout lines for TDP1 (TDP1-/-), TDP2 (TDP2-/-), and Ku70 (Ku70-/-).[1]
-
Cell Seeding: Seed cells in 96-well plates at an appropriate density.
-
Drug Treatment: Add serial dilutions of this compound and control compounds (CPT, Etoposide). Incubate the cells for 72 hours.[1]
-
Viability Measurement: Assess cell viability using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay.
-
Data Analysis: Normalize the results to vehicle-treated controls and plot dose-response curves. Calculate the IC50 values for each compound in each cell line. Hypersensitivity of TDP1-/- cells to a compound suggests TOP1 inhibition, while hypersensitivity of TDP2-/- or Ku70-/- cells points to TOP2 inhibition. The selective hypersensitivity of TDP2-/- cells to this compound is a key validation of its TOP2 engagement.[1][6]
References
- 1. The indenoisoquinoline this compound: a novel antitumor agent targeting both TOP1 and TOP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. [PDF] The Indenoisoquinoline this compound: A Novel Antitumor Agent Targeting both TOP1 and TOP2 | Semantic Scholar [semanticscholar.org]
- 4. The Indenoisoquinoline this compound: A Novel Antitumor Agent Targeting both TOP1 and TOP2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Novel fluoroindenoisoquinoline non-camptothecin topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
LMP517: A Comparative Analysis of Cross-Resistance and Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of LMP517, a novel fluoroindenoisoquinoline, with other topoisomerase inhibitors. We delve into cross-resistance studies, leveraging experimental data from genetically defined cell lines to highlight the unique dual inhibitory mechanism of this compound against both Topoisomerase I (TOP1) and Topoisomerase II (TOP2).
Dual Inhibition Mechanism of this compound
This compound is a potent, non-camptothecin dual inhibitor that targets both TOP1 and TOP2.[1] Its mechanism of action involves trapping both TOP1 and TOP2 cleavage complexes (TOP1ccs and TOP2ccs), which impedes DNA resealing and leads to the formation of DNA double-strand breaks, ultimately inducing cancer cell death.[1][2] This dual-targeting capability distinguishes this compound from traditional topoisomerase inhibitors, such as camptothecins (TOP1 specific) and etoposide (B1684455) (TOP2 specific), suggesting a potential to overcome certain forms of drug resistance.[2][3]
Comparative Efficacy in Genetically Defined Cell Lines
Studies utilizing isogenic DT40 chicken lymphoma cell lines with specific DNA repair gene knockouts have been instrumental in elucidating the differential sensitivity and cross-resistance profiles of this compound compared to other agents. The data presented below summarizes the cellular response to this compound and comparator drugs in wild-type (WT) cells and cells deficient in Tyrosyl-DNA phosphodiesterase 1 (TDP1), Tyrosyl-DNA phosphodiesterase 2 (TDP2), or Ku70, a key component of the non-homologous end-joining (NHEJ) pathway.
Table 1: Comparative IC50 Values (nM) in DT40 Cell Lines
| Compound | DT40 WT | DT40 tdp1⁻/⁻ | DT40 tdp2⁻/⁻ | DT40 Ku70⁻/⁻ | Primary Target(s) |
| This compound | 32 | 18 | 11 | Hypersensitive | TOP1 & TOP2 |
| LMP744 | - | - | - | Hypersensitive | TOP1 ( & weak TOP2) |
| Etoposide | - | - | - | Hypersensitive | TOP2 |
| Camptothecin (CPT) | - | Hypersensitive | - | - | TOP1 |
| Topotecan | - | - | - | Resistant | TOP1 |
Note: Specific IC50 values for all compounds in all cell lines were not available in the provided search results. "-" indicates data not available. "Hypersensitive" and "Resistant" are based on qualitative descriptions in the source material.[2][4]
The data reveals that this compound exhibits increased potency in cells deficient in TDP1 and TDP2, with the lowest IC50 value observed in TDP2 knockout cells.[1] This suggests that the cellular repair of this compound-induced TOP2ccs is heavily reliant on the TDP2 pathway. Furthermore, the hypersensitivity of Ku70-deficient cells to this compound, similar to the TOP2 inhibitor etoposide, underscores the significant contribution of its TOP2 poisoning activity.[2][4] Conversely, Ku70-deficient cells show resistance to the TOP1 inhibitor topotecan, highlighting the distinct repair pathways for TOP1- and TOP2-mediated DNA damage.[2]
Determinants of Cellular Response
Schlafen 11 (SLFN11)
Expression of SLFN11 has been identified as a critical determinant of sensitivity to this compound and other indenoisoquinolines.[2][5] Studies in isogenic human leukemia CCRF-CEM cells demonstrated that knocking out SLFN11 confers significant resistance to this compound.[2][6] This positions SLFN11 expression as a potential predictive biomarker for this compound efficacy.
Experimental Protocols
The following are summaries of key experimental methodologies used to characterize the activity of this compound.
Cell Viability Assays
-
Cell Lines: DT40 (WT, tdp1⁻/⁻, tdp2⁻/⁻, Ku70⁻/⁻), CCRF-CEM (WT, SLFN11-KO), HCT116.
-
Method: Cells are seeded in multi-well plates and treated with a range of drug concentrations for a specified period (e.g., 72 hours).
-
Endpoint: Cell viability is assessed using assays such as ATPlite, which measures ATP levels as an indicator of metabolically active cells. IC50 values are then calculated from dose-response curves.[5]
RADAR Assay for TOP1cc and TOP2cc Detection
-
Objective: To quantify the formation of covalent TOP1-DNA and TOP2-DNA cleavage complexes.
-
Methodology: This assay involves the immunodetection of the crosslinked topoisomerase enzymes to DNA.
-
Application: RADAR assays have been employed to demonstrate that this compound, and to a lesser extent its parent compound LMP744, induces both TOP1ccs and TOP2ccs in human cancer cells (HCT116 and TK6).[2][4]
γH2AX Detection for DNA Damage
-
Objective: To measure the extent of DNA double-strand breaks.
-
Methodology: Phosphorylation of histone H2AX on serine 139 (γH2AX) is a marker for DNA double-strand breaks. This is typically detected and quantified using immunofluorescence microscopy or flow cytometry.
-
Results: Treatment of HCT116 cells with this compound leads to a significant induction of γH2AX, confirming its ability to cause substantial DNA damage.[2][6] Unlike classic TOP1 inhibitors which primarily induce DNA damage in S-phase, this compound induces γH2AX in all phases of the cell cycle, consistent with its dual TOP1/TOP2 inhibitory activity.[2]
Visualizing the Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated.
Caption: this compound's dual inhibition of TOP1/TOP2 leads to DNA damage and cell death.
Caption: Workflow for assessing drug sensitivity in genetically distinct cell lines.
Conclusion
This compound's unique dual inhibitory action on both TOP1 and TOP2 presents a promising strategy to address the challenges of resistance to conventional topoisomerase inhibitors. The heightened sensitivity of cells with deficiencies in specific DNA repair pathways, such as TDP2 and Ku70, provides a strong rationale for its development. Further investigation into biomarkers like SLFN11 expression will be crucial for patient stratification in future clinical trials. The experimental data strongly suggests that this compound has the potential to be effective in tumors that have developed resistance to single-target topoisomerase agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The indenoisoquinoline this compound: a novel antitumor agent targeting both TOP1 and TOP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. The indenoisoquinoline TOP1 inhibitors selectively target homologous recombination deficient- and Schlafen 11-positive cancer cells and synergize with olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel fluoroindenoisoquinoline non-camptothecin topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
LMP517 and PARP Inhibitors: A Synergistic Approach in Cancer Therapy
A detailed guide for researchers and drug development professionals on the synergistic potential of combining the dual topoisomerase inhibitor LMP517 with PARP inhibitors, supported by preclinical data and experimental methodologies.
The combination of targeted therapies is a rapidly evolving paradigm in oncology, aiming to enhance therapeutic efficacy and overcome resistance mechanisms. This guide explores the synergistic relationship between this compound, a novel dual inhibitor of topoisomerase I (TOP1) and topoisomerase II (TOP2), and the established class of Poly (ADP-ribose) polymerase (PARP) inhibitors. This combination strategy is rooted in the principle of synthetic lethality, where the simultaneous inhibition of two key DNA damage response (DDR) pathways leads to catastrophic DNA damage and selective killing of cancer cells.
Mechanism of Action: A Two-Pronged Assault on Cancer Cell DNA
This compound: Inducing DNA Damage by Trapping Topoisomerase Complexes
This compound is an indenoisoquinoline derivative that disrupts the normal catalytic cycle of both TOP1 and TOP2. These enzymes are essential for resolving DNA topological stress during replication and transcription. This compound stabilizes the transient covalent complexes formed between topoisomerases and DNA, known as TOP1 cleavage complexes (TOP1cc) and TOP2 cleavage complexes (TOP2cc).[1][2] The accumulation of these trapped complexes leads to the formation of DNA single-strand breaks (SSBs) and double-strand breaks (DSBs), triggering a DNA damage response. This induction of DNA damage is a key mechanism of its anticancer activity.[2]
PARP Inhibitors: Exploiting Deficiencies in DNA Repair
Poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP1, are critical for the repair of DNA single-strand breaks through the base excision repair (BER) pathway. PARP inhibitors exert their anticancer effects by trapping PARP enzymes at sites of DNA damage.[3] In cancer cells with pre-existing defects in other DNA repair pathways, such as homologous recombination (HR) deficiency due to mutations in BRCA1 or BRCA2 genes, the inhibition of PARP-mediated repair leads to the accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into toxic DSBs, which cannot be efficiently repaired in HR-deficient cells, ultimately resulting in cell death through a process known as synthetic lethality.[2]
The Synergy Unveiled: Preclinical Evidence
The therapeutic rationale for combining this compound with PARP inhibitors lies in the complementary mechanisms of action. This compound actively generates DNA lesions that are substrates for PARP-mediated repair. By co-administering a PARP inhibitor, the primary repair pathway for these lesions is blocked, leading to an overwhelming level of DNA damage and enhanced cancer cell death.
While direct synergistic studies on this compound with PARP inhibitors have yielded observations of additive effects, extensive research on other clinical-stage indenoisoquinoline TOP1 inhibitors, such as LMP400, LMP744, and LMP776, has demonstrated significant synergy with the PARP inhibitor olaparib (B1684210), particularly in cancer cells with homologous recombination deficiency (HRD).[1][4] These findings provide a strong rationale for the potential synergistic activity of this compound.
Quantitative Data from Preclinical Studies
The following tables summarize key data from a pivotal study investigating the synergy between indenoisoquinoline TOP1 inhibitors and olaparib in various cancer cell lines.[1] This data serves as a strong surrogate for the expected synergistic potential of this compound.
Table 1: Enhanced Cytotoxicity of Indenoisoquinolines in BRCA-Deficient Cells
| Cell Line | Genotype | LMP400 IC50 (nM) | LMP744 IC50 (nM) | LMP776 IC50 (nM) | Olaparib IC50 (nM) |
| DLD1 | WT | 35 | 45 | 40 | >1000 |
| DLD1 | BRCA2-/- | 12.5 | 15 | 10 | ~100 |
| DT40 | WT | ~45 | ~45 | ~18 | >1000 |
| DT40 | BRCA1-/- | ~10 | ~10 | ~5 | ~50 |
| DT40 | BRCA2-/- | ~10 | ~10 | ~5 | ~50 |
| DT40 | PALB2-/- | ~10 | ~10 | ~5 | ~50 |
Data extracted from Marzi et al., Clinical Cancer Research, 2019.[1]
Table 2: Synergistic Combination of Indenoisoquinolines and Olaparib in BRCA1-Deficient Cells
| Indenoisoquinoline (Concentration) | Olaparib IC50 (nM) in DT40 BRCA1-/- cells | Combination Index (CI) |
| LMP400 (3.1 nM) | ~25 | < 1 (Synergistic) |
| LMP400 (6.2 nM) | ~15 | < 1 (Synergistic) |
| LMP400 (12.5 nM) | < 10 | < 1 (Strongly Synergistic) |
| LMP744 (3.1 nM) | ~30 | < 1 (Synergistic) |
| LMP744 (6.2 nM) | ~20 | < 1 (Synergistic) |
| LMP744 (12.5 nM) | < 10 | < 1 (Strongly Synergistic) |
| LMP776 (3.1 nM) | ~20 | < 1 (Synergistic) |
| LMP776 (6.2 nM) | ~15 | < 1 (Synergistic) |
| LMP776 (12.5 nM) | < 10 | < 1 (Strongly Synergistic) |
Data and interpretations from Marzi et al., Clinical Cancer Research, 2019. CI values < 1 indicate synergy.[1]
Visualizing the Synergy
The following diagrams illustrate the underlying mechanisms and experimental approaches in studying the synergy between this compound and PARP inhibitors.
Caption: Synergistic mechanism of this compound and PARP inhibitors.
Caption: Workflow for assessing synergy between this compound and PARP inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following protocols are based on the methodologies used in the study of indenoisoquinoline and PARP inhibitor synergy.[1]
Cell Viability Assay (ATPlite Assay)
-
Cell Seeding: Seed cancer cells (e.g., DT40, DLD1) in 96-well plates at a density of 1,000-5,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a dose range of this compound, a PARP inhibitor (e.g., olaparib), or the combination of both for 72 hours. Include a vehicle-only control.
-
Assay Procedure: Following the incubation period, perform the ATPlite assay according to the manufacturer's instructions (PerkinElmer). This assay quantifies ATP, which is an indicator of metabolically active cells.
-
Data Analysis: Measure luminescence using a plate reader. Calculate cell viability as a percentage relative to the vehicle-treated control. Determine the half-maximal inhibitory concentration (IC50) for each treatment using non-linear regression analysis.
Combination Index (CI) Calculation
-
Data Input: Use the dose-response data from the cell viability assays for the individual drugs and their combination.
-
Software Analysis: Employ software such as CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method.
-
Interpretation:
-
CI < 1 indicates synergy.
-
CI = 1 indicates an additive effect.
-
CI > 1 indicates antagonism.
-
Western Blotting for DNA Damage Markers (γH2AX)
-
Cell Lysis: After drug treatment for the desired time (e.g., 24 hours), wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Electrophoresis and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate it with a primary antibody against phosphorylated H2AX (γH2AX). Subsequently, incubate with a secondary antibody conjugated to horseradish peroxidase.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control, such as β-actin, to ensure equal protein loading.
Conclusion and Future Directions
The combination of the dual topoisomerase inhibitor this compound with PARP inhibitors represents a compelling therapeutic strategy. The strong preclinical evidence of synergy with other indenoisoquinolines in HR-deficient cancer models provides a solid foundation for further investigation of the this compound-PARP inhibitor combination. While initial findings with this compound itself have pointed towards an additive effect, the broader class effect and the clear mechanistic rationale warrant more extensive studies.
Future research should focus on:
-
Conducting comprehensive in vitro and in vivo studies to definitively characterize the nature of the interaction (synergistic vs. additive) between this compound and various PARP inhibitors across a panel of cancer cell lines with different DNA repair capacities.
-
Identifying predictive biomarkers beyond HRD that may determine sensitivity to this combination therapy.
-
Optimizing dosing schedules to maximize synergy and minimize potential toxicities.
The continued exploration of this combination holds the promise of expanding the clinical utility of both this compound and PARP inhibitors, potentially offering a new and effective treatment option for patients with difficult-to-treat cancers.
References
- 1. The indenoisoquinoline TOP1 inhibitors selectively target homologous recombination deficient- and Schlafen 11-positive cancer cells and synergize with olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. The indenoisoquinoline this compound: a novel antitumor agent targeting both TOP1 and TOP2 - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Validation of LMP517: A Comparative Guide to its Dual Topoisomerase Inhibitory Action
For researchers and professionals in drug development, the indenoisoquinoline LMP517 represents a significant advancement in cancer therapeutics. As a novel antitumor agent, its dual inhibition of both topoisomerase I (TOP1) and topoisomerase II (TOP2) offers a unique mechanism to induce cancer cell death. This guide provides an objective comparison of this compound's in vivo performance against its parent compound, LMP744, and contextualizes its efficacy with established topoisomerase inhibitors, supported by experimental data.
Dual Inhibitory Mechanism of Action
This compound's primary mechanism of action involves the trapping of topoisomerase cleavage complexes (TOPccs). Topoisomerases are crucial enzymes that resolve DNA topological problems during replication, transcription, and chromatin remodeling by creating transient single-strand (TOP1) or double-strand (TOP2) breaks. This compound stabilizes these breaks, preventing the re-ligation of the DNA strands. This leads to the accumulation of DNA damage, particularly when replication forks collide with the trapped TOPccs, ultimately triggering cell cycle arrest and apoptosis.[1] Unlike classical TOP1 inhibitors, which are most effective during the S-phase of the cell cycle, this compound's dual action allows it to target cells regardless of their cell cycle phase, similar to TOP2 inhibitors like etoposide.[2][3]
References
LMP517: A Promising Alternative in Camptothecin-Resistant Cancers
For researchers, scientists, and drug development professionals, the emergence of LMP517, a novel fluoroindenoisoquinoline, offers a significant advancement in the landscape of topoisomerase inhibitors, particularly in the context of camptothecin-resistant malignancies. As a dual inhibitor of both topoisomerase I (TOP1) and topoisomerase II (TOP2), this compound circumvents key mechanisms of resistance to traditional camptothecins, such as topotecan (B1662842) and irinotecan, while demonstrating enhanced antitumor activity. This guide provides a comprehensive comparison of this compound with existing alternatives, supported by experimental data, to inform preclinical and clinical research decisions.
Overcoming the Hurdles of Camptothecin (B557342) Resistance
Camptothecins, established TOP1 inhibitors, are integral to various cancer chemotherapy regimens.[1][2][3][4] However, their efficacy is often limited by challenges including chemical instability, short plasma half-life, and the development of drug resistance.[1][2][3][4] A primary mechanism of this resistance is the overexpression of ATP-binding cassette (ABC) transporters, such as MDR-1 (P-glycoprotein) and ABCG2 (BCRP), which actively efflux the drugs from cancer cells, reducing their intracellular concentration and therapeutic effect.
This compound and its parent class of indenoisoquinolines have been specifically designed to overcome these limitations. They are not substrates for these major drug efflux pumps, a crucial feature that allows them to maintain cytotoxic concentrations within resistant cancer cells.[5] Furthermore, their unique chemical structure imparts greater stability and results in more persistent TOP1-DNA cleavage complexes compared to camptothecins, leading to prolonged drug action.[5]
Comparative Efficacy of this compound and Alternatives
Experimental data underscores the potential of this compound in treating resistant tumors. While direct comparative studies of this compound in officially designated camptothecin-resistant cell lines are emerging, the evidence from models with relevant resistance mechanisms is compelling. Indenoisoquinolines have demonstrated activity in multidrug-resistant cells overexpressing ABCG2 and MDR-1.[5]
Moreover, in a xenograft model of small cell lung cancer (SCLC) using H82 cells, this compound exhibited superior antitumor activity compared to its parent compound, LMP744.[1][2][3][4][6] It is noteworthy that another fluoroindenoisoquinoline, LMP135, showed greater antitumor activity than topotecan in the same H82 xenograft model.[7]
| Drug Class | Compound(s) | Target(s) | Key Advantages in Resistant Models |
| Fluoroindenoisoquinoline | This compound | TOP1 & TOP2 | Dual inhibitory mechanism; Not a substrate for ABC efflux pumps (MDR-1, ABCG2); Greater chemical stability; Induces persistent TOP1-DNA cleavage complexes. |
| Indenoisoquinolines | LMP400, LMP776, LMP744 | TOP1 | Not substrates for ABC efflux pumps; More stable than camptothecins. |
| Camptothecins | Topotecan, Irinotecan | TOP1 | Established clinical use. |
| Dibenzo[c,h][8][9]naphthyridin-6-one | Genz-644282 | TOP1 | Potent cytotoxicity; Effective in cells expressing efflux pumps. |
| Indolocarbazoles | NB-506, J-107088 | TOP1 | Alternative non-camptothecin scaffold. |
| TOP2 Inhibitors | Etoposide | TOP2 | Targets a different topoisomerase, potentially effective in TOP1-mediated resistance. |
In Vitro and In Vivo Performance Data
The following tables summarize key performance indicators for this compound and its comparators.
Table 1: In Vitro Cytotoxicity (IC50, nM)
| Compound | Cell Line | IC50 (nM) | Notes |
| This compound | DT40 (WT) | 32 | [2] |
| This compound | DT40 (TDP2 KO) | 11 | [2] |
| Topotecan | H82 (SCLC) | - | - |
| Genz-644282 | PPTP Panel (Median) | 1.2 | [8] |
| Etoposide | DT40 (WT) | >125 | [2] |
Table 2: In Vivo Antitumor Activity
| Compound | Animal Model | Dosing | Outcome |
| This compound | H82 SCLC Xenograft | 10 mg/kg | Significant reduction in tumor growth compared to LMP744.[6] |
| LMP135 | H82 SCLC Xenograft | 20 mg/kg | Superior tumor growth inhibition compared to topotecan at its MTD.[7] |
| Genz-644282 | Various Xenografts | 4 mg/kg (MTD) | Maintained complete responses in 6/6 solid tumor models.[8] |
| Genz-644282 | Topotecan-insensitive models | 2 mg/kg | Induced complete or maintained complete responses in 3/3 models.[8] |
Mechanism of Action: A Dual-Targeting Approach
This compound's distinct advantage lies in its ability to inhibit both TOP1 and TOP2. This dual action not only broadens its cytotoxic potential but also offers a therapeutic strategy against tumors that might develop resistance to single-target agents. Unlike camptothecins, which primarily induce DNA damage during the S-phase of the cell cycle, this compound causes DNA damage in all phases, similar to TOP2 inhibitors like etoposide.[2] This cell cycle-independent activity suggests a more comprehensive impact on tumor cell proliferation.
Caption: this compound's dual inhibition of TOP1 and TOP2 circumvents camptothecin resistance.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. Below are summaries of key experimental protocols.
Topoisomerase I and II Cleavage Assays
This assay determines the ability of a compound to stabilize the enzyme-DNA cleavage complex.
-
Substrate Preparation: A 3'-radiolabeled DNA substrate is prepared.
-
Reaction Mixture: The radiolabeled DNA is incubated with purified human TOP1 or TOP2 enzyme in the presence of varying concentrations of the test compound (e.g., this compound, camptothecin, etoposide).
-
Enzyme-DNA Complex Trapping: The reaction is stopped, and the covalent enzyme-DNA complexes are trapped.
-
Electrophoresis: The samples are subjected to denaturing polyacrylamide gel electrophoresis to separate the cleaved DNA fragments from the intact substrate.
-
Visualization: The gel is dried and exposed to a phosphor screen or X-ray film to visualize the radiolabeled DNA fragments. An increase in the amount of cleaved DNA indicates the inhibitory activity of the compound.
Caption: Workflow for determining topoisomerase inhibition via cleavage complex stabilization.
γH2AX Phosphorylation Detection by Flow Cytometry
This method quantifies DNA double-strand breaks, a marker of DNA damage.
-
Cell Treatment: Cancer cells are treated with the test compounds for a specified duration.
-
Cell Fixation and Permeabilization: Cells are harvested, fixed (e.g., with paraformaldehyde), and permeabilized to allow antibody access to intracellular proteins.
-
Immunostaining: Cells are incubated with a primary antibody specific for phosphorylated histone H2AX (γH2AX), followed by a fluorescently labeled secondary antibody.
-
DNA Staining: Cellular DNA is stained with a fluorescent dye (e.g., propidium (B1200493) iodide) to determine the cell cycle phase.
-
Flow Cytometry: The fluorescence intensity of individual cells is measured using a flow cytometer. The intensity of the γH2AX signal corresponds to the level of DNA damage.
Caption: Protocol for quantifying DNA double-strand breaks using γH2AX flow cytometry.
Conclusion
This compound represents a significant step forward in the development of topoisomerase inhibitors, offering a multi-faceted approach to overcoming camptothecin resistance. Its dual inhibition of TOP1 and TOP2, coupled with its ability to evade common drug efflux mechanisms, positions it as a highly promising candidate for the treatment of refractory cancers. The compelling preclinical data warrants further investigation into the clinical utility of this compound, both as a monotherapy and in combination with other anticancer agents, to address the unmet needs of patients with drug-resistant tumors.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. The indenoisoquinoline this compound: a novel antitumor agent targeting both TOP1 and TOP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Indenoisoquinoline this compound: A Novel Antitumor Agent Targeting both TOP1 and TOP2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] The Indenoisoquinoline this compound: A Novel Antitumor Agent Targeting both TOP1 and TOP2 | Semantic Scholar [semanticscholar.org]
- 5. The Indenoisoquinolines Non-Camptothecin Topoisomerase I Inhibitors: Update and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Novel fluoroindenoisoquinoline non-camptothecin topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Testing of the topoisomerase 1 inhibitor Genz-644282 by the pediatric preclinical testing program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. High-Throughput γ-H2AX Assay Using Imaging Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
Navigating LMP517 Therapy: A Comparative Guide to Biomarkers for Sensitivity and Resistance
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of biomarkers associated with sensitivity and resistance to LMP517, a novel dual topoisomerase I and II inhibitor. Experimental data and detailed protocols offer a framework for identifying patient populations most likely to benefit from this next-generation cancer therapeutic.
This compound, a fluoroindenoisoquinoline derivative, represents a significant advancement in cancer therapy, overcoming key limitations of traditional topoisomerase inhibitors like camptothecins, such as chemical instability and drug efflux.[1][2][3][4] Operating as a dual inhibitor of topoisomerase I (TOP1) and topoisomerase II (TOP2), this compound induces DNA damage and subsequent cell death by trapping both TOP1 and TOP2 cleavage complexes (TOP1cc and TOP2cc).[1][5][6] A key differentiator of this compound is its ability to target cells irrespective of their position in the cell cycle, a departure from the action of classical TOP1 inhibitors.[1][2][3][4]
This guide synthesizes the current understanding of biomarkers that predict cellular response to this compound, offering a comparative analysis with other topoisomerase inhibitors and providing the foundational experimental methodologies for further research.
Biomarkers of this compound Sensitivity and Resistance
The efficacy of this compound is intrinsically linked to the genetic and molecular landscape of cancer cells, particularly their DNA damage response (DDR) capabilities. Deficiencies in specific DDR pathways are strong predictors of sensitivity, while proficient repair mechanisms can confer resistance.
Key Biomarkers for this compound Sensitivity:
-
Deficiencies in DNA Repair Pathways:
-
Tyrosyl-DNA Phosphodiesterase 2 (TDP2) and Ku70 Deficiency: Cells lacking TDP2 or the Ku70 component of the non-homologous end-joining (NHEJ) pathway exhibit heightened sensitivity to this compound.[1][2][3][4][7] This is attributed to the cell's inability to efficiently repair the TOP2-mediated DNA double-strand breaks induced by this compound.
-
Tyrosyl-DNA Phosphodiesterase 1 (TDP1) Deficiency: While primarily involved in repairing TOP1-mediated damage, TDP1 deficiency also sensitizes cells to this compound, highlighting the drug's dual-targeting nature.[7]
-
-
Schlafen 11 (SLFN11) Expression: High expression of SLFN11 is a dominant determinant of sensitivity to this compound.[7][8] SLFN11 is thought to potentiate the lethal effects of DNA-damaging agents by promoting replication stress.
-
Homologous Recombination Deficiency (HRD) or "BRCAness": Cancers with mutations in genes crucial for homologous recombination, such as BRCA1, BRCA2, and PALB2, are more susceptible to this compound.[9] The compromised ability to repair double-strand breaks makes these cells reliant on pathways that are disrupted by this compound.
Indicators of this compound Resistance:
-
Low or Absent SLFN11 Expression: The lack of SLFN11 expression is a primary mechanism of resistance to this compound and other DNA-damaging agents.[8][9]
-
Proficient DNA Repair Pathways: Cancer cells with intact and functional DNA repair mechanisms, particularly those involving TDP1, TDP2, and the NHEJ pathway, are better equipped to tolerate the DNA damage induced by this compound, leading to resistance.
Comparative Analysis of this compound and Other Topoisomerase Inhibitors
This compound's unique dual-inhibitor profile and favorable pharmacological properties distinguish it from its parent compound, LMP744, and established topoisomerase inhibitors.
| Feature | This compound | LMP744 (Parent Compound) | Topotecan/Irinotecan (Camptothecins) | Etoposide (TOP2 Inhibitor) |
| Target(s) | TOP1 and TOP2 | Primarily TOP1, weaker TOP2 | TOP1 | TOP2 |
| Potency | Higher antitumor activity than LMP744[1][2][3][4] | Less potent than this compound[1][2][3][4] | Variable, subject to resistance | Effective, but with distinct resistance mechanisms |
| Cell Cycle Dependence | Independent[1][2][3][4] | S-phase dependent | S-phase dependent | Cell cycle dependent |
| Drug Efflux | Overcomes efflux by ABC transporters[1][2][3][4] | Overcomes efflux by ABC transporters | Susceptible to efflux | Susceptible to efflux |
| Chemical Stability | High | High | Unstable | Stable |
| Key Sensitivity Biomarkers | TDP2/Ku70 deficiency, SLFN11 high, HRD[1][2][4][7][8][9] | SLFN11 high, HRD | SLFN11 high, HRD | TDP2 deficiency |
| Key Resistance Biomarkers | SLFN11 low, proficient DNA repair | SLFN11 low, proficient DNA repair | SLFN11 low, ABC transporter expression | Proficient DNA repair |
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and comparator compounds in various cell lines, illustrating the impact of specific gene knockouts on drug sensitivity.
| Cell Line | Genotype | This compound IC50 (nM) | LMP744 IC50 (nM) | Etoposide IC50 (nM) | Camptothecin (CPT) IC50 (nM) |
| DT40 | Wild-Type (WT) | 32[5] | 25[4] | >125[7] | - |
| DT40 | tdp1 knockout | 18[5] | - | - | - |
| DT40 | tdp2 knockout | 11[5] | 15[4] | 28[7] | - |
| CCRF-CEM | SLFN11-proficient | Sensitive | - | - | - |
| CCRF-CEM | SLFN11-knockout | Highly Resistant[8] | - | - | - |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and extension of these findings.
Cell Viability Assay
This protocol is used to determine the concentration of a drug that inhibits cell growth by 50% (IC50).
-
Cell Seeding: Seed cells in 96-well plates at a density of 5,000 cells per well for suspension cultures (e.g., CCRF-CEM) or 1,000 cells per well for adherent cells.
-
Drug Treatment: Expose cells to a range of concentrations of the test compound (e.g., this compound, LMP744, topotecan) for 72 hours. Include a vehicle-only control.
-
Viability Assessment: Measure cell viability using a commercially available assay, such as the ATPlite 1-step kit, which quantifies ATP as an indicator of metabolically active cells.
-
Data Analysis: Normalize the data to the untreated control cells (defined as 100% viability). Calculate IC50 values by fitting the dose-response curves to a non-linear regression model.
RADAR Assay for Topoisomerase Cleavage Complex (TOPcc) Detection
The RADAR assay is a method to quantify DNA-protein crosslinks, including TOPcc.
-
Cell Treatment: Treat cells with the desired drug concentrations for a specified duration (e.g., 1 hour).
-
Cell Lysis and DNA Isolation: Lyse the cells and isolate genomic DNA.
-
Immunodetection: Use specific antibodies to detect the covalently bound topoisomerase enzymes (TOP1 or TOP2) on the DNA.
-
Quantification: Quantify the amount of TOPcc using a suitable detection method, such as fluorescence or chemiluminescence.
γH2AX Assay for DNA Damage Detection
This assay measures the phosphorylation of histone H2AX (γH2AX), a marker of DNA double-strand breaks.
-
Cell Treatment and Fixation: Treat cells with the drug, then fix them with paraformaldehyde.
-
Permeabilization: Permeabilize the cells to allow antibody entry.
-
Antibody Staining: Incubate the cells with a primary antibody specific for γH2AX, followed by a fluorescently labeled secondary antibody.
-
Flow Cytometry or Microscopy: Analyze the cells using flow cytometry to quantify the fluorescence intensity of γH2AX per cell or visualize the foci of γH2AX by fluorescence microscopy.
Visualizing the Mechanisms of Action and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the signaling pathway of this compound and a typical experimental workflow for assessing its efficacy.
Caption: Mechanism of this compound action and resistance pathways.
Caption: Workflow for evaluating this compound efficacy and biomarkers.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. The Indenoisoquinoline this compound: A Novel Antitumor Agent Targeting both TOP1 and TOP2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. [PDF] The Indenoisoquinoline this compound: A Novel Antitumor Agent Targeting both TOP1 and TOP2 | Semantic Scholar [semanticscholar.org]
- 7. The indenoisoquinoline this compound: a novel antitumor agent targeting both TOP1 and TOP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel fluoroindenoisoquinoline non-camptothecin topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The indenoisoquinoline TOP1 inhibitors selectively target homologous recombination deficient- and Schlafen 11-positive cancer cells and synergize with olaparib - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Safe Disposal of LMP517
For Immediate Reference: A Guide to the Safe Handling and Disposal of the Chemotherapeutic Agent LMP517
This document provides critical safety and logistical information for researchers, scientists, and drug development professionals regarding the proper disposal of this compound, a potent dual inhibitor of Topoisomerase I and II.[1] Adherence to these procedures is essential to ensure personnel safety and compliance with regulatory standards for hazardous waste management.
I. Understanding the Hazards of this compound
This compound is an investigational antineoplastic agent that induces DNA damage in cells.[1][2][3][4][5] Due to its cytotoxic nature, all materials contaminated with this compound must be treated as hazardous chemotherapeutic waste.[6][7][8] While a specific Safety Data Sheet (SDS) for this compound is not publicly available, related compounds are known to cause skin, eye, and respiratory irritation. Therefore, stringent safety precautions are mandatory.
II. Personal Protective Equipment (PPE)
To mitigate exposure risks, the following PPE must be worn at all times when handling this compound and its associated waste:
| PPE Category | Specification | Purpose |
| Eye Protection | Safety goggles with side-shields | Protects eyes from splashes and airborne particles. |
| Hand Protection | Double-layered, chemical-resistant gloves (e.g., nitrile) | Prevents skin contact with the cytotoxic agent. |
| Body Protection | Disposable, solid-front lab coat or gown | Protects personal clothing from contamination. |
| Respiratory | N95 respirator or higher | Necessary when handling powders to prevent inhalation. |
This data is synthesized from general laboratory safety protocols for hazardous materials.[6][8]
III. Step-by-Step Disposal Protocol
The proper disposal of this compound and contaminated materials is a multi-step process requiring careful execution.
1. Segregation of Waste:
-
All items that have come into direct contact with this compound must be segregated from general laboratory waste. This includes, but is not limited to:
-
Unused or expired this compound
-
Contaminated labware (e.g., pipette tips, vials, plates)
-
Contaminated PPE (gloves, lab coats)
-
Spill cleanup materials
-
2. Waste Containment:
-
Sharps: Needles, syringes, and other contaminated sharps must be placed directly into a designated, puncture-proof, and clearly labeled "Chemotherapeutic Sharps" container.[7][8]
-
Solid Waste: Non-sharp contaminated items such as gloves, absorbent pads, and plasticware should be collected in a dedicated, leak-proof container lined with a yellow chemotherapy waste bag.[7][8]
-
Liquid Waste: Unused this compound solutions should be collected in a designated, sealed, and shatter-resistant hazardous waste container. Do not pour this compound solutions down the drain.
3. Labeling and Storage:
-
All waste containers must be clearly labeled with "Hazardous Chemotherapeutic Waste," the name "this compound," and the appropriate hazard symbols.
-
Store sealed waste containers in a secure, designated area away from general lab traffic until collection.
4. Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[6][8] Disposal will be conducted via incineration at a regulated facility.[8]
IV. Spill Management
In the event of an this compound spill, immediate action is required:
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the full PPE outlined in Section II.
-
Contain the Spill: Use absorbent pads from a chemotherapy spill kit to gently cover and contain the spill, working from the outside in.
-
Clean the Area: Carefully collect all contaminated absorbent materials and any broken glass using tongs or forceps and place them in the designated chemotherapeutic waste container. Decontaminate the spill surface with a suitable cleaning agent (e.g., a detergent solution followed by water), and dispose of all cleaning materials as hazardous waste.[8]
-
Report the Incident: Report the spill to your laboratory supervisor and EHS department.
V. Experimental Workflow for this compound Disposal
The following diagram illustrates the procedural flow for the proper disposal of this compound waste.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. The Indenoisoquinoline this compound: A Novel Antitumor Agent Targeting both TOP1 and TOP2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The indenoisoquinoline this compound: a novel antitumor agent targeting both TOP1 and TOP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. benchchem.com [benchchem.com]
- 7. web.uri.edu [web.uri.edu]
- 8. ehs.washington.edu [ehs.washington.edu]
Personal protective equipment for handling LMP517
Essential Safety and Handling Guide for LMP517
Disclaimer: This document provides essential safety and logistical information for handling the investigational compound this compound. It is intended for researchers, scientists, and drug development professionals. A specific Safety Data Sheet (SDS) for this compound is not publicly available. The following guidance is based on the known properties of this compound as a potent dual topoisomerase I/II inhibitor and general best practices for handling cytotoxic and antineoplastic agents.[1][2] Always consult with your institution's Environmental Health and Safety (EH&S) department for specific protocols and requirements.
This compound is a potent, non-camptothecin dual inhibitor of Topoisomerase I and II, making it a valuable compound in cancer research.[3][4][5][6] Its cytotoxic nature necessitates strict adherence to safety protocols to minimize exposure risk to laboratory personnel.[1][7][8]
Personal Protective Equipment (PPE)
The primary defense against exposure to potent compounds like this compound is the consistent and correct use of appropriate PPE.[7][9] The following table summarizes the recommended PPE for various tasks involving this compound.
| Task | Recommended Personal Protective Equipment |
| Compound Reconstitution and Dilution | - Gloves: Double gloving with chemotherapy-rated nitrile gloves is required.[1][2][10] The outer glove should be changed immediately if contaminated.[2][10] - Gown: A disposable, solid-front gown with long sleeves and tight-fitting cuffs.[2][10][11] - Eye/Face Protection: Safety goggles or a full-face shield must be worn.[10][11] - Respiratory Protection: A NIOSH-approved respirator may be necessary if there is a risk of aerosolization.[11] |
| Handling of Stock Solutions | - Gloves: Single pair of chemotherapy-rated nitrile gloves. - Gown: Laboratory coat. - Eye Protection: Safety glasses with side shields. |
| Cell Culture and In Vitro Assays | - Gloves: Chemotherapy-rated nitrile gloves. - Gown: Laboratory coat. - Eye Protection: Safety glasses with side shields. |
| Animal Dosing (In Vivo Studies) | - Gloves: Double gloving with chemotherapy-rated nitrile gloves.[10] - Gown: A disposable, solid-front gown with long sleeves and tight-fitting cuffs.[10][11] - Eye/Face Protection: Safety goggles or a full-face shield.[10][11] - Respiratory Protection: A NIOSH-approved respirator should be considered, especially if aerosolization is possible during administration.[11] |
| Waste Disposal | - Gloves: Double gloving with chemotherapy-rated nitrile gloves.[1][10] - Gown: A disposable, solid-front gown with long sleeves and tight-fitting cuffs.[10][11] - Eye/Face Protection: Safety goggles or a full-face shield.[10][11] |
| Spill Cleanup | - Gloves: Double gloving with heavy-duty, chemotherapy-rated nitrile gloves.[7] - Gown: A disposable, solid-front, impervious gown.[11] - Eye/Face Protection: Full-face shield and safety goggles.[11] - Respiratory Protection: A NIOSH-approved respirator with appropriate cartridges is required.[11] |
Operational and Disposal Plans
Engineering Controls and Designated Areas
-
Preparation: All handling of this compound powder and initial dilutions must be conducted in a certified chemical fume hood, a Class II Type B2 biological safety cabinet, or a glove box to prevent inhalation of the compound.[2] The work surface should be covered with a disposable, absorbent, plastic-backed liner.[10]
-
Storage: this compound should be stored in a clearly labeled, sealed container in a designated and secure location, away from incompatible materials.
Procedural Guidance
Receiving and Unpacking this compound:
-
Visually inspect the package for any signs of damage or leakage upon arrival.
-
Wear a lab coat, safety glasses, and a single pair of nitrile gloves.
-
Carefully open the shipping container in a well-ventilated area.
-
Verify that the primary container is intact.
-
Wipe the exterior of the primary container with a suitable decontamination solution (e.g., 70% isopropyl alcohol) before placing it in its designated storage location.
Reconstitution and Aliquoting:
-
Don the appropriate PPE as outlined in the table above.
-
Perform all operations within a certified chemical fume hood or biological safety cabinet over a disposable, absorbent liner.[2][10]
-
Use Luer-Lok syringes and needles to prevent accidental disconnection.
-
Carefully add the desired solvent to the vial of this compound.
-
Gently agitate to dissolve the compound completely. Avoid creating aerosols.
-
Aliquot the solution into clearly labeled, sealed vials for storage.
-
Wipe the exterior of all vials with a decontamination solution before removing them from the hood.
Spill Management:
-
Evacuate: Immediately alert others in the area and evacuate the immediate vicinity of the spill.
-
Secure: Cordon off the spill area to prevent unauthorized entry.[7]
-
Don PPE: Put on the appropriate spill cleanup PPE as detailed in the table above.
-
Contain: For liquid spills, cover with an absorbent material from a chemotherapy spill kit.[9][10] For powder spills, gently cover with damp absorbent pads to avoid generating dust.
-
Clean: Working from the outside in, carefully collect all contaminated materials into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with a detergent solution followed by a rinse with water.[9][10]
-
Dispose: All materials used for spill cleanup must be disposed of as hazardous waste.[9]
Waste Disposal Plan
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.[1] All waste generated from handling this compound is considered hazardous chemical waste.[12][13]
| Waste Type | Disposal Procedure |
| Unused or Expired this compound | - Dispose of as hazardous chemical waste through your institution's EH&S department.[12][13] - Do not dispose of down the drain or in the regular trash.[12] |
| Contaminated Labware (vials, tubes, pipette tips) | - Place in a designated, labeled hazardous waste container. - Sharps (needles, syringes) must be placed in a puncture-resistant sharps container specifically for chemotherapy waste.[1][10] |
| Contaminated PPE (gloves, gowns, etc.) | - Place in a designated hazardous waste bag immediately after use.[1][10] |
| Liquid Waste (cell culture media, etc.) | - Collect in a clearly labeled, leak-proof hazardous waste container.[12] - Do not dispose of down the drain.[12] |
| Animal Bedding and Carcasses | - Consult with your institution's animal care and EH&S departments for specific disposal protocols for animal waste contaminated with cytotoxic agents. |
Workflow for Safe Handling of this compound
The following diagram illustrates the key steps and decision points for the safe handling of this compound in a research laboratory setting.
Caption: Workflow for the safe handling of this compound from receipt to disposal.
References
- 1. web.uri.edu [web.uri.edu]
- 2. uwyo.edu [uwyo.edu]
- 3. The indenoisoquinoline this compound: a novel antitumor agent targeting both TOP1 and TOP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] The Indenoisoquinoline this compound: A Novel Antitumor Agent Targeting both TOP1 and TOP2 | Semantic Scholar [semanticscholar.org]
- 6. The Indenoisoquinoline this compound: A Novel Antitumor Agent Targeting both TOP1 and TOP2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 8. hse.gov.uk [hse.gov.uk]
- 9. ipservices.care [ipservices.care]
- 10. depts.washington.edu [depts.washington.edu]
- 11. halyardhealth.com [halyardhealth.com]
- 12. safety.pitt.edu [safety.pitt.edu]
- 13. Handling Antineoplastic or Investigational New Drugs [blink.ucsd.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
